molecular formula C4H6N4O2 B1587744 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione CAS No. 893631-08-8

6-Hydrazinylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1587744
CAS No.: 893631-08-8
M. Wt: 142.12 g/mol
InChI Key: ZHNIRIANAAPGDH-UHFFFAOYSA-N
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Description

6-Hydrazinylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydrazinyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-8-2-1-3(9)7-4(10)6-2/h1H,5H2,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNIRIANAAPGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403402
Record name 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893631-08-8
Record name 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Hydrazinylpyrimidine-2,4(1H,3H)-dione chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Pyrimidine Scaffold

This compound, commonly known as 6-hydrazinouracil, is a heterocyclic compound of significant interest in medicinal and synthetic organic chemistry. As a derivative of uracil, a fundamental component of nucleic acids, this molecule serves as a versatile building block for the synthesis of a wide array of fused pyrimidine systems.[1][2][3] Its strategic importance lies in the reactive hydrazine moiety attached to the pyrimidine core, which provides a nucleophilic center for constructing complex molecular architectures.[3] These resulting scaffolds, such as pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, are prevalent in compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6] This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 6-hydrazinouracil, providing researchers with the foundational knowledge to harness its synthetic potential.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of 6-hydrazinouracil is the first step in its effective utilization. These characteristics are crucial for its identification, purification, and manipulation in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H6N4O2[7]
Molecular Weight142.118 g/mol [7]
AppearanceSolid[7]
Purity≥95.0%[7]
Canonical SMILESC1=C(C(=O)NC(=O)N1)NN[7]
InChIInChI=1S/C4H6N4O2/c5-8-3-1-6-4(10)7-2(3)9[7]

Spectroscopic Profile:

Synthesis and Purification: A Practical Approach

The most common and efficient synthesis of 6-hydrazinouracil involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the 6-position of the uracil ring with hydrazine.

Protocol 1: Synthesis of 6-Hydrazinouracil from 6-Chlorouracil Derivative

This protocol is adapted from the synthesis of 6-hydrazinyl-1-methyluracil, a closely related derivative.[9]

Rationale: The choice of 6-chlorouracil as a starting material is predicated on the lability of the chloro group, which is a good leaving group for nucleophilic aromatic substitution. Hydrazine hydrate serves as a potent, readily available nucleophile. The reaction is typically carried out at room temperature in an alcoholic solvent, which facilitates the dissolution of the reactants and provides a suitable medium for the reaction to proceed.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend the 6-chlorouracil derivative in ethanol.

  • Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate dropwise at room temperature.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the precipitated product is isolated by filtration.

  • Washing and Drying: The collected solid is washed with ethanol to remove any unreacted starting materials and soluble impurities, and then dried to yield the final product.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 6-hydrazinouracil stems from the reactivity of its hydrazine group. This functional group readily undergoes condensation reactions with various electrophiles, particularly carbonyl compounds, to form hydrazones. These intermediates are pivotal for subsequent intramolecular cyclization reactions to generate fused heterocyclic systems.[4][10][11]

Formation of Hydrazones

The reaction of 6-hydrazinouracil with aldehydes and ketones is a cornerstone of its chemistry, leading to the formation of hydrazone derivatives.[12] This reaction is typically straightforward and proceeds with high yield.

G cluster_reactants Reactants cluster_product Product hydrazinouracil 6-Hydrazinouracil hydrazone Hydrazone Intermediate hydrazinouracil->hydrazone Condensation (Loss of H₂O) carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') carbonyl->hydrazone

Protocol 2: General Synthesis of Hydrazone Derivatives

This protocol is a generalized procedure based on the reaction of a 6-hydrazinouracil derivative with an aldehyde.[4][9]

Rationale: The condensation reaction between a hydrazine and a carbonyl compound is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration.[13][14] The reaction is often carried out in a protic solvent like a water-alcohol mixture, which facilitates both the dissolution of the reactants and the proton transfer steps involved in the mechanism.[4] Gentle heating is sometimes employed to accelerate the reaction.[4]

Step-by-Step Methodology:

  • Dissolution of Hydrazine: Dissolve the 6-hydrazinouracil derivative in a mixture of water and alcohol.

  • Addition of Carbonyl Compound: Add a solution of the desired aldehyde or ketone in alcohol to the hydrazine solution.

  • Reaction: Heat the reaction mixture for a short period (e.g., 1-2 minutes) to promote the condensation.[4]

  • Isolation: The resulting hydrazone often precipitates from the reaction mixture upon cooling.

  • Purification: The precipitate is collected by filtration and washed with a small amount of alcohol to afford the purified hydrazone.[4]

Cyclization Reactions: Building Fused Heterocycles

The true synthetic power of 6-hydrazinouracil is realized in the subsequent cyclization of its hydrazone derivatives. These reactions lead to the formation of bicyclic and tricyclic systems with significant biological relevance.

Pyrazolo[3,4-d]pyrimidines: One of the most important applications of 6-hydrazinouracil is in the synthesis of pyrazolo[3,4-d]pyrimidines. This scaffold is a bioisostere of purine and is found in numerous compounds with potent biological activities, including as inhibitors of various kinases.[15][16] The synthesis typically involves the oxidative cyclization of a hydrazone intermediate.[9]

G start 6-Hydrazinouracil hydrazone hydrazone start->hydrazone + Aldehyde/Ketone cinnoline cinnoline start->cinnoline + p-Benzoquinone & Reduction pyrazole pyrazole hydrazone->pyrazole Oxidative Cyclization (e.g., SOCl₂) triazole triazole hydrazone->triazole Cyclization with Orthoesters

Applications in Medicinal Chemistry

The derivatives of 6-hydrazinouracil are of immense interest to drug development professionals due to their wide range of biological activities. The fused heterocyclic systems derived from this scaffold are considered "privileged structures" in medicinal chemistry.

  • Anticancer Activity: Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as anticancer agents.[17] They have shown efficacy as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[15][16] Additionally, some derivatives have demonstrated potent inhibitory effects on the growth of various cancer cell lines, including breast, liver, and lung cancer cells.[15][17]

  • Antimicrobial and Antiviral Properties: The pyrimidine core and its fused derivatives are known to exhibit antimicrobial and antiviral activities.[3][4]

  • Enzyme Inhibition: The structural similarity of pyrazolo[3,4-d]pyrimidines to purines allows them to act as competitive inhibitors for enzymes that bind purine-based substrates, such as kinases.[16] Some derivatives have also shown potential as inhibitors of DNA polymerase III.[18]

Safety and Handling

While specific hazard information for 6-hydrazinouracil is not detailed in the provided search results, it is prudent to handle it with the care afforded to all laboratory chemicals. As with related hydrazine compounds like 2-hydrazinopyridine, it may cause skin and eye irritation, as well as respiratory irritation.[19] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile reagent in synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its hydrazine moiety make it an ideal starting material for the construction of complex, biologically active molecules. The ability to readily generate diverse fused heterocyclic systems, particularly the medicinally important pyrazolo[3,4-d]pyrimidine scaffold, ensures that 6-hydrazinouracil will continue to be a key building block in the quest for novel therapeutics.

References

  • Kurbatov, E., et al. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chimica Techno Acta, 8(2).
  • Synthesis of 6-(Phenylhydrazino)uracils and Their Inhibition of a Replication-Specific Deoxyribonucleic Acid Polymerase. (n.d.).
  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. [Link]

  • Fulleova, E., et al. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 25(3), 418-420.
  • Kurbatov, E., et al. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chimica Techno Acta, 8(2).
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2025). ResearchGate. [Link]

  • Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds. (2021). Royal Society of Chemistry. [Link]

  • 2-Hydrazinylpyrimidine. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. (2023). MDPI. [Link]

  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017). Master Organic Chemistry. [Link]

  • Recent applications of aminouracil in multicomponent reactions. (2021). ResearchGate. [Link]

  • Mousa, B., et al. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47. [Link]

  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. [Link]

  • Acid Catalyzed Cyclization Reaction of 3-Hydrazono-1,1,1-trifluoro-2-alkanones to 6-Trifluoromethyl-3,6-dihydro-2H-[4][10][12]oxadiazines. (2005). Sci-Hub. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][10][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). Royal Society of Chemistry. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press. [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (n.d.). CONICET. [Link]

  • Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • The Addition of Hydrogen Cyanide to Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. (n.d.). Royal Society of Chemistry. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][10][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). Semantic Scholar. [Link]

  • Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. (2024). YouTube. [Link]

  • Recent applications of aminouracil in multicomponent reactions. (n.d.). Semantic Scholar. [Link]

  • 6-Hydrazinyl-3-Methylpyrimidine-2,4(1H,3H)-Dione. (n.d.). MySkinRecipes. [Link]

  • 2-Hydrazinopyridine. (n.d.). National Center for Biotechnology Information. [Link]

Sources

6-Hydrazinylpyrimidine-2,4(1H,3H)-dione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents. Among its many derivatives, 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, also known as 6-hydrazinyluracil, emerges as a highly versatile building block. Its intrinsic reactivity, stemming from the nucleophilic hydrazine moiety, provides a gateway to a rich diversity of fused heterocyclic systems. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in the development of novel therapeutics, particularly in the realm of oncology. As researchers and drug development professionals, understanding the nuances of this key intermediate is paramount to unlocking its full potential in crafting next-generation medicines.

Core Compound Profile: this compound

Chemical Identity and Physicochemical Properties

This compound is a pyrimidine derivative characterized by a hydrazine group at the 6-position of the uracil ring. This structural feature is the cornerstone of its chemical reactivity and utility as a synthetic precursor.

PropertyValueSource(s)
CAS Number 893631-08-8[1]
Molecular Formula C₄H₆N₄O₂[1]
Molecular Weight 142.12 g/mol [1]
Appearance Solid[1]
IUPAC Name This compound[1]
Synonyms 6-hydrazinyluracilN/A

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a suitable leaving group at the 6-position of the uracil ring with hydrazine. The most prevalent precursor is 6-chlorouracil.

Experimental Protocol: Synthesis from 6-Chlorouracil

This protocol outlines a representative procedure for the synthesis of 6-hydrazinyluracil. The causality behind this experimental choice lies in the high reactivity of the chloro-substituent towards nucleophilic attack by hydrazine, making it an efficient and direct method.

Materials:

  • 6-Chlorouracil

  • Hydrazine hydrate (80-100%)

  • Ethanol or other suitable alcohol

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chlorouracil in a suitable alcoholic solvent, such as ethanol.

  • Addition of Hydrazine: To this suspension, add an excess of hydrazine hydrate. The use of excess hydrazine ensures the complete conversion of the starting material.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2 to 6 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated product, 6-hydrazinyluracil, is collected by filtration.

  • Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and ethanol.[3]

  • Drying: The purified product is dried in an oven at an appropriate temperature to yield this compound as a solid.

Analytical Characterization

The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the C5-H proton of the pyrimidine ring, as well as signals for the N-H protons of the uracil ring and the hydrazine moiety. The exact chemical shifts will be dependent on the solvent used, with DMSO-d₆ being a common choice for this class of compounds.[4][5][6]

    • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbons (C2 and C4), and the olefinic carbons (C5 and C6) of the pyrimidine ring.[4][7][8]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum, typically obtained using a KBr pellet, will exhibit characteristic absorption bands for the N-H stretching vibrations of the amine and amide groups, C=O stretching of the carbonyl groups, and C=C stretching of the pyrimidine ring.[9][10][11][12][13]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₄H₆N₄O₂.[14][15][16]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 6-hydrazinyluracil lies in the reactivity of its hydrazine group, which can readily undergo condensation and cyclization reactions with various electrophiles to form a diverse array of fused heterocyclic systems. This reactivity is the cornerstone of its importance in drug discovery.

Synthesis of Pyrazolo[3,4-d]pyrimidines

A prominent application of 6-hydrazinyluracil is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are recognized as potent anticancer agents and kinase inhibitors.[17][18][19][20]

Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidines:

G A 6-Hydrazinyluracil C Hydrazone Intermediate A->C Condensation B Aromatic Aldehyde B->C E Pyrazolo[3,4-d]pyrimidine C->E Intramolecular Cyclization D Oxidative Cyclizing Agent (e.g., Thionyl Chloride) D->E

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines from 6-Hydrazinyluracil.

Experimental Protocol: Two-Step Synthesis of Pyrazolo[3,4-d]pyrimidines

  • Hydrazone Formation: 6-Hydrazinyluracil is condensed with a variety of aromatic aldehydes in a suitable solvent like ethanol at room temperature.[3] This reaction typically proceeds smoothly to yield the corresponding hydrazone intermediate.

  • Oxidative Cyclization: The isolated hydrazone is then subjected to oxidative cyclization. A common reagent for this transformation is thionyl chloride, which facilitates the intramolecular cyclization to afford the desired pyrazolo[3,4-d]pyrimidine scaffold.[3]

Synthesis of Pyrimido[5,4-e][1][4][9]triazines

Another significant class of compounds accessible from 6-hydrazinyluracil are the pyrimido[5,4-e][1][4][9]triazines. These fused systems have also demonstrated promising anticancer activities.

Workflow for the Synthesis of Pyrimido[5,4-e][1][4][9]triazines:

G A 6-Hydrazinyluracil C Hydrazone Intermediate A->C Condensation B Aromatic Aldehyde B->C E Pyrimido[5,4-e][1,2,4]triazine C->E Nitrosation & Intramolecular Cyclization D Nitrosating Agent (e.g., NaNO2/AcOH) D->E

Caption: Synthesis of Pyrimido[5,4-e][1][4][9]triazines from 6-Hydrazinyluracil.

Experimental Protocol: Synthesis via Hydrazone Intermediates

  • Hydrazone Formation: Similar to the pyrazolopyrimidine synthesis, the initial step involves the condensation of 6-hydrazinyluracil with an aromatic aldehyde to form the corresponding hydrazone.

  • Nitrosation and Cyclization: The hydrazone intermediate is then treated with a nitrosating agent, such as sodium nitrite in acetic acid, followed by heating. This induces an intramolecular cyclization to yield the pyrimido[5,4-e][1][4][9]triazine ring system.

Relevance in Drug Discovery and Development

The true value of this compound is realized in its role as a versatile scaffold for the generation of compound libraries with diverse biological activities. The pyrazolopyrimidine and pyrimidotriazine cores, readily accessible from this precursor, are of particular interest in oncology.

Mechanism of Action of Derivatives: Targeting Cancer Hallmarks

Derivatives of 6-hydrazinyluracil, particularly the pyrazolopyrimidines, have been extensively investigated as anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes that are hallmarks of cancer.

  • Kinase Inhibition: Many pyrazolopyrimidine derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[18][20][21] These kinases are crucial components of signaling pathways that control cell growth, proliferation, and survival.

Illustrative Signaling Pathway Targeted by Pyrazolopyrimidine Derivatives:

G GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Rec Inhibition Inhibitor->Raf Inhibition

Sources

An In-Depth Technical Guide to 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione: A Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of drug discovery. Among the myriad of molecular scaffolds, the pyrimidine nucleus, a fundamental component of nucleic acids, continues to inspire the development of new therapeutic agents. This guide focuses on a particularly valuable derivative: 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, also known as 6-hydrazinouracil. While its molecular weight is a simple metric, the true value of this compound lies in its synthetic versatility and its role as a key building block for a diverse array of biologically active molecules. This document serves as a comprehensive technical resource, providing in-depth insights into its synthesis, reactivity, and applications, supported by detailed experimental considerations and safety protocols.

Core Molecular Attributes

This compound is a uracil derivative where a hydrazinyl group is substituted at the 6-position of the pyrimidine ring. This seemingly minor modification imbues the molecule with a unique reactivity profile, making it a powerful intermediate in organic synthesis.

PropertyValueSource
Molecular Weight 142.118 g/mol [1]
Molecular Formula C₄H₆N₄O₂[1]
IUPAC Name This compoundN/A
CAS Number 893631-08-8N/A
Canonical SMILES C1=C(C(=O)NC(=O)N1)NNN/A
Physical State Solid[1]
Purity (Typical) ≥95.0%[1]

Synthesis of this compound: A Practical Approach

The most prevalent and efficient method for the synthesis of 6-hydrazinouracil is the nucleophilic substitution of a suitable leaving group at the 6-position of the uracil ring with hydrazine. The common precursor for this reaction is 6-chlorouracil.

Synthesis via Hydrazinolysis of 6-Chlorouracil

The underlying principle of this synthesis is the displacement of the chloro group at the electron-deficient C6 position of the pyrimidine ring by the strongly nucleophilic hydrazine.

G cluster_reactants Reactants cluster_products Products Reactant1 6-Chlorouracil Reaction Reaction (e.g., in Ethanol) Reactant1->Reaction Nucleophilic Aromatic Substitution Reactant2 Hydrazine Hydrate Reactant2->Reaction Nucleophile Product1 This compound Product2 Hydrazine Hydrochloride Reaction->Product1 Reaction->Product2

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 6-hydrazinouracil.

Materials:

  • 6-Chlorouracil

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Distilled water

  • Ice bath

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chlorouracil (1 equivalent) in ethanol.

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (typically 2-3 equivalents) to the suspension at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filtration: Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol and then with distilled water to remove any unreacted hydrazine and other impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 6-hydrazinouracil stems from the reactivity of the hydrazinyl moiety, which serves as a versatile handle for constructing a wide range of heterocyclic systems.

Formation of Hydrazones

The primary reaction of 6-hydrazinouracil is its condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out in a protic solvent like ethanol and may be catalyzed by a small amount of acid.

G cluster_reactants Reactants cluster_products Product Reactant1 6-Hydrazinouracil Reaction Condensation (-H₂O) Reactant1->Reaction Nucleophilic Addition Reactant2 Aldehyde/Ketone (R-CHO / R-CO-R') Reactant2->Reaction Product1 6-Hydrazone-uracil Derivative Reaction->Product1

Sources

Physical and chemical properties of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione

Authored by: A Senior Application Scientist

Introduction

This compound, commonly known in the scientific literature as 6-hydrazinouracil, is a pivotal heterocyclic compound that serves as a versatile synthon in the landscape of medicinal and materials chemistry. Its unique bifunctional nature, possessing both a pyrimidine (uracil) core and a reactive hydrazine moiety, makes it an invaluable precursor for the construction of a diverse array of fused and substituted heterocyclic systems. This guide provides an in-depth exploration of its core physical and chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The insights herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthetic and medicinal chemistry. This section delineates the key identifiers and physicochemical data for this compound.

Nomenclature and Chemical Identifiers

The compound is identified by several names and registry numbers across chemical databases, which are crucial for accurate literature and inventory searches.

IdentifierValueSource
IUPAC Name This compoundFluorochem[1]
Common Name 6-HydrazinouracilGeneral Literature
CAS Number 893631-08-8Fluorochem[1]
Molecular Formula C₄H₆N₄O₂Fluorochem[1]
Molecular Weight 142.118 g/mol Fluorochem[1]
Canonical SMILES NNC1=CC(=O)NC(=O)N1Fluorochem[1]
InChI Key ZHNIRIANAAPGDH-UHFFFAOYSA-NFluorochem[1]
Physical Properties

The physical state and solubility profile dictate the experimental conditions for reactions, purification, and formulation.

PropertyValue/DescriptionSource
Appearance SolidFluorochem[1]
Solubility Soluble in polar aprotic solvents like DMSO and DMF. Limited solubility in water and alcohols, often requiring heating.Inferred from reaction conditions[2]
Melting Point Not consistently reported across suppliers; high melting point expected due to hydrogen bonding.General knowledge

Synthesis and Purification

The accessibility of 6-hydrazinouracil is primarily dependent on a reliable synthetic route from commercially available starting materials. The most prevalent method involves the nucleophilic substitution of a leaving group at the C6 position of the uracil ring.

Primary Synthetic Pathway: From 6-Chlorouracil

The standard laboratory synthesis involves the reaction of a 6-halouracil, typically 6-chlorouracil, with hydrazine hydrate.[3][4] This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the highly nucleophilic hydrazine displaces the chloride ion. The choice of a halogen at the C6 position is strategic; it activates the position for nucleophilic attack, a reaction not readily achievable on an unsubstituted uracil ring.

Synthesis_Workflow Start 6-Chlorouracil Reagent Hydrazine Hydrate (N₂H₄·H₂O) in Alcohol Start->Reagent Nucleophilic Substitution Product This compound Reagent->Product

Caption: General workflow for the synthesis of 6-hydrazinouracil.

Detailed Experimental Protocol

This protocol represents a validated method for the synthesis of 6-hydrazinyluracil derivatives, adapted from literature procedures.[3][4]

Objective: To synthesize a 6-hydrazinyluracil derivative from its corresponding 6-chloro precursor.

Materials:

  • 6-Chloro-1-methyluracil (or other N-substituted 6-chlorouracils)

  • Hydrazine hydrate (80-99%)

  • Ethanol or another suitable alcohol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the 6-chloro-1-methyluracil in ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate to the suspension. The use of excess hydrazine ensures the complete consumption of the starting material and drives the reaction to completion.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically exothermic and may proceed to completion within a few hours, as indicated by the formation of a precipitate (the product).[4] In some cases, gentle heating may be required to increase the reaction rate.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted hydrazine and other impurities. The product is then dried under vacuum to yield the desired 6-hydrazinyl-1-methyluracil as a solid.[4] Further purification, if necessary, can be achieved by recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic power of 6-hydrazinouracil lies in the reactivity of its hydrazine group, which serves as a versatile handle for constructing more complex molecular architectures. It is a key intermediate for building heterocyclic compounds with potential biological activity.[5]

Condensation Reactions: Formation of Hydrazones

The terminal amino group of the hydrazine moiety is highly nucleophilic and readily reacts with electrophilic carbonyl carbons of aldehydes and ketones. This condensation reaction yields stable hydrazone derivatives. This is often the first step in multi-step syntheses to build larger, more complex molecules.

A general procedure involves dissolving the 6-hydrazinouracil derivative in a mixture of water and alcohol, followed by the addition of the desired aldehyde. The mixture is briefly heated, and the resulting hydrazone product often precipitates from the solution upon formation or cooling.[2]

Cyclization Reactions: Gateway to Fused Heterocycles

6-Hydrazinouracil and its derived hydrazones are exceptional precursors for synthesizing fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrimido[4,5-c]pyridazines.[2][3] These scaffolds are prevalent in many biologically active compounds.

  • Pyrazolopyrimidines: The hydrazone derivatives can undergo oxidative cyclization to form pyrazolopyrimidine rings.[4] This transformation creates a five-membered pyrazole ring fused to the original uracil core.

  • Pyrimidopyridazines: Reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of a fused pyridazine ring.[3]

The hydrazine functionality is key, as it provides the two necessary nitrogen atoms to form the new heterocyclic ring. This dual role as a nucleophile and a building block for annulation highlights its importance in combinatorial chemistry and drug discovery.[5]

Reactivity_Pathway Hydrazinouracil 6-Hydrazinouracil Hydrazone Hydrazone Intermediate Hydrazinouracil->Hydrazone Condensation Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hydrazone FusedProduct Fused Heterocycle (e.g., Pyrazolopyrimidine) Hydrazone->FusedProduct Cyclization CyclizingAgent Cyclizing Agent (e.g., Oxidant) CyclizingAgent->FusedProduct

Caption: Key reaction pathways of 6-hydrazinouracil.

Stability Considerations

Hydrazine and its derivatives can be susceptible to autoxidation, especially in neutral or alkaline solutions and in the presence of oxygen and metal ions.[6] However, they are generally more stable under acidic conditions or in the absence of oxygen.[6] For long-term storage, it is advisable to keep the compound in a cool, dry place, away from oxidizing agents. The N-methylated derivative, 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione, is recommended to be stored at -20°C under a nitrogen atmosphere.[7]

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following is a summary of expected spectral features based on literature data for analogous structures.

TechniqueExpected FeaturesRationale & Interpretation
¹H NMR Signals for C5-H proton (vinyl), N1-H and N3-H protons (amide), and N-H protons of the hydrazine group. The chemical shifts of the NH protons are concentration-dependent and may appear as broad signals. For example, in a dimethylated derivative, a singlet for the C5-H proton was observed around 5.51 ppm, and an NH signal at 10.38 ppm.[2]The integration of proton signals confirms the ratio of different types of protons in the molecule.[8]
Mass Spec. A molecular ion peak [M]⁺ corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of N₂H₃ or related fragments. For a dimethylated derivative, the [M]⁺ peak was observed at m/z 258.[2]Confirms the molecular weight and provides evidence for the compound's structure through fragmentation.
IR Characteristic absorption bands for N-H stretching (hydrazine and amide, ~3100-3400 cm⁻¹), C=O stretching (amide carbonyls, ~1650-1700 cm⁻¹), and C=C stretching (~1600 cm⁻¹).[6][9]Provides confirmation of key functional groups present in the molecule.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound is its role as a versatile intermediate in the synthesis of compounds with a wide spectrum of biological activities.[7] The uracil scaffold is a well-known pharmacophore, and modification at the C6 position allows for the exploration of new chemical space.

Derivatives synthesized from 6-hydrazinouracil have shown potential as:

  • Anticancer Agents: The resulting fused pyrimidine systems, such as pyrazolopyrimidines, are analogues of purines and can act as antimetabolites, interfering with nucleic acid synthesis in cancer cells.[3]

  • Antiviral Agents: Many nucleoside analogues with modified pyrimidine bases exhibit antiviral activity.[3][5]

  • Enzyme Inhibitors: The diverse structures that can be generated are often screened for inhibitory activity against various enzymes, such as kinases or oxidases.[3]

The hydrazine functionality allows for its use as a building block in combinatorial chemistry, enabling the rapid generation of libraries of related compounds for high-throughput screening of new therapeutic candidates.[5]

Conclusion

This compound is a compound of significant strategic importance in synthetic organic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its hydrazine group provide a reliable and efficient entry point to a vast array of complex heterocyclic molecules, particularly fused pyrimidine systems. The continued exploration of its chemistry is expected to yield novel compounds with significant potential in drug discovery and materials science. This guide has aimed to provide a comprehensive and practical overview to empower researchers in leveraging the full synthetic potential of this valuable chemical building block.

References

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 346558, 2-Hydrazinylpyrimidine. PubChem. [Link]

  • Al-Warhi, T. I., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(1), 125. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78645, 2-Hydrazinopyridine. PubChem. [Link]

  • Gomes, P. A. T. M., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(24), 7506. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5282330, 31h-Phthalocyanine. PubChem. [Link]

  • Ghorab, M. M., et al. (2016). A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. Molecules, 21(9), 1205. [Link]

  • Javahershenas, R., & Sangshetti, J. N. (2021). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Advances, 11(1), 1-18. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. [Link]

  • CAS Common Chemistry. 2-Hydroxyquinoline. [Link]

  • Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. [Link]

  • Bardagí, E. R., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International, 41(6), 481-517. [Link]

  • Javahershenas, R. (2021). Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. Arkivoc, 2021(1), 236-272. [Link]

  • Morales-delaRosa, S., et al. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 25(23), 5736. [Link]

  • Ghorab, M. M., et al. (2019). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339-1355. [Link]

  • Ghorab, M. M., et al. (2016). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 6, 1-13. [Link]

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  • ResearchGate. (PDF) Green Regioselective Synthesis of (Purin-6-yl)hydrazones. [Link]

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An In-Depth Technical Guide to the Solubility of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione (6-Hydrazinouracil)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, commonly known as 6-hydrazinouracil, is a heterocyclic compound of significant interest in medicinal chemistry, primarily as a versatile precursor for the synthesis of various biologically active molecules.[1] Its utility in drug discovery is intrinsically linked to its physicochemical properties, among which solubility is a critical determinant of biological assay performance, formulation development, and ultimately, in vivo efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of 6-hydrazinouracil. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles and detailed experimental protocols necessary for researchers to determine and understand the solubility profile of this compound. It consolidates predicted physicochemical properties, qualitative solubility insights from related literature, and step-by-step methodologies for both thermodynamic and kinetic solubility assessment. This guide is intended to be a self-validating resource, empowering researchers to generate reliable and reproducible solubility data, thereby accelerating drug development programs involving this important chemical scaffold.

Introduction: The Significance of 6-Hydrazinouracil in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of numerous natural products and bioactive compounds, including the nucleobases of DNA and RNA.[2] Consequently, pyrimidine derivatives are a fertile ground for the discovery of novel therapeutics with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] 6-Hydrazinouracil serves as a key building block in this field, with its reactive hydrazine moiety providing a synthetic handle for the elaboration into a diverse array of heterocyclic systems.

The successful progression of any new chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Poor aqueous solubility, in particular, is a major hurdle in drug development, often leading to low bioavailability, formulation challenges, and unreliable in vitro assay results.[3] Understanding the solubility of a lead compound like 6-hydrazinouracil is therefore not merely a routine characterization step but a strategic imperative. This guide addresses the critical need for a detailed understanding of the solubility of 6-hydrazinouracil, providing both theoretical insights and practical, field-proven experimental protocols.

Physicochemical Properties of 6-Hydrazinouracil

A thorough understanding of the solubility of a compound begins with its fundamental physicochemical properties. These parameters govern its interactions with various solvents and provide a basis for predicting its behavior under different conditions.

PropertyPredicted/Reported ValueSource & Comments
Molecular Formula C₄H₆N₄O₂-
Molecular Weight 142.12 g/mol -
pKa (acidic) 8.78 (Predicted)[4] This predicted pKa suggests that the compound is a weak acid, likely due to the deprotonation of one of the pyrimidine ring nitrogens. This is a critical parameter for understanding its pH-dependent solubility.
LogP -1.5 (Predicted)This value was estimated using online prediction tools. A negative LogP indicates that the compound is hydrophilic, suggesting a preference for aqueous environments over lipophilic ones.
Appearance Solid[5]

Solubility Profile of 6-Hydrazinouracil: A Qualitative Overview

SolventQualitative Solubility AssessmentRationale & Causality
Water Expected to have low to moderate solubility.The molecule possesses multiple hydrogen bond donors and acceptors, which should facilitate interaction with water. However, the planar, crystalline nature of uracil derivatives can lead to strong crystal lattice energy, which may limit solubility.
Aqueous Buffers (pH-dependent) Solubility is expected to increase significantly at pH > 9.With a predicted pKa of 8.78, the compound will become increasingly deprotonated and anionic as the pH rises above this value. The resulting salt form will be more soluble in aqueous media.[6]
Methanol / Ethanol Likely soluble, especially with heating.These polar, protic solvents can engage in hydrogen bonding with 6-hydrazinouracil, similar to water. Synthesis procedures for related compounds often use alcohols as reaction or recrystallization solvents.
Dimethyl Sulfoxide (DMSO) Expected to be readily soluble.DMSO is a polar aprotic solvent with a high capacity to dissolve a wide range of organic compounds, including many heterocyclic drug candidates.[2]
N,N-Dimethylformamide (DMF) Expected to be readily soluble.Similar to DMSO, DMF is a polar aprotic solvent commonly used in the synthesis and purification of pyrimidine derivatives, indicating good solubility.
Acetonitrile Moderate solubility is expected.Acetonitrile is a polar aprotic solvent, but generally a weaker solvent for highly polar, hydrogen-bonding solutes compared to DMSO or DMF.
Non-polar solvents (e.g., Hexane, Toluene) Expected to be poorly soluble.The high polarity and hydrogen bonding capacity of 6-hydrazinouracil are incompatible with non-polar solvents.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed, self-validating protocols for determining both the thermodynamic and kinetic solubility of 6-hydrazinouracil.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility measurement. The shake-flask method is the most common approach.

Principle: An excess of the solid compound is equilibrated with a solvent for a sufficient period to reach a saturated solution. The concentration of the dissolved compound is then determined after separating the undissolved solid.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an excess amount of 6-hydrazinouracil (e.g., 5-10 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Separate the dissolved compound from the undissolved solid. This is a critical step to avoid artificially high results. Common methods include:

      • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and collect the supernatant.

      • Filtration: Use a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). It is crucial to pre-saturate the filter by discarding the initial portion of the filtrate to prevent loss of the compound due to adsorption.

  • Analysis:

    • Quantify the concentration of 6-hydrazinouracil in the clear filtrate or supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity.

    • Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.

  • Data Reporting:

    • Express the thermodynamic solubility in units such as mg/mL, µg/mL, or µM.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_anal Analysis A Weigh excess 6-hydrazinouracil B Add precise volume of solvent A->B C Seal and agitate (24-48h at constant T) B->C D Settle excess solid C->D E Filter or Centrifuge supernatant D->E F Quantify concentration (e.g., HPLC-UV) E->F G Compare to standard curve F->G H H G->H Report as mg/mL or µM

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Kinetic Solubility

Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). It is highly relevant for early drug discovery where compounds are often handled in DMSO.

Principle: A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous buffer. The concentration at which precipitation occurs is determined, usually by turbidimetry.

Detailed Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 6-hydrazinouracil in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.

  • Compound Addition:

    • Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM with 1% DMSO).

    • Perform serial dilutions across the plate to create a range of concentrations.

  • Incubation:

    • Cover the plate and incubate at room temperature for a set period (e.g., 2 hours).

  • Detection:

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis:

    • Plot the turbidity against the compound concentration.

    • The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background.

Diagram: Kinetic Solubility Workflow

G A Prepare 10 mM stock in 100% DMSO C Add DMSO stock and perform serial dilutions A->C B Dispense aqueous buffer into 96-well plate B->C D Incubate at RT (e.g., 2 hours) C->D E Measure turbidity (Nephelometry) D->E F Plot turbidity vs. concentration E->F G Determine precipitation concentration F->G

Sources

Introduction: The Hydrazinylpyrimidine Scaffold as a Nexus of Privileged Moieties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Hydrazinylpyrimidine Compounds in Medicinal Chemistry

In the landscape of medicinal chemistry, the pyrimidine ring stands as a quintessential "privileged scaffold." Its presence in the nucleobases uracil, thymine, and cytosine anchors it to the very foundation of life's genetic code. This inherent biocompatibility and versatile chemical functionality have made pyrimidine derivatives a cornerstone of modern pharmacotherapy, featuring in a vast array of approved drugs. Parallelly, the hydrazine and hydrazone moieties (-NHNH₂ , -C=N-NH-) offer a unique combination of nucleophilicity, hydrogen bonding capability, and conformational flexibility, making them highly effective pharmacophores for engaging with biological targets.[1][2]

The strategic fusion of these two entities into the hydrazinylpyrimidine core creates a class of compounds with remarkable therapeutic potential. This guide provides a comprehensive review of hydrazinylpyrimidine derivatives, exploring their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their function. We will delve into their established roles as potent kinase inhibitors in oncology and their emerging applications in metabolic, neurodegenerative, and infectious diseases, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Chemical Reactivity

The synthesis of hydrazinylpyrimidine scaffolds is generally straightforward, lending itself to the creation of large, diverse chemical libraries for high-throughput screening. The most common strategies involve the nucleophilic substitution of a leaving group (typically a halogen) on the pyrimidine ring with hydrazine hydrate.

A foundational synthetic approach begins with a dihalopyrimidine. Selective substitution at one position allows for the introduction of the hydrazinyl group, leaving the second position available for further diversification to build structure-activity relationships (SAR). The higher nucleophilicity of the terminal -NH₂ group in the hydrazine moiety, compared to an aromatic amino group, allows for selective reactions, such as condensation with aldehydes or ketones to form hydrazones, or reaction with isothiocyanates.[3]

General Synthetic Workflow

The following diagram illustrates a common pathway for synthesizing and derivatizing hydrazinylpyrimidines.

G cluster_0 Core Synthesis A Dihalopyrimidine (e.g., 2,4-dichloropyrimidine) B Monosubstituted Intermediate (e.g., 2-Amino-4-chloropyrimidine) A->B  R-NH₂ C 2-Amino-4-hydrazinylpyrimidine B->C  Hydrazine Hydrate (N₂H₄·H₂O) D Target Compound 1 (Hydrazone Derivative) C->D  R'-CHO (Aldehyde) E Target Compound 2 (Thiosemicarbazide Derivative) C->E  R''-NCS (Isothiocyanate)

Caption: General workflow for the synthesis and derivatization of hydrazinylpyrimidines.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(2-(4-fluorobenzylidene)hydrazinyl)-6-methoxypyrimidine

This protocol describes the formation of a hydrazone derivative, a common strategy for developing biologically active compounds.

Step 1: Synthesis of 2-amino-4-hydrazinyl-6-methoxy pyrimidine (Intermediate)

  • To a solution of 2-amino-4-chloro-6-methoxypyrimidine (10 mmol) in ethanol (50 mL), add hydrazine hydrate (50 mmol, 5 eq.).

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

  • Pour the residue into ice-cold water (100 mL).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the hydrazinylpyrimidine intermediate.

Step 2: Synthesis of the Hydrazone Derivative

  • Dissolve the 2-amino-4-hydrazinyl-6-methoxy pyrimidine intermediate (1 mmol) in chloroform or a similar solvent.[3]

  • Add 4-fluorobenzaldehyde (1.1 mmol, 1.1 eq.).

  • Stir the reaction mixture at room temperature for 24 hours.[3]

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or column chromatography to obtain the final hydrazone compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.[4]

Part 2: Therapeutic Applications and Mechanistic Insights

The hydrazinylpyrimidine scaffold has been successfully exploited across multiple therapeutic areas, with oncology being the most prominent.

Anticancer Activity: Targeting Kinase Signaling

The 2,4-diaminopyrimidine moiety, often formed through the hydrazinyl intermediate, is a classic "hinge-binding" motif for kinase inhibitors.[5] The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of the kinase ATP-binding pocket, a foundational interaction for achieving high potency.[5]

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation; its overexpression is linked to poor prognosis in many cancers. Novel 2,4-diarylaminopyrimidine hydrazone derivatives have been developed as potent FAK inhibitors.[5] For instance, compound 14f from one study demonstrated exceptional potency against FAK (IC₅₀ = 35 nM) and potent anti-proliferative effects against FAK-overexpressing thyroid cancer cells (IC₅₀ = 0.113 µM).[5] Mechanistically, this compound was shown to inhibit the phosphorylation of FAK at key tyrosine residues (Tyr397, Tyr576/577, and Tyr925), thereby disrupting downstream signaling.[5]

G Integrins Integrins FAK FAK Integrins->FAK Activates Src Src FAK->Src Y397 Autophosphorylation recruits & activates Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Phosphorylates Y576/577, Y925 p130Cas p130Cas Src->p130Cas Migration Cell Migration & Invasion p130Cas->Migration SOS SOS Grb2->SOS Ras Ras SOS->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Inhibitor Hydrazinylpyrimidine FAK Inhibitor Inhibitor->FAK Blocks ATP Binding

Caption: Simplified FAK signaling pathway and the point of intervention by hydrazinylpyrimidine-based inhibitors.

Other Kinase Targets: Beyond FAK, hydrazinylpyrimidine derivatives have been designed to target a range of other kinases, including:

  • EGFR/VEGFR-2: Fused pyrazolo[3,4-d]pyrimidines have shown promise as dual inhibitors, crucial for blocking tumor growth and angiogenesis.[4]

  • c-MET: Quinazolinone hydrazide derivatives have been developed as inhibitors of the c-MET receptor, showing antiproliferative effects in lung cancer cells with MET amplification.[6][7]

  • CDK2: Molecular docking studies have indicated that certain pyrazolo(1,5-a) pyrimidines have promising interactions with cyclin-dependent kinase 2 (CDK2), suggesting a role in cell cycle regulation.[4]

Antidiabetic Activity

Diabetes mellitus is characterized by hyperglycemia, and a key therapeutic strategy involves inhibiting α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. A series of novel pyrimidine derivatives synthesized from a hydrazinylpyrimidine intermediate demonstrated potent dual inhibitory activity against these enzymes.[3]

The causality behind this activity lies in the ability of the compounds to mimic the transition state of the natural substrate within the enzyme's active site. The structure-activity relationship analysis revealed that the presence of electron-withdrawing groups, particularly fluorine, on the phenyl ring significantly enhanced inhibitory potency.[3]

Compound IDSubstituent (R)α-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)
4 4-Fluoro12.16 ± 0.1211.13 ± 0.12
Acarbose Standard Drug10.60 ± 0.1711.30 ± 0.12
Table adapted from data presented in a study on pyrimidine derivatives as antidiabetic agents.[3]
Activity in Neurodegenerative and Infectious Diseases

While less established, the hydrazinylpyrimidine scaffold holds potential in other therapeutic areas.

  • Neurodegenerative Diseases: Hydrazine-related chemicals have been studied for their neurological effects, which can be both toxic and potentially therapeutic.[8][9] While specific hydrazinylpyrimidine compounds are still under early investigation, related indolyl- and pyrrolylazine molecules have been shown to activate the synthesis of heat shock proteins, which protect neuronal tissue from the toxic amyloid structures implicated in diseases like Alzheimer's.[10] This provides a logical basis for exploring hydrazinylpyrimidines in this context.

  • Infectious Diseases: The pyrimidine core is central to many antimicrobial agents. For example, the diaminopyrimidine drug Pyrimethamine is a standard treatment for toxoplasmosis.[11] Furthermore, the hydrazone moiety is known to possess broad antimicrobial activity.[12] The combination of these two pharmacophores in hydrazinylpyrimidine derivatives presents a promising avenue for the development of new anti-infective agents to combat drug-resistant pathogens.[12][13]

Part 3: Structure-Activity Relationship (SAR) and Drug Design Principles

The systematic modification of the hydrazinylpyrimidine scaffold has yielded critical insights into the structural requirements for potent and selective biological activity.

Key SAR Insights:
  • The Pyrimidine Core: As discussed, this is the primary anchor for kinase inhibition, forming hydrogen bonds with the hinge region. Modifications to the core itself are generally less tolerated than substitutions at other positions.[5]

  • The Hydrazine Linker: The linker provides the correct orientation and spacing for appended moieties to access specific sub-pockets of a target protein. Its flexibility can be constrained by forming fused ring systems (e.g., pyrazolopyrimidines) to lock in a bioactive conformation, which can improve potency and selectivity.[4]

  • Substituents on Appended Rings: This is the most common site for optimization.

    • For Kinase Inhibitors: Lipophilic groups on a terminal phenyl ring often occupy hydrophobic pockets near the ATP binding site, enhancing potency.[5]

    • For Antidiabetic Agents: Electron-withdrawing groups (e.g., halogens) on a phenyl ring were found to be crucial for potent α-glucosidase and α-amylase inhibition, likely by modulating the electronic properties of the entire molecule for better interaction with polar residues in the active site.[3]

    • For Laccase Inhibitors: A study on related hydrazide-hydrazones showed that a slim salicylic aldehyde framework was pivotal for stabilization near the substrate docking site, while bulky substituents favored strong interactions with the binding pocket.[14]

G cluster_0 Structural Regions cluster_1 Resulting Activity Core Hydrazinylpyrimidine Core Pyrimidine Pyrimidine Ring (Hinge Binding) Hydrazine Hydrazine/Hydrazone Linker (Orientation & Spacing) Terminal Terminal Group (R) (Selectivity & Potency) Potency Potency Pyrimidine->Potency Anchors Hydrazine->Potency Optimizes Fit Terminal->Potency Fine-tunes Selectivity Selectivity Terminal->Selectivity Determines

Caption: Logical relationships in the Structure-Activity Relationship (SAR) of hydrazinylpyrimidine compounds.

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol is a self-validating system for quantifying the inhibitory potential of a compound against a specific kinase, such as c-MET.[6]

  • Materials: Recombinant kinase (e.g., c-MET), biotinylated substrate peptide, ATP, anti-phospho-specific antibody labeled with Europium (Eu³⁺) cryptate (donor), and streptavidin-XL665 (acceptor).

  • Compound Preparation: Prepare a serial dilution of the test hydrazinylpyrimidine compound in DMSO, typically starting from 100 µM.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the biotinylated substrate.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The kinase will phosphorylate the substrate.

  • Detection: Stop the reaction by adding a detection mixture containing the Eu³⁺-cryptate-labeled antibody and streptavidin-XL665. Incubate for 60 minutes.

  • Signal Reading: If the substrate is phosphorylated, the antibody binds. The biotin on the substrate binds to streptavidin-XL665, bringing the donor and acceptor into close proximity. Excite at 320 nm and read the emission at 620 nm (cryptate) and 665 nm (XL665). A high 665/620 ratio indicates high kinase activity.

  • Data Analysis: The inhibitor will prevent phosphorylation, leading to a low FRET signal. Plot the signal ratio against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

Hydrazinylpyrimidine compounds represent a highly versatile and fruitful scaffold in medicinal chemistry. Their straightforward synthesis and amenability to structural modification have enabled the rapid development of potent inhibitors for a range of therapeutic targets, most notably protein kinases in oncology. The fusion of the privileged pyrimidine core with the functionally rich hydrazine moiety provides a powerful platform for generating molecules with desirable pharmacodynamic properties.

However, challenges remain. The potential for hydrazine-related toxicity necessitates careful toxicological profiling of new derivatives.[8][15] Future research should focus on designing compounds with improved safety profiles, for example, by creating pro-drugs or using fused ring systems to mask the reactive hydrazine group until it reaches the target site. Furthermore, the systematic exploration of hydrazinylpyrimidines against targets in neuroinflammation and infectious diseases is a promising frontier that warrants significant investigation. The continued application of rational drug design, guided by structural biology and computational modeling, will undoubtedly unlock the full therapeutic potential of this remarkable chemical class.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-mahbashi, H. M. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology, 16(11), 5349-5356. [Link]

  • Wang, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. National Institutes of Health. [Link]

  • National Cancer Institute. (2018). Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries. National Institutes of Health. [Link]

  • Al-Warhi, T., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. National Institutes of Health. [Link]

  • Sroka, W. D., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]

  • Spencer, P. S., et al. (2021). Role of Hydrazine-Related Chemicals in Cancer and Neurodegenerative Disease. PubMed. [Link]

  • Kumar, A., et al. (2022). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. National Institutes of Health. [Link]

  • Fernandes, C., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Ural Federal University. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. ChemEurope.com. [Link]

  • Chmielewska, E., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

  • Spencer, P. S., et al. (2019). Hypothesis: Etiologic and Molecular Mechanistic Leads for Sporadic Neurodegenerative Diseases Based on Experience With Western Pacific ALS/PDC. National Institutes of Health. [Link]

  • Montazeri, H., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. PubMed. [Link]

  • Thom, R., & D'Elia, R. V. (2024). Future applications of host direct therapies for infectious disease treatment. PubMed. [Link]

  • National Institute of Allergy and Infectious Diseases (NIAID). (2009). Pyrimethamine, Sulfadiazine, and Leucovorin in Treating Patients With Congenital Toxoplasmosis. ClinicalTrials.gov. [Link]

  • Singh, V., & Singh, J. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics. [Link]

  • Montazeri, H., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. [Link]

Sources

An In-depth Technical Guide to 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, a pivotal heterocyclic compound in medicinal chemistry. More commonly known as 6-hydrazinouracil, this pyrimidine derivative has served as a versatile scaffold for the synthesis of a multitude of biologically active molecules. This document delves into the historical context of its synthesis, detailed experimental protocols for its preparation, its chemical and physical properties, and a thorough examination of its mechanism of action as an inhibitor of key enzymes in nucleotide biosynthesis. The guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of oncology and infectious diseases.

Introduction and Historical Context

The pyrimidine ring is a fundamental component of life, forming the core structure of the nucleobases uracil, cytosine, and thymine.[1] The functionalization of this ring system has been a cornerstone of medicinal chemistry for decades, leading to the development of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, this compound, or 6-hydrazinouracil, holds a significant position as a highly reactive and versatile intermediate.

While the precise seminal publication detailing the very first synthesis of 6-hydrazinouracil is not readily apparent in contemporary databases, its preparation from 6-halouracils has been a long-established method. The earliest comprehensive studies on the synthesis and reactivity of hydrazinopyrimidines were pioneered by researchers such as Pfleiderer and his contemporaries. Their work laid the foundation for the extensive exploration of this class of compounds. The primary and most enduring synthetic route involves the nucleophilic substitution of a halogen at the C6 position of the uracil ring with hydrazine, a reaction that is both efficient and high-yielding. This accessibility has spurred extensive research into its derivatization and biological applications.

Synthesis of this compound

The most prevalent and reliable method for the synthesis of 6-hydrazinouracil is the hydrazinolysis of a 6-halouracil, typically 6-chlorouracil. This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Synthesis from 6-Chlorouracil: A Step-by-Step Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 6-hydrazinouracil.

Materials:

  • 6-Chlorouracil

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chlorouracil (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 6-hydrazinouracil, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol and then with distilled water to remove any unreacted starting materials and hydrazine salts.

  • Drying: Dry the purified product under vacuum to obtain this compound as a stable solid.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 6-Chlorouracil C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D Cooling & Precipitation C->D E Filtration & Washing D->E F This compound E->F

Caption: Synthesis of this compound from 6-Chlorouracil.

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its key properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
Common Name 6-Hydrazinouracil
CAS Number 893631-08-8
Molecular Formula C₄H₆N₄O₂
Molecular Weight 142.12 g/mol
Appearance Solid
Purity (Typical) ≥95%
Solubility Sparingly soluble in water and ethanol
Spectroscopic Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the C5-H proton, the N1-H and N3-H protons of the uracil ring, and the protons of the hydrazinyl group (-NHNH₂). The C5-H proton will appear as a singlet, while the NH protons will likely be broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The C2 and C4 carbonyl carbons will resonate at lower fields (typically >150 ppm), while the C5 and C6 carbons will appear at higher fields.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality (around 1650-1750 cm⁻¹). N-H stretching vibrations from the ring and the hydrazinyl group will be observed in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 142). Fragmentation patterns would likely involve the loss of the hydrazinyl group and cleavage of the pyrimidine ring.

Mechanism of Action and Biological Significance

The biological importance of 6-hydrazinouracil lies in its role as an inhibitor of key enzymes involved in nucleotide metabolism. This inhibitory activity is the foundation for the development of its derivatives as potential therapeutic agents.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary mechanism of action of 6-hydrazinouracil and its derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[2][3][4][5][6] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[2][3][4][5][6]

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition A Carbamoyl Phosphate + Aspartate B Dihydroorotate A->B C Orotate B->C DHODH D UMP -> UTP -> CTP C->D E 6-Hydrazinouracil F DHODH E->F Inhibits

Caption: Inhibition of DHODH by this compound.

By inhibiting DHODH, 6-hydrazinouracil effectively blocks the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[3] This depletion of the pyrimidine pool leads to the arrest of cell proliferation and can induce apoptosis.[2] This mechanism is particularly relevant in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.

Inhibition of DNA Polymerase III

In addition to its effect on DHODH, 6-hydrazinouracil has also been shown to be an inhibitor of DNA polymerase III, a key enzyme in bacterial DNA replication.[7] This dual mechanism of action makes it and its derivatives attractive candidates for the development of novel antimicrobial agents.

Applications in Drug Discovery and Development

The versatile chemical nature of the hydrazinyl group in 6-hydrazinouracil allows for a wide range of derivatizations, making it a valuable building block in drug discovery.

Synthesis of Hydrazone Derivatives

The hydrazinyl moiety readily condenses with aldehydes and ketones to form stable hydrazone derivatives. This reaction has been extensively utilized to create large libraries of compounds for high-throughput screening. Many of these hydrazone derivatives have demonstrated significant biological activities, including:

  • Anticancer Activity: Derivatives of 6-hydrazinouracil have shown potent cytotoxic effects against various cancer cell lines.[8]

  • Antimicrobial Activity: The inhibition of bacterial DNA polymerase III and other essential enzymes has led to the investigation of 6-hydrazinouracil derivatives as novel antibiotics.

A Versatile Intermediate

Beyond hydrazone formation, the hydrazinyl group can participate in a variety of other chemical transformations, allowing for the synthesis of a diverse range of heterocyclic systems. This chemical tractability has solidified the position of 6-hydrazinouracil as a key intermediate in the synthesis of complex molecules with therapeutic potential.[8]

Conclusion

This compound, a compound with a rich history rooted in the exploration of pyrimidine chemistry, continues to be a molecule of significant interest to the scientific community. Its straightforward synthesis, coupled with the reactivity of its hydrazinyl group, provides a robust platform for the generation of diverse chemical entities. The established mechanism of action, primarily through the inhibition of dihydroorotate dehydrogenase, offers a clear rationale for its application in the development of anticancer and antimicrobial agents. This technical guide serves to consolidate the current understanding of this important compound and to inspire further research into its potential to address unmet medical needs.

References

  • MySkinRecipes. 6-Hydrazinyl-3-Methylpyrimidine-2,4(1H,3H)-Dione. Available from: [Link]

  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][9][10][11]triazin-7(6H)-ones and Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells. Available from: [Link]

  • Datapdf.com. Synthesis of 6-(Phenylhydrazino)uracils and Their Inhibition of a Replication-Specific Deoxyribonucleic Acid Polymerase. Available from: [Link]

  • PubMed. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. Available from: [Link]

  • IRJMETS. REVIEW ON PYRIMIDINE. Available from: [Link]

  • Prisys. What are DHODH inhibitors and how do you quickly get the latest development progress? Available from: [Link]

  • PubMed. The evolutionary history of the first three enzymes in pyrimidine biosynthesis. Available from: [Link]

  • MDPI. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Available from: [Link]

  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. Available from: [Link]

  • ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available from: [Link]

  • PubMed Central. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Available from: [Link]

  • Chimica Techno Acta. New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Available from: [Link]

  • Annual Reviews. PYRIMIDINE AND PURINE BIOSYNTHESIS AND DEGRADATION IN PLANTS. Available from: [Link]

  • PubMed Central. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of 1,1′-biuracil (1) and uracil (2) (600 MHz, DMSO-d 6 ). Available from: [Link]

  • Chimica Techno Acta. New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Available from: [Link]

  • ResearchGate. 1 H NMR spectral data (in ppm) for complexes of 6-methyl-2-thiouracil... Available from: [Link]

  • UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. Available from: [Link]

  • Preprints.org. Petja Marinova et al., Synthesis, Characterization and Antibacterial Studies of new Cu(II) and Pd(II) complex. Available from: [Link]

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Methodological & Application

6-Hydrazinylpyrimidine-2,4(1H,3H)-dione synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione (6-Hydrazinouracil)

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a pivotal intermediate in the development of novel therapeutic agents. This protocol is designed for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction: The Significance of 6-Hydrazinouracil

This compound, commonly known as 6-hydrazinouracil, is a highly versatile heterocyclic compound. Its strategic importance lies in its utility as a precursor for the synthesis of a wide array of fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines. These resulting compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The hydrazine moiety at the 6-position of the uracil ring provides a reactive site for further chemical modifications, making it an invaluable building block in the synthesis of complex molecules.

Theoretical Framework: The Chemistry Behind the Synthesis

The primary synthetic route to 6-hydrazinouracil involves a nucleophilic aromatic substitution reaction. In this process, a suitable leaving group at the 6-position of the uracil ring is displaced by the nucleophilic hydrazine. The most common and efficient precursor for this synthesis is 6-chlorouracil.

The reaction mechanism is predicated on the electron-deficient nature of the pyrimidine ring, which is further activated by the two electron-withdrawing carbonyl groups. This electronic arrangement facilitates the attack of the nucleophilic hydrazine at the C6 position, leading to the displacement of the chloride ion.

Experimental Protocol: Synthesis of 6-Hydrazinouracil from 6-Chlorouracil

This section details the step-by-step procedure for the synthesis of 6-hydrazinouracil.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Chlorouracil≥98%Commercially Available
Hydrazine Hydrate (55-64% solution)Reagent GradeCommercially AvailableCaution: Toxic and Corrosive
EthanolAnhydrousCommercially Available
Distilled Water
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Buchner funnel and filter paper
Beakers and graduated cylinders
Safety Precautions
  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [2][3] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[2][3]

  • 6-Chlorouracil is an irritant. [4] Avoid inhalation of dust and contact with skin and eyes.[4]

  • The reaction should be performed with adequate ventilation to avoid the accumulation of potentially harmful vapors.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis prep_reagents Prepare Reagents: - 6-Chlorouracil - Hydrazine Hydrate - Ethanol setup_apparatus Set up Apparatus: - Round-bottom flask - Reflux condenser - Magnetic stirrer prep_reagents->setup_apparatus Combine in flask stir_rt Stir at Room Temperature setup_apparatus->stir_rt monitor Monitor Reaction Progress (TLC) stir_rt->monitor cool Cool Reaction Mixture monitor->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry characterize Characterize Product: - Melting Point - NMR - IR - Mass Spectrometry dry->characterize

Caption: Experimental workflow for the synthesis of 6-hydrazinouracil.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-chlorouracil (1.0 eq) in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred suspension, add hydrazine hydrate (1.5 - 2.0 eq) dropwise at room temperature. The molar excess of hydrazine ensures the complete consumption of the starting material.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 6-chlorouracil spot. The reaction is typically complete within a few hours. Some protocols may suggest gentle heating to accelerate the reaction.[1][5]

  • Isolation of the Product: Upon completion of the reaction, the product often precipitates out of the solution. Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the collected solid under vacuum to obtain the final product, 6-hydrazinouracil.

Characterization of this compound

The identity and purity of the synthesized 6-hydrazinouracil should be confirmed using standard analytical techniques.

  • Melting Point: The melting point of the product should be determined and compared with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should show characteristic peaks for the protons on the pyrimidine ring and the hydrazine moiety.

    • ¹³C NMR spectroscopy will confirm the presence of the carbonyl carbons and the carbons of the pyrimidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and C=O functional groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.[6]

Reaction Mechanism

The synthesis of 6-hydrazinouracil from 6-chlorouracil proceeds via a nucleophilic aromatic substitution mechanism.

Sources

Comprehensive Analytical Characterization of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, also known as 6-hydrazinyluracil, is a critical heterocyclic building block in pharmaceutical synthesis. Its reactive hydrazine group and pyrimidine core make it a key intermediate for developing a range of therapeutic agents, including potential antiviral and anticancer drugs.[1][2] Given its role in the synthesis of active pharmaceutical ingredients (APIs), a rigorous and unambiguous analytical characterization is paramount. This ensures identity, purity, stability, and overall quality, which are fundamental requirements for regulatory compliance and successful drug development.

This application note provides a comprehensive guide to the analytical methods required for the full characterization of this compound. It moves beyond simple procedural lists to explain the scientific rationale behind the selection of each technique, offering field-proven insights and detailed protocols. The workflow described herein establishes a self-validating system where orthogonal techniques are used to confirm results, ensuring the highest degree of scientific integrity.

Physicochemical Properties and Initial Assessment

Before delving into advanced spectroscopic and chromatographic analysis, a fundamental understanding of the compound's basic properties is essential. This initial assessment provides a baseline for sample handling and interpretation of subsequent data.

PropertyValueSource
IUPAC Name This compound[3]
Synonym 6-Hydrazinyluracil[4]
Molecular Formula C₄H₆N₄O₂[3]
Molecular Weight 142.118 g/mol [3]
Appearance Solid[3]
Purity (Typical) >95%[3]
Storage Store at -20°C under nitrogen for long-term stability.[1]

Integrated Analytical Workflow

A robust characterization strategy relies on the integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they deliver a complete picture of the molecule's identity, structure, purity, and stability. The following workflow is recommended for a comprehensive analysis.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Secondary Confirmation & Purity cluster_2 Physicochemical Properties A Synthesis Product (this compound) B NMR Spectroscopy (¹H, ¹³C, 2D) A->B Structural Confirmation C Mass Spectrometry (LC-MS) A->C Molecular Weight Verification F Elemental Analysis A->F Empirical Formula Confirmation G Thermal Analysis (DSC/TGA) A->G Thermal Stability & Melting Point H UV-Vis Spectroscopy A->H Electronic Transitions D FT-IR Spectroscopy B->D Functional Group ID E RP-HPLC (UV) (Purity & Quantification) B->E C->E Impurity Profiling C->G I Fully Characterized Compound E->I F->I G->I

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination in solution. For a molecule like 6-hydrazinyluracil, ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. The use of a polar aprotic solvent like DMSO-d₆ is crucial, as it effectively solubilizes the compound and allows for the observation of exchangeable N-H protons from the pyrimidine ring and hydrazine moiety.[4]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for both spectra.

Expected Spectral Features:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~10.5 - 11.0Broad singletNH (Ring, Position 1 or 3)
~10.0 - 10.5Broad singletNH (Ring, Position 1 or 3)
~8.0 - 8.5Broad singletNH -NH₂ (Hydrazine)
~5.0 - 5.5SingletCH (Ring, Position 5)
~4.0 - 4.5Broad singletNH-NH₂ (Hydrazine)
¹³C ~160 - 165SingletC =O (Position 4)
~150 - 155SingletC =O (Position 2)
~145 - 150SingletC -NHNH₂ (Position 6)
~85 - 90SingletC H (Position 5)

Note: Chemical shifts are predictive and should be confirmed with 2D NMR experiments (e.g., HSQC, HMBC) if ambiguity exists. The broadness of N-H signals is due to chemical exchange and quadrupole effects.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the exact molecular weight, which serves as a primary confirmation of the compound's identity. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. Coupling MS with liquid chromatography (LC-MS) is highly advantageous for analyzing purity and identifying potential impurities.[1][5]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or a mixture of water and acetonitrile. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): 10 L/min at 300 °C.

    • Scan Range: m/z 50 - 500.

  • Data Analysis: Extract the ion chromatogram for the expected protonated molecule [C₄H₆N₄O₂ + H]⁺ at m/z 143.1. The mass spectrum should show a prominent peak at this value, confirming the molecular weight.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint." For 6-hydrazinyluracil, we expect to see characteristic stretching vibrations for the N-H bonds of the ring and hydrazine, as well as the C=O bonds of the dione structure.[6][7]

Protocol: Attenuated Total Reflectance (ATR)-FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for similar functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchHydrazine (NH₂) and Amide (N-H)
3100 - 3000C-H StretchAromatic/Vinyl C-H
1710 - 1650C=O StretchAmide Carbonyls (Uracil Ring)
1650 - 1580N-H Bend / C=C StretchAmine / Ring C=C
1400 - 1200C-N StretchAmine / Amide

Chromatographic Methods for Purity and Stability

Expertise & Experience: Chromatography is the cornerstone of purity assessment. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for quantifying the main component and detecting impurities.[8] Its high resolution and sensitivity make it ideal for quality control.

HPLC_Workflow A Sample & Standard Preparation C HPLC System (Pump, Autosampler, Column Oven) A->C B Mobile Phase Preparation B->C D C18 Reversed-Phase Column C->D E UV-Vis Detector D->E F Data Acquisition & Processing E->F G Purity Calculation (% Area) F->G

Sources

Application Notes and Protocols for ¹H NMR Spectroscopic Analysis of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, commonly known as 6-hydrazinyluracil, is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules, including pyrazolopyrimidines and other fused heterocyclic systems.[1] Its utility in medicinal chemistry and drug development necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the primary analytical technique for verifying the identity, purity, and structure of this key synthetic precursor.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition, processing, and interpretation of the ¹H NMR spectrum of this compound. It combines theoretical principles with detailed, field-proven protocols to ensure the generation of high-quality, reproducible data.

Principles of ¹H NMR for the Structural Elucidation of this compound

¹H NMR spectroscopy provides invaluable structural information based on several key parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the proton. Electron-withdrawing groups deshield protons, shifting them downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., singlet, doublet, triplet), revealing information about the connectivity of atoms.

  • Exchangeable Protons: Protons attached to heteroatoms like nitrogen or oxygen (N-H, O-H) are often "labile" or "exchangeable." Their signals can be broad and can be confirmed by adding a drop of deuterium oxide (D₂O) to the sample, which causes the N-H signal to disappear as the protons are replaced by non-signal-producing deuterium.

For this compound, we expect to observe signals corresponding to the pyrimidine ring proton (C5-H), the two imide protons (N1-H and N3-H), and the three hydrazinyl protons (-NHNH₂).

Predicted ¹H NMR Spectrum and Interpretation

The anticipated ¹H NMR spectrum of this compound is best understood by comparison with its parent compound, uracil, and related structures like 6-aminouracil. In uracil, the C5-H and C6-H protons appear as doublets around 5.47 ppm and 7.41 ppm, respectively, in DMSO-d₆.[2] The introduction of a strong electron-donating group at the C6 position, such as an amino or hydrazinyl group, dramatically alters the electronic environment of the ring.

Specifically, the hydrazinyl group at C6 is expected to shield the C5-H proton, causing a significant upfield shift. This effect is observed in 6-aminouracil, where the C5-H signal shifts to approximately 4.43 ppm.[3] Therefore, a similar upfield shift is predicted for the target molecule. The protons on the nitrogen atoms are expected to appear at lower field (higher ppm values) and will be exchangeable with D₂O.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Notes
C5-H ~5.0 - 5.5Singlet (s)1HThe hydrazinyl group at C6 is electron-donating, shielding this proton and shifting it upfield compared to uracil. Since there are no adjacent protons, it appears as a singlet.
-NH- (Hydrazinyl)~7.5 - 8.5Broad Singlet (br s)1HLabile proton. Position can be concentration and temperature dependent. Will exchange with D₂O.
-NH₂ (Hydrazinyl)~4.0 - 5.0Broad Singlet (br s)2HLabile protons. Position can be variable. Will exchange with D₂O.
N1-H & N3-H ~10.0 - 11.5Two Broad Singlets (br s)2HImide protons are acidic and typically appear far downfield. Their signals are often broad due to quadrupole coupling with ¹⁴N and chemical exchange. Will exchange with D₂O.

Note: Chemical shifts are predictive and can vary based on concentration, temperature, and instrument calibration. The use of DMSO-d₆ as a solvent is highly recommended due to its ability to dissolve polar heterocyclic compounds and slow down the exchange rate of N-H protons, making them more easily observable.

Detailed Protocol for ¹H NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous preparation protocol is essential for obtaining high-resolution data.[4]

Step-by-Step Methodology
  • Compound Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial. For a standard 5 mm NMR tube, this amount is sufficient for a high-quality ¹H spectrum acquired in a few minutes.[5]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is the solvent of choice for its excellent solvating power for uracil derivatives and its ability to reveal N-H protons.

  • Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the compound. A clear, homogenous solution is required.

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality (causing broad lines and poor shimming), filter the solution directly into a clean, high-quality 5 mm NMR tube.

    • Place a small, tight plug of glass wool (do not use cotton wool, as it can leach impurities) into a Pasteur pipette.

    • Use this pipette to transfer the sample solution from the vial into the NMR tube. The final solution in the tube should be perfectly clear.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker on the cap or the very top of thetube.

  • D₂O Exchange (Optional but Recommended): To definitively identify the N-H protons, acquire an initial spectrum. Then, carefully remove the tube, add one drop of deuterium oxide (D₂O), shake gently to mix, and re-acquire the spectrum. The signals corresponding to N1-H, N3-H, and the hydrazinyl protons should disappear or significantly diminish.

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh 1. Weigh Compound (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve Add Solvent filter 3. Filter into NMR Tube dissolve->filter Ensure Homogeneity cap 4. Cap and Label filter->cap Prevent Contamination acquire 5. Acquire Spectrum cap->acquire d2o 6. Add D2O (1 drop) acquire->d2o Optional: Confirm N-H reacquire 7. Re-acquire Spectrum d2o->reacquire

Caption: Workflow for preparing a high-quality NMR sample.

Data Acquisition and Processing Workflow

While specific acquisition parameters are instrument-dependent, the following provides a general guideline for a modern NMR spectrometer (e.g., 400 MHz or higher).

Acquisition Protocol
  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal from the DMSO-d₆ solvent.

  • Shim the magnetic field to optimize homogeneity. This is an automated or semi-automated process on most spectrometers, aiming to achieve narrow, symmetrical solvent peak shapes.

  • Set standard ¹H acquisition parameters:

    • Number of Scans (NS): 8 to 16 scans are typically sufficient.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): Approximately 16 ppm, centered around 6-7 ppm.

  • Initiate data acquisition.

Data Processing Workflow

Once the Free Induction Decay (FID) is acquired, it must be processed to generate the final spectrum.

Data_Processing_Workflow fid 1. Acquired FID ft 2. Fourier Transform (FT) fid->ft phase 3. Phase Correction ft->phase Adjust phase (0 and 1) baseline 4. Baseline Correction phase->baseline Create flat baseline reference 5. Chemical Shift Referencing baseline->reference Set residual DMSO-d6 to 2.50 ppm integrate 6. Integration reference->integrate Define integrals for all peaks final_spectrum 7. Final Annotated Spectrum integrate->final_spectrum

Caption: Standard workflow for NMR data processing.

Troubleshooting Common Spectral Issues

Table 2: Troubleshooting Guide for ¹H NMR of this compound

ProblemPotential Cause(s)Recommended Solution(s)
Broad, distorted peaks 1. Poor shimming. 2. Suspended particulate matter in the sample. 3. Sample concentration is too high.1. Re-shim the sample automatically or manually. 2. Re-prepare the sample, ensuring meticulous filtration. 3. Dilute the sample or prepare a new, less concentrated one.
No observable N-H peaks 1. Presence of acidic or basic impurities causing rapid exchange. 2. Sample was inadvertently prepared in D₂O instead of a deuterated organic solvent.1. Ensure high purity of the starting material. 2. Re-prepare the sample in fresh, high-quality DMSO-d₆.
Unexpected peaks present 1. Residual solvent from synthesis or purification (e.g., acetone, ethyl acetate). 2. Water peak (appears around 3.3 ppm in DMSO-d₆). 3. Contamination from glassware or NMR tube.1. Ensure the sample is thoroughly dried before preparation. 2. Use dry DMSO-d₆ and minimize exposure to air. The water peak is a common reference. 3. Use scrupulously clean glassware and new or properly cleaned NMR tubes.
Incorrect integration values 1. Poor phasing or baseline correction. 2. Overlapping peaks (e.g., C5-H with an impurity). 3. Insufficient relaxation delay (D1) for quantitative analysis.1. Carefully re-process the spectrum with meticulous phase and baseline correction. 2. Check for sample purity via other methods (e.g., LC-MS). 3. Increase the D1 delay to 5 times the longest T1 relaxation time (a D1 of 5-10s is generally safe).

References

  • Ghattas, M. A. A., & Nesterov, V. V. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chimica Techno Acta, 8(2).
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Western University. (n.d.). NMR SAMPLE PREPARATION. JB Stothers NMR Facility. Retrieved from [Link]

  • University of Arizona. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

Sources

Application Note: High-Resolution LC-MS/MS Analysis of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the analysis of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a critical heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of potential therapeutic agents, including antiviral and anticancer drugs.[1] Accurate and reliable analytical methods are therefore essential for quality control, purity assessment, and pharmacokinetic studies. This guide provides a comprehensive methodology, from sample preparation to data interpretation, tailored for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, ensuring a protocol that is not only repeatable but also scientifically sound and self-validating.

Introduction and Analyte Overview

This compound, a derivative of uracil, possesses a reactive hydrazine moiety attached to the pyrimidine core. This functionality makes it a versatile intermediate for synthesizing more complex molecules through reactions like hydrazone formation.[1] Given its role in the synthesis of novel pharmaceutical compounds, a highly specific and sensitive analytical method is paramount. LC-MS/MS offers unparalleled selectivity and sensitivity for this purpose, allowing for confident identification and quantification even in complex matrices.[2][3]

The chemical structure is defined by a pyrimidine-dione ring and a hydrazine group. The presence of multiple nitrogen atoms makes the molecule readily ionizable via electrospray ionization (ESI), particularly in positive ion mode where it can be easily protonated.

PropertyValueSource
IUPAC Name 6-hydrazinyl-1H-pyrimidine-2,4-dione[4]
Molecular Formula C₄H₆N₄O₂[4]
Molecular Weight 142.118 g/mol [4]
Canonical SMILES NNC1=CC(=O)NC(=O)N1[4]

Recommended Experimental Workflow

A successful analysis hinges on a systematic workflow. The following diagram outlines the logical progression from sample receipt to final data interpretation. Each stage is designed to minimize variability and ensure the highest quality data. The importance of clean sample preparation cannot be overstated, as it directly impacts the sensitivity, accuracy, and reproducibility of the mass spectrometry analysis.[5][6]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Prepare 1 mg/mL Stock Solution working 2. Dilute to 1-10 µg/mL Working Solution stock->working final 3. Filter & Transfer to MS Vial working->final lc 4. UHPLC Separation (Reversed-Phase C18) final->lc esi 5. Electrospray Ionization (Positive Mode) lc->esi ms1 6. Full Scan MS (Detect Precursor Ion) esi->ms1 ms2 7. Tandem MS (MS/MS) (Fragment Precursor Ion) ms1->ms2 id 8. Identify Precursor Ion (m/z 143.06) ms2->id frag 9. Correlate MS/MS Fragments id->frag confirm 10. Confirm Structure frag->confirm

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Part I: Sample Preparation Protocol

Rationale: The goal of sample preparation is to solubilize the analyte and dilute it to a concentration appropriate for the mass spectrometer, while using solvents that are compatible with ESI.[7] High concentrations can lead to detector saturation and contamination, while non-volatile salts or buffers can suppress ionization and clog the instrument.[7]

Materials:

  • This compound solid standard

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • 2 mL glass autosampler vials with septa caps

  • 0.22 µm syringe filters (if necessary)

Step-by-Step Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound.

    • Transfer the solid to a 1.0 mL volumetric flask.

    • Add ~0.7 mL of LC-MS grade methanol, vortex thoroughly to dissolve.

    • Bring the final volume to 1.0 mL with methanol and mix well. This stock solution is stable for several weeks when stored at 2-8°C.

  • Working Solution (e.g., 1 µg/mL):

    • Perform a serial dilution from the stock solution. For a 1 µg/mL solution, pipette 10 µL of the 1 mg/mL stock into a clean tube.

    • Add 990 µL of a 50:50 mixture of LC-MS grade water and methanol. Vortex to mix.

    • Causality Note: This final dilution in a water/methanol mixture ensures compatibility with the initial mobile phase conditions of a typical reversed-phase LC method.

  • Final Sample Preparation:

    • Transfer the working solution into a 2 mL glass autosampler vial.

    • If any particulates are visible, filter the solution through a 0.22 µm syringe filter directly into the vial to prevent blockages in the LC system.[7]

    • Cap the vial securely. The sample is now ready for injection.

Part II: LC-MS/MS Method Protocol

Rationale: Liquid chromatography separates the analyte from potential impurities before it enters the mass spectrometer. A reversed-phase C18 column is effective for retaining and separating small polar molecules like our target compound.[8] The addition of formic acid to the mobile phase acidifies it, promoting the protonation of the analyte and leading to a strong signal in positive mode ESI.[7] A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) provides accurate mass measurements, which is crucial for confirming the elemental composition of the precursor and fragment ions.

Table 1: Recommended UHPLC Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Industry standard for retaining small polar to moderately nonpolar compounds.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for polar compound elution; acid promotes ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting compounds as hydrophobicity increases.
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, balancing speed and separation efficiency.
Injection Volume 2-5 µLSmall volume prevents peak distortion and column overloading.
Column Temp. 40 °CImproves peak shape and reduces viscosity for better chromatography.

Table 2: Recommended Mass Spectrometer Parameters

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar, non-volatile molecules. Positive mode targets the basic nitrogen sites for protonation.[9][10]
Capillary Voltage 3.5 - 4.0 kVOptimizes the formation of the electrospray plume for efficient ion generation.
Desolvation Temp. 350 - 450 °CAids in the evaporation of solvent droplets to release gas-phase ions.
Cone Voltage 20 - 40 VA moderate voltage to facilitate ion transmission without causing premature fragmentation in the source.
Acquisition Mode Data-Dependent Acquisition (DDA)Allows for an initial full MS scan to detect precursor ions, followed by automatic MS/MS scans on the most intense peaks.
Full MS Scan Range m/z 50 - 500Covers the expected precursor ion and potential low-mass fragments.
MS/MS Collision Energy Ramped 10 - 30 eVA range of energies ensures the generation of a rich spectrum of fragment ions for structural confirmation.

Data Analysis and Expected Results

Precursor Ion Identification: In positive ESI mode, this compound (C₄H₆N₄O₂) is expected to accept a proton to form the molecular ion [M+H]⁺. The high-resolution mass spectrometer should detect this ion at a specific m/z.

  • Expected [M+H]⁺: C₄H₇N₄O₂⁺

  • Monoisotopic Mass: 142.0545 Da

  • Observed m/z: ~143.0618 (accounting for the mass of the proton)

Proposed Fragmentation Pathway: Tandem MS (MS/MS) analysis involves isolating the precursor ion (m/z 143.06) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The pyrimidine ring is relatively stable, while the hydrazine group offers a likely site for initial fragmentation.[11]

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

Table 3: Summary of Predicted Fragment Ions

m/z (Predicted)FormulaNeutral LossProposed Fragment Identity
143.06C₄H₇N₄O₂⁺-Precursor Ion [M+H]⁺
126.03C₄H₄N₂O₂⁺NH₃ (Ammonia)Loss of ammonia from the protonated hydrazine group.
98.04C₄H₄N₂O⁺HNCO (Isocyanic Acid)Cleavage of the pyrimidine ring, a common pathway for uracil-like structures.
83.02C₃H₃N₂O⁺NH₃ + HNCOSubsequent loss of isocyanic acid after initial ammonia loss.

By combining the high-resolution measurement of the precursor ion with the detection of these characteristic fragment ions, a highly confident structural confirmation of this compound can be achieved.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of this compound. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and reproducible results. The methodology is designed to be a self-validating system, where the accurate mass of the precursor ion and the predictable fragmentation pattern serve as orthogonal checks for confident compound identification. This robust method is well-suited for implementation in drug discovery, quality control, and various research applications requiring precise analysis of this important chemical intermediate.

References

  • MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][9][12]triazin-7(6H)-ones and Derivatives. Molecules. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved from [Link]

  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Hydrazinylpyrimidine. PubChem. Retrieved from [Link]

  • PubMed. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). ResearchGate. Retrieved from [Link]

  • Chimica Techno Acta. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Retrieved from [Link]

  • ACS Publications. (2024). Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry–Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Plos One. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Direct infusion analysis of nucleotide mixtures of very similar or identical elemental composition. PMC. Retrieved from [Link]

  • PubMed. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry. Retrieved from [Link]

  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Spectroscopy. Retrieved from [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. Retrieved from [Link]

  • DigitalCommons@UNMC. (n.d.). Using LC-MS/MS Metabolomics to Study Cancer Metabolism. University of Nebraska Medical Center. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Hydrazinyl-3-Methylpyrimidine-2,4(1H,3H)-Dione. Retrieved from [Link]

Sources

The Versatile Synthon: A Guide to the Application of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 6-Hydrazinyluracil

In the landscape of modern organic synthesis and medicinal chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is paramount. 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, commonly known as 6-hydrazinyluracil, has emerged as a highly versatile and valuable building block in this pursuit. Its unique structural architecture, featuring a reactive hydrazine moiety appended to the electron-deficient pyrimidine ring, renders it a powerful synthon for the construction of a diverse array of fused heterocyclic systems. These resulting scaffolds, particularly pyrazolo[3,4-d]pyrimidines and pyrimido[5,4-e][1][2][3]triazines, are of significant interest to the pharmaceutical industry due to their structural analogy to endogenous purines, leading to a wide spectrum of biological activities.

This technical guide provides an in-depth exploration of the synthetic utility of 6-hydrazinyluracil. We will delve into the causality behind experimental choices, offering field-proven insights into its application. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable and comprehensive resource for leveraging this potent reagent in their synthetic endeavors.

I. Preparation of the Key Synthon: this compound

The journey into the applications of 6-hydrazinyluracil begins with its efficient preparation. A common and reliable route starts from the readily available barbituric acid, proceeding through the formation of 6-chlorouracil. The subsequent nucleophilic displacement of the chloro group by hydrazine hydrate yields the desired product.

Protocol 1: Two-Step Synthesis of this compound

This protocol details a robust two-step procedure for the preparation of 6-hydrazinyluracil, commencing with the synthesis of the key intermediate, 6-chlorouracil.

Step 1: Synthesis of 6-Chlorouracil

The synthesis of 6-chlorouracil is achieved through the chlorination of barbituric acid using phosphorus oxychloride.

  • Materials: Barbituric acid, Phosphorus oxychloride (POCl₃), Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add barbituric acid (e.g., 0.35 mol) to an excess of phosphorus oxychloride (e.g., 557 g).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly and cautiously add a small amount of water (e.g., 9.5 g) dropwise to the reaction mixture. This in-situ generation of HCl is crucial for the reaction.

    • Heat the mixture to 80°C and maintain the reaction for 5 hours. The solution will turn brown.

    • After cooling, remove the unreacted phosphorus oxychloride under reduced pressure.

    • Carefully add the residue to methanol, which will cause the precipitation of a solid.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 6-chlorouracil.

Step 2: Synthesis of this compound

The final step involves the nucleophilic substitution of the chlorine atom in 6-chlorouracil with hydrazine.

  • Materials: 6-Chlorouracil, Hydrazine hydrate (80-95%), Ethanol.

  • Procedure:

    • Suspend 6-chlorouracil (1 equivalent) in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the suspension.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the precipitate is collected by filtration, washed with ethanol, and dried to yield this compound as a solid.

II. Application in the Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds of immense interest in medicinal chemistry, with many derivatives exhibiting potent biological activities, including as kinase inhibitors. 6-Hydrazinyluracil serves as an excellent precursor for these bicyclic heterocycles through cyclocondensation reactions with 1,3-dielectrophilic species.

A. Reaction with β-Ketoesters: A Direct Route to Pyrazolopyrimidinones

The reaction of 6-hydrazinyluracil with β-ketoesters, such as ethyl acetoacetate, provides a straightforward and efficient method for the synthesis of substituted pyrazolo[3,4-d]pyrimidin-4-ones.

Mechanism Insight: The reaction proceeds via an initial condensation between the more nucleophilic α-nitrogen of the hydrazine moiety and the ketone carbonyl of the β-ketoester to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the β-nitrogen of the hydrazine onto the ester carbonyl, followed by the elimination of ethanol to afford the fused pyrazole ring.

Caption: Mechanism of Pyrazolo[3,4-d]pyrimidin-4-one Synthesis.

Protocol 2: Synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • Materials: 6-Hydrazinyluracil, Ethyl acetoacetate, Ethanol or Acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve 6-hydrazinyluracil (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

    • Add ethyl acetoacetate (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux for a period of 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the reaction mixture. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Reactant 1Reactant 2SolventTime (h)Yield (%)
6-HydrazinyluracilEthyl acetoacetateAcetic Acid5~85
6-HydrazinyluracilAcetylacetoneEthanol4~90
B. Synthesis via Hydrazone Intermediates and Oxidative Cyclization

An alternative and highly versatile route to pyrazolo[3,4-d]pyrimidines involves a two-step sequence: formation of a hydrazone by condensation with an aldehyde, followed by oxidative cyclization.

Workflow:

G A 6-Hydrazinyluracil C Hydrazone Formation (Ethanol, rt, 1.5-2h) A->C B Aromatic Aldehyde B->C D Hydrazone Intermediate C->D E Oxidative Cyclization (e.g., Thionyl Chloride) D->E F Pyrazolo[3,4-d]pyrimidine E->F

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines via Hydrazones.

Protocol 3: Synthesis of 3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

Step 1: Synthesis of 6-(2-Arylmethylenehydrazinyl)uracil (Hydrazone)

  • Materials: 6-Hydrazinyluracil, appropriate aromatic aldehyde (e.g., benzaldehyde), Ethanol.

  • Procedure:

    • Suspend 6-hydrazinyluracil (e.g., 2.5 mmol) in ethanol (25 mL) in a flask.

    • Add the aromatic aldehyde (2.5 mmol) to the suspension.

    • Stir the mixture at room temperature for 1.5-2 hours.

    • The resulting precipitate is collected by filtration, washed with ethanol, and can be recrystallized from a DMF/ethanol mixture to yield the pure hydrazone.[4]

Step 2: Oxidative Cyclization to form 3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Materials: 6-(2-Arylmethylenehydrazinyl)uracil, Thionyl chloride (SOCl₂).

  • Procedure:

    • In a fume hood, carefully add the hydrazone intermediate to an excess of thionyl chloride.

    • Heat the mixture under reflux for a specified time (typically 2-4 hours), monitoring by TLC.

    • After cooling, carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

    • The precipitated solid is collected by filtration, washed with water, and dried to afford the 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[4]

III. Synthesis of Pyrimido[5,4-e][1][2][3]triazines

Pyrimido[5,4-e][1][2][3]triazines represent another class of fused heterocycles with significant biological activities. 6-Hydrazinyluracil is a key starting material for the construction of this ring system, typically through the cyclization of an intermediate hydrazone.

Protocol 4: Synthesis of 3-Arylpyrimido[5,4-e][1][2][3]triazine-5,7(6H,8H)-diones

This protocol follows a similar initial step to the pyrazole synthesis (hydrazone formation), but the subsequent cyclization step employs a different strategy.

Step 1: Synthesis of 6-(2-Arylmethylenehydrazinyl)uracil (Hydrazone)

  • This step is identical to Step 1 in Protocol 3.

Step 2: Nitrosation and Intramolecular Cyclization

  • Materials: 6-(2-Arylmethylenehydrazinyl)uracil, Sodium nitrite (NaNO₂), Acetic acid.

  • Procedure:

    • Suspend the hydrazone intermediate in glacial acetic acid.

    • Cool the suspension in an ice bath.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

    • The resulting precipitate is collected by filtration, washed with water, and then with ethanol to give the desired 3-arylpyrimido[5,4-e][1][2][3]triazine-5,7(6H,8H)-dione.[1]

Mechanism Insight: The reaction with nitrous acid (generated in situ from sodium nitrite and acetic acid) is thought to form a nitroso intermediate at the secondary amine of the hydrazone. This is followed by an intramolecular cyclization onto the C5 position of the uracil ring, with subsequent dehydration to form the triazine ring.

IV. Conclusion and Future Perspectives

This compound has proven to be a cornerstone synthon for the construction of medicinally relevant fused pyrimidine heterocycles. The protocols detailed in this guide highlight its utility in providing access to pyrazolo[3,4-d]pyrimidines and pyrimido[5,4-e][1][2][3]triazines through reliable and efficient synthetic routes. The reactivity of the hydrazine moiety allows for a variety of cyclization strategies, making it a versatile tool in the hands of synthetic chemists. The continued exploration of the reactivity of 6-hydrazinyluracil with other poly-electrophilic partners will undoubtedly lead to the discovery of novel heterocyclic systems with unique biological properties, further solidifying its importance in the field of drug discovery and development.

References

  • El-Kalyoubi, S., & Agili, F. (2020). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][2][3]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 44. Available at: [Link]

  • Organic Syntheses. (n.d.). (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses Procedure, 91, 165. Available at: [Link]

  • El-Kalyoubi, S., & Agili, F. (2021). The expected mechanism for the reaction of 6-hydrazinyluracil with malononitrile. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 26(21), 6483. Available at: [Link]

  • Organic Syntheses. (n.d.). 6-Methyluracil. Organic Syntheses Procedure, 15, 41. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2018). Strategies for the Synthesis of[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles. Mini-Reviews in Organic Chemistry, 15(5), 374-386. Available at: [Link]

  • Ibrahim, D. A., & Abdel-Aziz, S. A. (2019). A convenient synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives targeting cyclin-dependent kinase 2. Acta Pharmaceutica, 69(3), 389-406. Available at: [Link]

  • Gaikwad, N. D., Bagade, S. B., & Vibhute, Y. B. (2014). Synthesis of Novel Pyrazolo Pyranopyrimidine Derivatives Using (TEDA-SiO2) in Aquous Media. JETIR, 1(7). Available at: [Link]

  • Sestito, S. E., & Radi, M. (2018). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 23(6), 1436. Available at: [Link]

  • Agilent. (n.d.). GlycoRelease™ Glycan Hydrazinolysis Kit. Agilent. Available at: [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). Green regioselective synthesis of (purin-6-yl)hydrazones. Journal of the Iranian Chemical Society, 16(12), 2735-2742. Available at: [Link]

  • Youssif, S. (2014). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 4(2), 125-135. Available at: [Link]

  • Ettahiri, J., Bouyahya, A., & Ramli, Y. (2023). Recent advances in the synthesis, reactivity and biological properties of pyrazolo[3,4-d]pyrimidine derivatives. Journal Marocain de Chimie Hétérocyclique, 22(4), 1-38. Available at: [Link]

  • Kumar, D., Singh, S. K., & Singh, R. K. (2021). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 26(4), 894. Available at: [Link]

  • Rossi, R. A., & Bardagí, B. K. (2009). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Chemistry of Heterocyclic Compounds, 45(12), 1423-1445. Available at: [Link]

  • Kurakane, K., et al. (2007). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. The Journal of Biochemistry, 142(4), 499-505. Available at: [Link]

  • El-Mekabaty, A., & Mo, F. (2021). Synthesis of pyrazolo[3,4-d]pyrimidinones and their biological evaluation. Arkivoc, 2021(5), 1-17. Available at: [Link]

  • Contreras, J. M., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo-[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(10), 2469. Available at: [Link]

  • Kisel, V. M., & Zablotskaya, A. A. (2017). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 53(8), 841-843. Available at: [Link]

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Application Notes & Protocols: 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione as a Pivotal Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 6-Hydrazinyluracil

6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, commonly known as 6-hydrazinyluracil, is a highly versatile and reactive chemical intermediate. Its strategic importance in medicinal chemistry and organic synthesis stems from the presence of a nucleophilic hydrazine moiety attached to the electron-deficient pyrimidine ring. This unique structural arrangement makes it an ideal precursor for the construction of a wide array of fused heterocyclic systems.[1]

The hydrazine group serves as a reactive handle for cyclocondensation reactions, enabling the facile synthesis of bicyclic structures such as pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines.[2][3] These scaffolds are privileged structures in drug discovery, forming the core of numerous compounds with significant therapeutic potential, including antiviral, anticancer, and kinase inhibitory agents.[1][4] This guide provides an in-depth exploration of the synthesis and key applications of 6-hydrazinyluracil, offering detailed protocols and mechanistic insights for researchers in drug development.

Physicochemical Properties & Safety Profile

A clear understanding of the compound's properties and handling requirements is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₄H₆N₄O₂[5]
Molecular Weight 142.12 g/mol N/A
CAS Number 50477-96-8N/A
Appearance Solid[5]
Purity Typically >95%[5]
InChI Key ZHNIRIANAAPGDH-UHFFFAOYSA-N[5]
Safety & Handling
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles when handling the compound.[6][7]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6]

  • In case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthesis of the Intermediate: 6-Hydrazinyluracil

The most common and efficient synthesis of 6-hydrazinyluracil involves the nucleophilic substitution of a leaving group at the C6 position of a uracil derivative with hydrazine hydrate. A typical precursor is 6-chlorouracil.

Synthesis Workflow

cluster_0 Synthesis of 6-Hydrazinyluracil Start 6-Chlorouracil Process Reaction in Aqueous Medium (e.g., Water or Ethanol/Water) Reflux Start->Process Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent->Process Workup Cooling & Precipitation Process->Workup Reaction Completion Purification Filtration, Washing (Water, Ethanol), & Drying Workup->Purification Product 6-Hydrazinyluracil Purification->Product

Caption: General workflow for synthesizing 6-hydrazinyluracil.

Detailed Protocol: Synthesis from 6-Chlorouracil

Rationale: This protocol leverages the high reactivity of the C6 position in 6-chlorouracil towards nucleophilic attack by hydrazine. The use of an aqueous medium is cost-effective and facilitates the precipitation of the product upon cooling.

  • Materials & Equipment:

    • 6-Chlorouracil (1.0 eq)

    • Hydrazine hydrate (80% solution, 3.0-5.0 eq)

    • Deionized water or Ethanol/Water mixture (1:1)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Buchner funnel and filter paper

    • Standard laboratory glassware

  • Procedure:

    • Suspend 6-chlorouracil in deionized water (or ethanol/water) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add hydrazine hydrate dropwise to the suspension at room temperature. The molar excess of hydrazine ensures complete conversion of the starting material.

    • Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid sequentially with cold deionized water and then cold ethanol to remove unreacted hydrazine and other impurities.

    • Dry the product under vacuum to yield 6-hydrazinyluracil as a solid.

Application I: Synthesis of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore found in numerous kinase inhibitors and anticancer agents.[3][4] 6-Hydrazinyluracil is a cornerstone intermediate for accessing this scaffold. The most direct method involves a condensation-cyclization sequence with aldehydes or ketones to form an intermediate hydrazone, which is then cyclized.[2]

Reaction Mechanism & Workflow

The reaction proceeds via initial condensation of the more nucleophilic terminal nitrogen of the hydrazine moiety with an aldehyde to form a Schiff base (hydrazone). Subsequent intramolecular cyclization, driven by the nucleophilic attack of the pyrimidine ring nitrogen onto the imine carbon, followed by dehydration, yields the fused pyrazolo[3,4-d]pyrimidine system.

cluster_1 Synthesis of Pyrazolo[3,4-d]pyrimidines Intermediate 6-Hydrazinyluracil Step1 Condensation (Ethanol, rt or reflux) Intermediate->Step1 Reagent1 Aromatic Aldehyde (Ar-CHO) Reagent1->Step1 Hydrazone Intermediate Hydrazone Step1->Hydrazone Formation of Schiff Base Step2 Intramolecular Cyclization (e.g., with DMF-DMA or heat) Hydrazone->Step2 Product1 Pyrazolo[3,4-d]pyrimidine Derivative Step2->Product1 Ring Closure & Dehydration

Caption: Workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Protocol: Two-Step Synthesis via Hydrazone Formation

Rationale: This protocol allows for the isolation and characterization of the hydrazone intermediate, providing better control over the reaction. The use of an acid catalyst (like acetic acid) accelerates the initial condensation step.

  • Materials & Equipment:

    • 6-Hydrazinyluracil (1.0 eq)

    • Substituted aromatic aldehyde (1.0-1.1 eq)

    • Ethanol (solvent)

    • Glacial acetic acid (catalytic amount)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or an alternative cyclizing agent

    • Standard laboratory glassware for reflux and filtration

  • Procedure:

    • Hydrazone Formation:

      • Dissolve 6-hydrazinyluracil in ethanol in a round-bottom flask. Add a few drops of glacial acetic acid.[10]

      • Add the aromatic aldehyde (dissolved in a minimum amount of ethanol) to the solution.

      • Stir the mixture at room temperature or gently reflux for 1-3 hours until a precipitate forms. Monitor by TLC.[10]

      • Cool the mixture, collect the hydrazone precipitate by filtration, wash with cold ethanol, and dry.

    • Cyclization:

      • Suspend the dried hydrazone intermediate in a suitable solvent (e.g., DMF or ethanol).

      • Add the cyclizing agent (e.g., DMF-DMA) and heat the mixture to reflux.[2]

      • Monitor the reaction by TLC until the starting hydrazone is consumed.

      • Cool the reaction mixture. If a solid precipitates, collect it by filtration. If not, pour the mixture into crushed ice to induce precipitation.[11]

      • Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure pyrazolo[3,4-d]pyrimidine.

Table 2: Example Yields for Pyrazolo[3,4-d]pyrimidine Synthesis

Aldehyde ReactantCyclizing AgentReported YieldReference
BenzaldehydeDMF-DMA85% (for hydrazone)[10]
4-ChlorobenzaldehydeAcetic Acid (reflux)Good[2]
4-NitrobenzaldehydeDMF-DMAHigh[2]

Application II: Synthesis of Triazolo[4,3-c]pyrimidines

Fused triazolopyrimidine systems are another class of heterocycles with broad biological activities.[12] 6-Hydrazinyluracil can be cyclized with various one-carbon electrophiles to construct the fused triazole ring.

Protocol: Cyclocondensation with Orthoesters

Rationale: Triethyl orthoformate serves as a convenient and effective source of the single carbon atom required to form the triazole ring. The reaction proceeds through an intermediate that readily cyclizes under thermal conditions.

  • Materials & Equipment:

    • 6-Hydrazinyluracil (1.0 eq)

    • Triethyl orthoformate (large excess, acts as reagent and solvent)

    • Pyridine (optional, as base/catalyst)

    • Round-bottom flask with reflux condenser and distillation head

    • Heating mantle

  • Procedure:

    • Place 6-hydrazinyluracil in a round-bottom flask.

    • Add a large excess of triethyl orthoformate.

    • Heat the mixture to reflux for 4-8 hours. The ethanol generated during the reaction can be slowly distilled off to drive the reaction to completion.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. The product often crystallizes directly from the reaction mixture.

    • If necessary, remove the excess triethyl orthoformate under reduced pressure.

    • Triturate the residue with a non-polar solvent like ether or hexane to induce solidification.

    • Collect the solid product by filtration, wash with the non-polar solvent, and dry. Recrystallize if necessary.

General Troubleshooting

Table 3: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Yield Incomplete reaction; Side reactions; Product loss during workup.Increase reaction time/temperature; Check reagent purity; Optimize catalyst amount; Ensure complete precipitation before filtration.
Incomplete Reaction Insufficient heating; Inactive reagents; Poor solvent choice.Confirm reflux temperature; Use fresh reagents; Ensure reactants are fully dissolved or well-suspended.
Purification Issues Product is highly soluble; Oily product obtained.Try a different recrystallization solvent system; Use column chromatography for purification; Triturate oily products with a non-polar solvent.
Side Product Formation Reaction temperature too high; Incorrect stoichiometry.Lower the reaction temperature; Carefully control the stoichiometry of reagents, especially in condensation steps.

Conclusion

This compound stands out as a robust and indispensable intermediate in synthetic chemistry. Its dual functionality allows for straightforward and efficient access to high-value fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and triazolopyrimidines. The protocols outlined in this guide provide a solid foundation for researchers to leverage this versatile building block in the design and synthesis of novel molecules for drug discovery and development.

References

  • Elkalyoubi, S. A. M. (2018). Reaction of 6-hydrazinyluracil with different aromatic aldehydes and formation of pyrimidotriazines. ResearchGate. [Link]

  • MySkinRecipes. 6-Hydrazinyl-3-Methylpyrimidine-2,4(1H,3H)-Dione. [Link]

  • Kopteva, N. V., et al. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chimica Techno Acta. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. PMC. [Link]

  • Bee, J. A., & Rose, F. L. (1966). s-Triazolopyrimidines. Part IV. Synthesis as potential therapeutic agents. Journal of the Chemical Society C: Organic. [Link]

  • Mohamed, M., et al. (2017). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines. Scirp.org. [Link]

  • Patel, K. D., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health. [Link]

  • Chemos GmbH & Co.KG. Hydrazine monohydrochloride Safety Data Sheet. [Link]

  • Ahmed, K. A., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules. [Link]

  • El-Sayed, N. F., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. PMC. [Link]

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The Versatile Scaffold: 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the pyrimidine core stands as a cornerstone, embedded in the very fabric of life as a key component of nucleobases. Its synthetic accessibility and diverse reactivity have made it a "privileged scaffold" – a molecular framework that can be readily modified to interact with a wide array of biological targets. Within this family, 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, also known as 6-hydrazinyluracil, has emerged as a particularly valuable building block in the quest for novel therapeutics. Its unique bifunctional nature, possessing both a pyrimidine ring and a reactive hydrazine moiety, offers a gateway to a rich chemical space of fused heterocyclic systems and derivatized compounds with significant pharmacological potential.

This comprehensive guide delves into the multifaceted applications of this compound in drug discovery. We will explore its utility in the synthesis of potent anticancer agents, kinase inhibitors, and antiviral compounds, providing not just a theoretical overview, but also detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also innovate upon these methodologies.

Core Applications in Drug Discovery: From Concept to Clinic

The strategic placement of the hydrazine group at the 6-position of the uracil ring makes this compound a versatile intermediate.[1] This functionality serves as a nucleophilic handle for the construction of a diverse array of derivatives, primarily through condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to generate various fused heterocyclic systems.[2]

Anticancer Drug Discovery: Targeting Uncontrolled Cell Proliferation

The structural similarity of the pyrimidine core to endogenous purines and pyrimidines makes its derivatives prime candidates for anticancer drug development.[3] By mimicking natural nucleobases, these compounds can interfere with DNA synthesis and other critical cellular processes in rapidly dividing cancer cells. Derivatives of this compound have demonstrated significant potential in this arena, particularly in the synthesis of pyrimido[5,4-e][4][5][6]triazines and pyrazolo[3,4-d]pyrimidines.[7]

A notable application involves the synthesis of hydrazone intermediates which themselves exhibit cytotoxic activity. These hydrazones can be further cyclized to yield more complex and potent heterocyclic systems. For instance, condensation of 6-hydrazinyluracil with various aromatic aldehydes yields a series of hydrazones that have been evaluated for their anticancer efficacy.[7] Subsequent intramolecular cyclization of these hydrazones can lead to the formation of pyrimido[5,4-e][4][5][6]triazines, a class of compounds with demonstrated anticancer properties.[7][8]

This protocol details the synthesis of hydrazone derivatives from this compound and their subsequent evaluation for anticancer activity against the A549 human lung carcinoma cell line using the MTT assay.

Part A: Synthesis of 6-(2-Arylhydrazinyl)pyrimidine-2,4(1H,3H)-diones (Hydrazones) [2][7]

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. To this solution, add 1.0 mmol of the desired aromatic aldehyde.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction (typically a precipitate will form), filter the solid product.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

  • Characterization: Confirm the structure of the synthesized hydrazone using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Part B: In Vitro Anticancer Activity Screening (MTT Assay) [6][9][10]

  • Cell Culture: Culture A549 human lung carcinoma cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the A549 cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the synthesized hydrazone derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

CompoundTarget Cell LineIC₅₀ (µM)[7]
Hydrazone Derivative 5aA5494.2
Hydrazone Derivative 5bA5497.8
Hydrazone Derivative 5eA5495.1
Pyrimido[5,4-e][4][5][6]triazine 6bA5493.6
Pyrazolo[3,4-d]pyrimidine 9A5493.9
Doxorubicin (Reference)A549Not specified in this study
Kinase Inhibitors: Modulating Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The pyrimidine scaffold is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors.[11]

Derivatives of this compound are promising candidates for the development of novel kinase inhibitors. The ability to introduce diverse substituents through the hydrazine linker allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines from 6-hydrazinyluracil derivatives has been explored for their potential to inhibit kinases such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[3]

Caption: Workflow for the discovery of kinase inhibitors.

This protocol provides a general framework for screening compounds derived from this compound for their inhibitory activity against a specific kinase. Radiometric assays are a common method for this purpose.[2]

  • Assay Buffer Preparation: Prepare a suitable kinase assay buffer containing buffer salts, MgCl₂, ATP (at or near the Km concentration for the specific kinase), and a substrate (e.g., a peptide or protein).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the assay buffer. Initiate the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Antiviral Drug Discovery: Combating Viral Infections

The structural resemblance of the uracil core to the pyrimidine nucleobases makes its derivatives, including those from this compound, attractive candidates for the development of antiviral agents.[12] Nucleoside analogs often act as inhibitors of viral polymerases, either by causing chain termination or by acting as competitive inhibitors of the natural nucleotide substrates.[12]

The hydrazine moiety of this compound provides a versatile handle to synthesize a variety of nucleoside and non-nucleoside analogs. By reacting the hydrazine group with different sugar moieties or other cyclic systems, it is possible to generate a library of compounds for antiviral screening. The resulting pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their activity against a range of viruses.[13]

Antiviral_Screening_Strategy cluster_synthesis Compound Synthesis cluster_screening Antiviral Evaluation cluster_followup Hit-to-Lead Start 6-Hydrazinylpyrimidine- 2,4(1H,3H)-dione Derivatization Derivatization via Hydrazine Moiety Start->Derivatization Library Compound Library Derivatization->Library CPE Cytopathic Effect (CPE) Inhibition Assay Library->CPE Plaque Plaque Reduction Assay CPE->Plaque Yield Viral Yield Reduction Assay Plaque->Yield Mechanism Mechanism of Action Studies Yield->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR Lead Lead Optimization SAR->Lead

Caption: Strategy for antiviral drug discovery.

This protocol describes a common method to quantify the antiviral activity of compounds by measuring the reduction in viral plaques.

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

  • Viral Infection: Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 1% methylcellulose) containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a solution of formaldehyde and stain with a crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile scaffold in drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries targeting a range of therapeutic areas, most notably cancer, kinase-mediated diseases, and viral infections. The detailed protocols provided herein offer a practical guide for researchers to harness the potential of this remarkable molecule.

Future research will likely focus on expanding the chemical space accessible from 6-hydrazinyluracil through the development of novel synthetic methodologies. The application of combinatorial chemistry and high-throughput screening will undoubtedly accelerate the discovery of new lead compounds. Furthermore, a deeper understanding of the structure-activity relationships of its derivatives will enable the rational design of more potent and selective drug candidates. As our knowledge of disease biology continues to grow, the applications of this compound are poised to expand, solidifying its place as a key building block in the future of medicine.

References

  • Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][4][5][6]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. (2018). PubMed. Retrieved January 23, 2026, from [Link]

  • Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Reaction of 6-hydrazinyluracil with different aromatic aldehydes and formation of pyrimidotriazines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Pyrazolo[3,4‐d]pyrimidines with approved therapeutic activities. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). PubMed. Retrieved January 23, 2026, from [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • (PDF) Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • In vitro methods for testing antiviral drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Hydrazone Derivatives as Anti-inflammatory Agents | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Cell viability measured by MTT assay in A549 cells exposed to... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative. (n.d.). Google Patents.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[4][5][6]triazino[3′,4′:3,4][4][5][6]triazino[5,6-b]indoles as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC‑α/ERK1/2 pathway: An in vitro investigation. (2015). Spandidos Publications. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][4][6]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

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Application Note & Protocols: In Vitro Characterization of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, also known as 6-Hydrazinouracil. As a structural analog of uracil, this compound is poised to interact with a variety of enzymes and pathways involved in nucleotide metabolism, DNA repair, and DNA replication. The hydrazino moiety further suggests a broad potential for biological activity, a characteristic of hydrazone derivatives which are explored for diverse therapeutic applications.[1][2] This guide moves beyond simple procedural lists to explain the scientific rationale behind assay selection and protocol design, enabling researchers to generate robust and reliable data. We present detailed protocols for assessing the compound's effect on Uracil Phosphoribosyltransferase (UPRTase), Uracil-DNA Glycosylase (UDG), and its general cytotoxic effects on cancer cell lines.

Introduction: The Scientific Rationale

This compound is a heterocyclic compound of significant interest due to its dual chemical nature. The core pyrimidine-2,4-dione structure is isomeric with uracil, a fundamental component of RNA and a key intermediate in nucleotide biosynthesis. This structural mimicry makes enzymes within the pyrimidine salvage and DNA repair pathways primary targets for potential inhibitory action.

Furthermore, the presence of a hydrazino (-NHNH2) group at the C6 position is critical. Hydrazino and hydrazone-containing compounds are a well-established class of pharmacophores known for a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3] Studies on related 6-(phenylhydrazino)uracils have demonstrated selective inhibition of DNA polymerase III in Bacillus subtilis, suggesting a mechanism involving interference with DNA replication.[4] Derivatives of 6-hydrazinyl pyrimidines have also shown potent antiproliferative activity against various human cancer cell lines.[5]

Therefore, a logical in vitro characterization of this compound should focus on these high-probability targets:

  • Pyrimidine Salvage Pathway: To investigate if it disrupts the recycling of pyrimidines, a critical process for cell proliferation, especially in cancer cells and certain parasites.

  • DNA Base Excision Repair (BER): To determine if it inhibits the removal of uracil from DNA, an action that could synergize with chemotherapeutic agents like 5-Fluorouracil (5-FU).[6]

  • Cellular Proliferation & Viability: To assess its overall cytotoxic or cytostatic effect on cancer cells, providing a top-level view of its therapeutic potential.

This application note provides the foundational protocols to explore these activities authoritatively.

Assay Protocol I: Uracil Phosphoribosyltransferase (UPRTase) Inhibition

Principle & Significance

Uracil Phosphoribosyltransferase (UPRTase) is a pivotal enzyme in the pyrimidine salvage pathway. It catalyzes the conversion of uracil and 5-phosphoribosyl-1-pyrophosphate (PRPP) into uridine 5'-monophosphate (UMP), thereby recycling pyrimidine bases for nucleotide synthesis.[7][8] In many pathogens and cancer cells, where de novo nucleotide synthesis may be upregulated or salvage pathways are critical, UPRTase represents a promising drug target. An inhibitor of UPRTase could selectively starve these cells of essential nucleotides. This assay measures the consumption of PRPP, which can be coupled to the oxidation of NADH by inosine monophosphate dehydrogenase (IMPDH), leading to a decrease in absorbance at 340 nm.

Experimental Workflow for UPRTase Inhibition Assay

UPRTase_Workflow prep Prepare Reagents (Enzyme, Substrates, Compound) plate Plate Compound Dilutions & Controls (DMSO, Positive Inhibitor) prep->plate Step 1 preincubate Add UPRTase Enzyme Pre-incubate with Compound plate->preincubate Step 2 initiate Initiate Reaction Add Substrates (Uracil, PRPP) & Coupling Enzymes/Substrates preincubate->initiate Step 3 read Measure Kinetic Readout (Absorbance at 340 nm over time) initiate->read Step 4 analyze Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) read->analyze Step 5

Caption: Workflow for the UPRTase enzyme inhibition assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well UV-transparent microplate format. All reagent preparations should be performed on ice.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. The final in-assay concentration of DMSO should be kept constant and low (≤1%).[9]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

    • UPRTase Enzyme: Dilute recombinant human UPRTase in Assay Buffer to a working concentration of 2X the final required concentration (e.g., 20 nM, final 10 nM). The optimal concentration should be determined empirically by titration.

    • Substrate/Coupling Mix (2X): Prepare a mix in Assay Buffer containing:

      • 400 µM PRPP

      • 200 µM Uracil (ensure Km is bracketed)[7]

      • 800 µM NAD⁺

      • 2 units/mL IMPDH

      • 2 units/mL Phosphoribomutase/IMP Synthase coupling enzymes (if starting from Ribose-5-Phosphate)

  • Assay Procedure:

    • Add 2 µL of the compound serial dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 50 µL of the 2X UPRTase enzyme solution to each well.

    • Cover the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the 2X Substrate/Coupling Mix to all wells. The total reaction volume is 102 µL.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.

  • Controls:

    • Negative (0% Inhibition) Control: DMSO instead of compound.

    • Positive (100% Inhibition) Control: A known UPRTase inhibitor or wells without the UPRTase enzyme.

Data Analysis and Presentation
  • Calculate Reaction Rate: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]

Table 1: Example Data for UPRTase Inhibition

Compound Conc. (µM) Rate (mOD/min) % Inhibition
0 (Vehicle) 15.2 0
0.1 14.8 2.6
0.3 13.5 11.2
1.0 11.0 27.6
3.0 7.8 48.7
10.0 4.1 73.0
30.0 2.5 83.6

| 100.0 | 1.9 | 87.5 |

Assay Protocol II: Uracil-DNA Glycosylase (UDG) Inhibition

Principle & Significance

Uracil-DNA Glycosylase (UDG), also known as UNG, is the primary enzyme in the Base Excision Repair (BER) pathway responsible for recognizing and removing uracil from DNA.[11] Uracil can arise in DNA through cytosine deamination or misincorporation of dUTP. UDG cleaves the N-glycosidic bond, creating an abasic (AP) site, which is further processed by other BER enzymes.[12] Inhibiting UDG is a validated strategy to enhance the efficacy of pyrimidine-based chemotherapeutics like 5-FU, which are incorporated into DNA and then excised by UDG, reducing their therapeutic effect.[6] This assay uses a DNA oligonucleotide probe containing a single uracil residue, flanked by a fluorophore and a quencher. UDG activity removes the uracil, leading to strand cleavage by an AP endonuclease in the master mix, which separates the fluorophore and quencher, producing a fluorescent signal.

BER Pathway and UDG's Role

BER_Pathway cluster_pathway Base Excision Repair (BER) Pathway DNA_U DNA with Uracil UDG UDG Enzyme DNA_U->UDG Uracil Recognition AP_Site Abasic (AP) Site UDG->AP_Site Glycosidic Bond Cleavage APE1 APE1 (AP Endonuclease) AP_Site->APE1 5' Incision Nick Nick in DNA Backbone APE1->Nick PolB DNA Polymerase β Nick->PolB Gap Filling Ligase DNA Ligase III PolB->Ligase Ligation Repaired Repaired DNA Ligase->Repaired Inhibitor 6-Hydrazinouracil (Potential Inhibitor) Inhibitor->UDG Inhibition

Caption: The role of Uracil-DNA Glycosylase (UDG) in the Base Excision Repair pathway.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well black, flat-bottom microplate for fluorescence measurements.

  • Compound Preparation:

    • Prepare a 10 mM stock solution and serial dilutions in DMSO as described in section 2.3.1.

  • Reagent Preparation:

    • UDG Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA.

    • UDG Substrate: A dual-labeled oligonucleotide probe (e.g., 5'-FAM / 3'-DABCYL) containing a single uracil residue. Dilute to a 2X working concentration (e.g., 200 nM) in UDG Assay Buffer.

    • Enzyme Mix (2X): Dilute recombinant human UDG and AP Endonuclease IV in UDG Assay Buffer. The optimal concentrations should be determined empirically, but a starting point is 0.2 U/mL UDG and 1 U/mL AP Endonuclease.

  • Assay Procedure:

    • Add 2 µL of the compound serial dilutions or DMSO to the wells of the 96-well plate.

    • Add 50 µL of the 2X UDG Substrate solution to each well.

    • Add 50 µL of the 2X Enzyme Mix to initiate the reaction. The total reaction volume is 102 µL.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., Excitation: 485 nm, Emission: 525 nm).

  • Controls:

    • Negative (0% Inhibition) Control: DMSO instead of compound.

    • Positive (100% Inhibition) Control: Wells without UDG enzyme.

    • Known Inhibitor: Uracil-DNA Glycosylase Inhibitor (UGI), if available.[13]

Data Analysis and Presentation
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (RFU_compound - RFU_positive_control) / (RFU_negative_control - RFU_positive_control))

  • Determine IC₅₀: Plot % Inhibition vs. log[concentration] and fit to a four-parameter logistic equation.

Table 2: Example Data for UDG Inhibition

Compound Conc. (µM) Relative Fluorescence Units (RFU) % Inhibition
0 (Vehicle) 8540 0
0.3 8455 1.1
1.0 7980 7.3
3.0 6520 26.5
10.0 4150 57.5
30.0 2500 79.2
100.0 1980 85.9

| Positive Control | 1200 | 100 |

Assay Protocol III: Cancer Cell Viability (MTT/Resazurin Assay)

Principle & Significance

To assess the broader biological impact of this compound, a cell-based viability assay is essential. This provides a functional readout of the compound's combined effects on cellular processes like metabolism, proliferation, and survival. The MTT and Resazurin (AlamarBlue) assays are colorimetric/fluorometric methods that measure the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases reduce the MTT tetrazolium salt to a purple formazan product or the non-fluorescent resazurin to the highly fluorescent resorufin. A decrease in signal indicates either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect). This protocol is crucial for determining the compound's potency (IC₅₀) and for selecting cell lines for further mechanistic studies.

General Workflow for Cell Viability Assay

Cell_Viability_Workflow seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere (24 hours) seed->adhere treat Treat with Compound Serial Dilutions adhere->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add Viability Reagent (e.g., MTT, Resazurin) incubate->add_reagent incubate_reagent Incubate (1-4 hours) add_reagent->incubate_reagent read Read Plate (Absorbance or Fluorescence) incubate_reagent->read analyze Data Analysis (% Viability, IC50) read->analyze

Caption: Standard workflow for assessing cell viability after compound treatment.

Detailed Step-by-Step Protocol

This protocol uses the human non-small cell lung carcinoma line H460, against which derivatives have shown high activity.[5]

  • Cell Culture and Seeding:

    • Culture H460 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well clear, flat-bottom plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X final concentration serial dilution series of this compound in complete culture medium from your DMSO stock.

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control medium to the respective wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

Data Analysis and Presentation
  • Calculate Percent Viability: % Viability = 100 * (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank) (Where 'blank' is the absorbance of medium + MTT reagent without cells)

  • Determine IC₅₀: Plot % Viability vs. log[concentration] and fit to a four-parameter logistic equation.

Table 3: Example IC₅₀ Data Across Different Cell Lines

Cell Line Cancer Type IC₅₀ of Compound (µM)
H460 Non-small Cell Lung 15.2
HT-29 Colorectal 28.9
MDA-MB-231 Triple-Negative Breast 45.1

| U87MG | Glioblastoma | >100 |

Summary and Next Steps

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on key enzymatic targets like UPRTase and UDG, and assessing its overall impact on cancer cell viability, researchers can build a comprehensive profile of its biological activity. Positive results from these assays would warrant further investigation into its mechanism of action, including DNA polymerase inhibition assays and studies to explore synergy with conventional chemotherapeutics.

References

  • Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate.[Link]

  • Substrate inhibition of uracil phosphoribosyltransferase by uracil can account for the uracil growth sensitivity of Leishmania donovani pyrimidine auxotrophs. PubMed.[Link]

  • Synthesis of 6-(Phenylhydrazino)uracils and Their Inhibition of a Replication-Specific Deoxyribonucleic Acid Polymerase. DATAPDF.[Link]

  • 3-Hydroxypyrimidine-2,4-diones as Selective Active Site Inhibitors of HIV Reverse Transcriptase-Associated RNase H: Design, Synthesis, and Biochemical Evaluations. National Institutes of Health (NIH).[Link]

  • A review exploring biological activities of hydrazones. PubMed Central.[Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed.[Link]

  • Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications. PubMed Central.[Link]

  • New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chimica Techno Acta.[Link]

  • A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. MDPI.[Link]

  • Characterisation of a partially purified uracil phosphoribosyltransferase from the opportunistic pathogen Candida albicans. PubMed.[Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. PubMed.[Link]

  • Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. MDPI.[Link]

  • Assay Guidance Manual. NCBI Bookshelf.[Link]

  • A robust photoluminescence screening assay identifies uracil-DNA glycosylase inhibitors against prostate cancer. Royal Society of Chemistry.[Link]

  • Deletion of the Uracil Permease Gene Confers Cross-Resistance to 5-Fluorouracil and Azoles in Candida lusitaniae and Highlights Antagonistic Interaction between Fluorinated Nucleotides and Fluconazole. National Institutes of Health (NIH).[Link]

  • Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. MDPI.[Link]

  • Can anybody recommend a good source for enzyme inhibition assay protocols? ResearchGate.[Link]

  • Ultrasensitive Uracil-DNA Glycosylase Activity Assay and Its Inhibitor Screening Based on Primer Remodeling Jointly via Repair Enzyme and Polymerase. ResearchGate.[Link]

  • Biological Activities of Hydrazone Derivatives. PubMed Central.[Link]

  • Megazyme/Acetic Acid Assay Kit. AntGene.[Link]

  • Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. PubMed.[Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI.[Link]

  • The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment. PubMed Central.[Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones. MDPI.[Link]

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Application Notes and Protocols: Derivatization of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Versatility and Biological Promise of a Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus is a recurring motif in a multitude of biologically active compounds. Its inherent structural features allow for diverse functionalization, making it a privileged scaffold in drug discovery. Within this family of heterocycles, 6-hydrazinylpyrimidine-2,4(1H,3H)-dione, also known as 6-hydrazinyluracil, stands out as a particularly valuable synthetic intermediate. The presence of a reactive hydrazine group attached to the uracil core provides a chemical handle for the straightforward introduction of a wide array of substituents. This derivatization is not merely a synthetic exercise; it is a strategic approach to modulate the molecule's physicochemical properties and, consequently, its biological activity.

The derivatization of this compound, most commonly through the formation of hydrazones, has yielded compounds with a remarkable spectrum of pharmacological activities. These include promising anticancer, antimicrobial, and antiviral properties.[1][2] For instance, certain derivatives have demonstrated potent inhibitory activity against HIV-1 Ribonuclease H (RNase H), an essential enzyme for viral replication.[3] The underlying principle is that the pyrimidine core can anchor the molecule to a biological target, while the appended functionalities, introduced via the hydrazine linker, can engage in specific interactions that drive the therapeutic effect.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound and the subsequent biological screening of the resulting compounds. The protocols detailed herein are designed to be robust and reproducible, offering a solid foundation for the exploration of this promising class of molecules.

Chemical Synthesis: From Starting Material to a Library of Derivatives

The journey from the basic pyrimidine structure to a library of potential drug candidates begins with a series of well-established synthetic steps. The overall workflow is depicted below.

G cluster_0 Synthesis of Starting Material cluster_1 Derivatization cluster_2 Biological Screening A 6-chloropyrimidine-2,4(1H,3H)-dione C This compound A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E Hydrazone Derivatives C->E Condensation Reaction D Aldehydes/Ketones D->E F Anticancer Assays E->F G Antimicrobial Assays E->G H Enzyme Inhibition Assays E->H

Caption: Synthetic workflow for derivatization and screening.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the key intermediate, this compound, from 6-chloropyrimidine-2,4(1H,3H)-dione. The reaction is a nucleophilic substitution where the hydrazine displaces the chloride.

Materials:

  • 6-chloropyrimidine-2,4(1H,3H)-dione

  • Hydrazine hydrate (50-60% solution)

  • Absolute ethanol

  • Standard reflux apparatus

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloropyrimidine-2,4(1H,3H)-dione in absolute ethanol.

  • Add hydrazine hydrate (approximately 2.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold absolute ethanol to remove any unreacted starting materials and impurities.

  • Dry the product, this compound, under vacuum. The product is typically obtained as a white to off-white powder with a high yield (around 95%).[3]

Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives

This protocol describes the condensation reaction between this compound and various aldehydes or ketones to form the corresponding hydrazones. This is a versatile method to generate a library of derivatives for screening.

Materials:

  • This compound

  • A selection of aromatic or aliphatic aldehydes/ketones (e.g., substituted benzaldehydes, isatin derivatives)

  • Dry ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard reflux apparatus

  • Column chromatography setup or recrystallization solvents

Procedure:

  • Suspend this compound (1 equivalent) in dry ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.1 equivalents) to the suspension.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrazone derivative will often form.

  • Collect the crude product by filtration.

  • Purify the product by either column chromatography (e.g., using a mixture of dichloromethane and methanol as eluent) or recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide).[3][4]

Table 1: Example Reaction Conditions for Hydrazone Synthesis

Aldehyde/KetoneSolventCatalystReaction TimePurification Method
Substituted IsatinsDry EthanolGlacial Acetic Acid2 hoursColumn Chromatography or Recrystallization[3]
Aromatic AldehydesEthanolNone/Acetic Acid1-2 minutes (heating)Filtration and washing[4]

Biological Screening: Unveiling the Pharmacological Potential

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of screening assays will be dictated by the therapeutic area of interest. Below are detailed protocols for three common areas where pyrimidine derivatives have shown promise: anticancer, antimicrobial, and antiviral (specifically, HIV-1 RNase H inhibition).

G cluster_0 Anticancer Screening cluster_1 Antimicrobial Screening cluster_2 Enzyme Inhibition Screening A Cancer Cell Lines (e.g., MCF-7, HepG2) B MTT or SRB Assay A->B C Determine IC50 B->C D Bacterial/Fungal Strains E Broth Microdilution D->E F Determine MIC E->F G Recombinant Enzyme (e.g., HIV-1 RNase H) H Enzyme Activity Assay G->H I Determine IC50 H->I start Synthesized Derivatives start->A start->D start->G

Caption: Workflow for biological screening of derivatives.

Protocol 3: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[5]

  • Normal human cell line for selectivity assessment (e.g., human dermal fibroblasts).[2]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Synthesized pyrimidine derivatives dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[6] The selectivity index (SI) can be calculated by dividing the IC50 value for the normal cell line by the IC50 value for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[6]

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans).[7]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Synthesized pyrimidine derivatives dissolved in DMSO.

  • Standard antimicrobial agents (e.g., ampicillin, fluconazole) as positive controls.

  • 96-well microtiter plates.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[7]

Protocol 5: HIV-1 Ribonuclease H (RNase H) Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the RNase H activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase.

  • A fluorescently labeled RNA/DNA hybrid substrate.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 80 mM KCl, 6 mM MgCl2, 1 mM DTT).[8]

  • Synthesized pyrimidine derivatives dissolved in DMSO.

  • A known RNase H inhibitor as a positive control.

  • 96-well plates suitable for fluorescence measurements.

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the synthesized compound at various concentrations, and the HIV-1 RT enzyme.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add the RNA/DNA hybrid substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[8]

  • Measurement: Measure the fluorescence signal. Cleavage of the RNA strand by RNase H leads to a change in the fluorescence signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

Conclusion and Future Directions

The derivatization of this compound represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the potential for generating vast chemical diversity, makes it an attractive starting point for drug discovery campaigns. The protocols outlined in these application notes provide a systematic framework for the synthesis and biological evaluation of these derivatives.

It is crucial to recognize that the initial screening is just the first step. Promising "hit" compounds identified through these assays will require further optimization of their structure-activity relationship (SAR) to enhance potency and selectivity, as well as to improve their pharmacokinetic and pharmacodynamic profiles. Subsequent in-depth mechanistic studies and in vivo efficacy testing in relevant animal models will be necessary to validate their therapeutic potential. By following a rigorous and well-defined experimental path, researchers can effectively explore the chemical space around the this compound scaffold and unlock its full potential in the quest for new medicines.

References

  • Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. (2022). National Institutes of Health. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Marmara Pharmaceutical Journal. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2023). Drug Discovery Today. [Link]

  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2013). Journal of Al-Nahrain University. [Link]

  • Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase. (2014). Antimicrobial Agents and Chemotherapy. [Link]

  • New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. (2021). Chimica Techno Acta. [Link]

  • Antimicrobial susceptibility testing. (n.d.). CHAIN. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). University of Wisconsin-Madison. [Link]

  • Biological Activities of Hydrazone Derivatives. (2007). Arkivoc. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. [Link]

  • Reaction of 6-hydrazinyluracil with different aromatic aldehydes and formation of pyrimidotriazines. (2012). Journal of Heterocyclic Chemistry. [Link]

  • The expected mechanism for the reaction of 6-hydrazinyluracil with malononitrile. (2016). ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2019). WOAH. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (2026). Clinical and Laboratory Standards Institute. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2023). Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2013). Iraqi Journal of Science. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules. [Link]

  • Basic protocol to assess preclinical anticancer activity. (2023). ResearchGate. [Link]

  • Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. (2012). Viruses. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. [Link]

  • Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors. (2016). Journal of Biological Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, a critical intermediate in pharmaceutical research and drug development.[1][2] This guide is designed for researchers, scientists, and professionals in the field, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and improve your yield.

I. Understanding the Core Synthesis

The most common and direct route to synthesizing this compound (also known as 6-hydrazinouracil) is through the nucleophilic aromatic substitution (SNAr) of a suitable 6-halouracil, typically 6-chlorouracil, with hydrazine hydrate.[3][4] The success of this reaction is contingent on several factors, including the quality of the starting materials, reaction conditions, and proper work-up procedures.

Reaction Pathway Overview

Synthesis_Pathway cluster_main Main Reaction cluster_side Potential Side Reactions 6-Chlorouracil 6-Chlorouracil 6-Hydrazinouracil This compound 6-Chlorouracil->6-Hydrazinouracil + Hydrazine Hydrate Hydrolysis Hydrolysis of 6-Chlorouracil 6-Chlorouracil->Hydrolysis Excess Water/High Temp. Hydrazine_Hydrate Hydrazine Hydrate Dimerization Dimerization/Oxidation Products 6-Hydrazinouracil->Dimerization Oxidative Conditions

Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 6-hydrazinouracil?

The most common starting material is 6-chlorouracil. It is relatively inexpensive and the chlorine atom at the 6-position is a good leaving group for the nucleophilic aromatic substitution reaction with hydrazine.[3]

Q2: What is the role of hydrazine hydrate in this reaction?

Hydrazine hydrate serves as the nucleophile, attacking the electron-deficient C6 position of the pyrimidine ring and displacing the chloride ion. It is a strong nucleophile and a reducing agent, which can be a factor in potential side reactions.

Q3: What are the typical solvents used for this synthesis?

The choice of solvent is crucial. Alcohols, such as ethanol or isopropanol, are frequently used as they can dissolve both the 6-chlorouracil (to some extent) and the hydrazine hydrate.[4] Water can also be used, sometimes in a mixture with an alcohol.[5] The solvent can influence the reaction rate and the solubility of the product.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress.[6] A suitable mobile phase, for example, a mixture of ethyl acetate and methanol, can be used to separate the starting material (6-chlorouracil) from the product (6-hydrazinouracil). The disappearance of the starting material spot indicates the completion of the reaction.

Q5: Is 6-hydrazinouracil stable?

While generally stable, 6-hydrazinouracil can be susceptible to oxidation, especially in the presence of air and certain metal ions.[6] This can lead to the formation of colored impurities and dimerization products. It is advisable to store the final product under an inert atmosphere and away from light.

III. Troubleshooting Guide: Yield Improvement

This section addresses common issues encountered during the synthesis that can lead to lower yields and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation - Inactive 6-chlorouracil: The starting material may be of poor quality or degraded. - Insufficient reaction time or temperature: The reaction may not have gone to completion. - Incorrect stoichiometry: An inappropriate ratio of hydrazine hydrate to 6-chlorouracil was used.- Verify Starting Material: Confirm the purity of 6-chlorouracil using techniques like NMR or melting point analysis. - Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time while monitoring with TLC. A typical reflux in ethanol may require several hours.[7] - Adjust Stoichiometry: Use a molar excess of hydrazine hydrate (e.g., 2-5 equivalents) to ensure complete conversion of the 6-chlorouracil.
Formation of a Colored Precipitate/Solution - Oxidation of the product: 6-hydrazinouracil can be oxidized, leading to colored byproducts.[6] - Side reactions: Unwanted side reactions may be occurring at elevated temperatures.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Control Temperature: Avoid excessive heating, as this can promote side reactions. Maintain a gentle reflux. - Purification: The colored impurities can often be removed by recrystallization from a suitable solvent like ethanol/water.
Difficult Product Isolation - Product is too soluble in the reaction mixture: This can make precipitation and filtration inefficient. - Formation of fine, difficult-to-filter particles: The product may precipitate out as very small crystals.- Cooling and pH Adjustment: After the reaction is complete, cool the mixture in an ice bath to decrease the solubility of the product. Adjusting the pH with a dilute acid may also aid precipitation. - Solvent Selection for Precipitation: If the product is soluble in the reaction solvent, consider adding a co-solvent in which the product is insoluble to induce precipitation. - Recrystallization: This can help in obtaining larger, more easily filterable crystals.
Product Contaminated with Starting Material - Incomplete reaction: The reaction was stopped prematurely. - Insufficient hydrazine hydrate: Not enough nucleophile was present to react with all the 6-chlorouracil.- Ensure Complete Reaction: Continue the reaction until TLC analysis shows the complete disappearance of the 6-chlorouracil spot. - Use Excess Hydrazine: Employing a larger excess of hydrazine hydrate can drive the reaction to completion. - Purification: Recrystallization is an effective method to separate the more polar 6-hydrazinouracil from the less polar 6-chlorouracil.

IV. Detailed Experimental Protocol (Baseline)

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 6-chlorouracil

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (or other suitable alcohol)

  • Distilled water

  • Dilute acetic acid or hydrochloric acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chlorouracil (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (2-5 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to a gentle reflux. The reaction progress should be monitored by TLC.[6]

  • Reaction Completion and Cooldown: Once the reaction is complete (typically after several hours, as indicated by the disappearance of the 6-chlorouracil spot on TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Product Precipitation: Further cool the reaction mixture in an ice bath to maximize the precipitation of the product. If precipitation is incomplete, a small amount of cold water can be added.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities.

  • Drying: Dry the product under vacuum to obtain this compound as a solid.

Purification (if necessary):

  • The crude product can be recrystallized from an ethanol/water mixture to improve its purity. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

V. References

  • El-Emary, T. I. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 25(1), 135. [Link]

  • MySkinRecipes. (n.d.). 6-Hydrazinyl-3-Methylpyrimidine-2,4(1H,3H)-Dione. Retrieved from [Link]

  • Zauer, K., et al. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chimica Techno Acta, 8(2).

  • Wright, G. E., & Brown, N. C. (1978). Synthesis of 6-(Phenylhydrazino)uracils and Their Inhibition of a Replication-Specific Deoxyribonucleic Acid Polymerase. Journal of Medicinal Chemistry, 21(10), 1073-1077.

  • ResearchGate. (n.d.). Reaction of 5 and 6 with hydrazine hydrate. Retrieved from a publication on the syntheses of 1-Aryl-5-nitro-1H-indazoles.

  • Royal Society of Chemistry. (2016). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Advances, 6, 96739-96753.

  • Zarychta, B., et al. (2014). Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives. Acta Crystallographica Section C, 70(Pt 5), 469-478.

  • CONICET. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.

  • Moawad, E. B. (n.d.). Synthesis of some new heterocyclic compounds with expected potential biological activity. Journal of Islamic Academy of Sciences.

  • Journal of Chemical and Pharmaceutical Sciences. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. JCPS, 7(3).

Sources

Purification challenges of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable heterocyclic compound. Drawing from established chemical principles and data from analogous structures, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to enhance your experimental success.

Introduction: The Purification Hurdle

This compound, also known as 6-hydrazinouracil, is a key intermediate in the synthesis of a variety of bioactive molecules, including potential antiviral and anticancer agents.[1] Its utility stems from the reactive hydrazine moiety, which allows for further molecular elaboration.[1] However, this reactivity also presents significant purification challenges. Commercially available batches often cite a purity of around 95%, indicating that removing residual impurities is a non-trivial final step.[2]

The primary challenges in purifying this compound arise from its:

  • Potential for Oxidation: The hydrazine group is susceptible to oxidation, which can lead to the formation of colored impurities and byproducts.

  • Reactivity with Carbonyls: Trace amounts of carbonyl-containing solvents or impurities can lead to the formation of hydrazone side products.

  • Limited Solubility: Finding a suitable solvent system for effective recrystallization or chromatography can be challenging.

  • Thermal Instability: Like many hydrazine-containing compounds, it may be prone to degradation at elevated temperatures.

This guide will provide a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Persistent Colored Impurities (Yellow/Brown Tint) in the Final Product

Probable Cause: This is often indicative of oxidation of the hydrazine moiety. Hydrazine and its derivatives can be sensitive to air, especially under neutral or alkaline conditions.[3] The presence of trace metal ions can also catalyze this oxidation.

Solutions:

  • Work Under an Inert Atmosphere: When possible, perform purification steps such as solvent evaporation and product filtration under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Use Degassed Solvents: Before use, degas solvents by sparging with nitrogen or argon for 15-30 minutes. This is particularly important for solvents used in recrystallization and chromatography.

  • Acidify the Medium: Hydrazines are generally more stable in acidic conditions.[3] If compatible with your downstream applications, consider recrystallization from a slightly acidic solution (e.g., water/ethanol with a trace of acetic acid).

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your crude product before purification may be beneficial.

Problem 2: Low Yield After Recrystallization

Probable Cause: This typically points to either suboptimal solvent selection, where the product has significant solubility even at low temperatures, or premature precipitation during hot filtration.

Solutions:

  • Systematic Solvent Screening: Conduct small-scale solubility tests to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on related compounds, consider solvent systems like:

    • Water/Ethanol mixtures[3]

    • Dimethylformamide (DMF)/Water[4]

    • Dimethyl sulfoxide (DMSO)/Water

  • Optimize Solvent Ratios: If using a binary solvent system (e.g., water/ethanol), systematically vary the ratio to find the optimal balance for high recovery.

  • Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat your funnel and receiving flask.

  • Controlled Cooling: Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of fine, less pure crystals.

Problem 3: Product Appears as an Oil or Fails to Crystallize

Probable Cause: The presence of impurities can inhibit crystallization, acting as "crystal poisons." Alternatively, the chosen solvent may be too good, preventing the product from precipitating.

Solutions:

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as cold pentane or n-hexane.[5] Stirring the oil with a glass rod can sometimes initiate solidification.

  • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to induce crystallization.

  • Solvent Removal and Re-dissolution: Remove the solvent under reduced pressure and attempt to re-dissolve the resulting residue in a different, less effective solvent system.

  • Chromatographic Purification: If recrystallization consistently fails, column chromatography is the next logical step.

Problem 4: Co-eluting Impurities in Column Chromatography

Probable Cause: The polarity of the impurity is very similar to that of the product, making separation difficult with the chosen mobile phase.

Solutions:

  • Solvent System Optimization: Systematically screen different mobile phase compositions. A common starting point for polar compounds like pyrimidine derivatives is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol).[6]

  • Modifier Addition: Add a small amount of a modifier to the mobile phase to improve separation. For example:

    • A trace of acetic acid can help to sharpen peaks of acidic or basic compounds.

    • A small percentage of triethylamine can mitigate tailing on silica gel for basic compounds.

  • Change the Stationary Phase: If separation on silica gel is unsuccessful, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica.

  • Gradient Elution: Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. This can help to resolve closely eluting compounds.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Initial Purification Attempt problem Problem Encountered? start->problem colored_product Colored Product (Yellow/Brown) problem->colored_product Yes low_yield Low Yield problem->low_yield Yes oiling_out Oiling Out/ Fails to Crystallize problem->oiling_out Yes co_elution Co-eluting Impurities (Chromatography) problem->co_elution Yes success Pure Product Achieved problem->success No sol_inert Solution: - Inert Atmosphere - Degassed Solvents - Acidify Medium colored_product->sol_inert sol_solvent Solution: - Solvent Screening - Optimize Ratios - Controlled Cooling low_yield->sol_solvent sol_triturate Solution: - Trituration - Seed Crystals - Column Chromatography oiling_out->sol_triturate sol_mobile_phase Solution: - Optimize Mobile Phase - Add Modifiers - Change Stationary Phase co_elution->sol_mobile_phase sol_inert->success sol_solvent->success sol_triturate->success sol_mobile_phase->success

Caption: Troubleshooting Decision Tree for Purification Issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: Based on the properties of a similar compound, 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione, it is recommended to store the solid product at -20°C under a nitrogen atmosphere.[7] This minimizes degradation from both oxidation and thermal decomposition. If dissolved in a solvent, storage at -80°C is preferable for long-term stability.[7]

Q2: How can I monitor the purity of my compound during purification?

A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring purity.[3][4] Use a suitable mobile phase (e.g., dichloromethane:methanol or ethyl acetate:hexane mixtures) and visualize the spots under UV light (254 nm).[3] A pure compound should ideally show a single spot. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8]

Q3: What are the likely impurities I should be aware of?

A3: While specific impurities are synthesis-dependent, common classes of impurities may include:

  • Starting Materials: Unreacted 6-chlorouracil or hydrazine.

  • Oxidation Products: Diazene or other oxidized derivatives, often colored.

  • Hydrazones: Formed from reaction with trace carbonyl impurities (e.g., acetone, formaldehyde).

  • Dimerization Products: Self-reaction of the starting material or product can lead to dimeric impurities.[4]

Q4: Is this compound hazardous?

A4: Yes, this compound is classified as harmful and an irritant.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined empirically.

Objective: To purify the crude product by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Preparation: Prepare a mixture of ethanol and water (e.g., start with a 1:1 ratio). Degas the solvent mixture by sparging with nitrogen for 15 minutes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the solvent mixture. Heat the mixture gently (e.g., 60-70°C) with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent mixture until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent, followed by a wash with a cold, non-polar solvent (like diethyl ether) to aid in drying.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To separate the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass chromatography column

  • Test tubes or fraction collector

  • TLC plates and chamber

Procedure:

  • Mobile Phase Selection: Using TLC, determine a mobile phase that gives the target compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of DCM and MeOH (e.g., 95:5 DCM:MeOH).

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase you plan to use.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity if using a gradient. For example, start with 2% MeOH in DCM and gradually increase the concentration of MeOH.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

  • Final Product: The resulting solid should be the purified this compound.

Visualizing the Purification Workflow

purification_workflow crude_product Crude Product purity_check1 Assess Purity (TLC/HPLC) crude_product->purity_check1 recrystallization Attempt Recrystallization purity_check1->recrystallization < 98% Pure pure_product Pure Product purity_check1->pure_product ≥ 98% Pure purity_check2 Assess Purity recrystallization->purity_check2 column_chrom Column Chromatography purity_check2->column_chrom < 98% Pure purity_check2->pure_product ≥ 98% Pure purity_check3 Assess Purity column_chrom->purity_check3 purity_check3->pure_product Pure

Caption: General Purification Workflow.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₄H₆N₄O₂Fluorochem[2]
Molecular Weight 142.118 g/mol Fluorochem[2]
Physical State SolidFluorochem[2]
Commercial Purity ~95.0%Fluorochem[2]
Storage Temperature -20°C (solid)MedChemExpress (analog)[7]

References

  • El-Sayed, H. A., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 26(9), 2686. [Link]

  • MySkinRecipes. (n.d.). 6-Hydrazinyl-3-Methylpyrimidine-2,4(1H,3H)-Dione. Retrieved from [Link]

  • Reddy, G. O. et al. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega, 6(44), 29505–29513. [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Retrieved from [Link]

  • El-Sayed, H. A., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 26(9), 2686. [Link]

  • Di Sarno, V., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(21), 5030. [Link]

  • ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]

Sources

6-Hydrazinylpyrimidine-2,4(1H,3H)-dione stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione (also known as 6-Hydrazinyluracil). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this valuable chemical intermediate. The following troubleshooting guides and FAQs are based on a synthesis of supplier data, general chemical principles of hydrazine-containing compounds, and established best practices in chemical handling.

I. Core Concepts: Understanding the Instability of this compound

The primary point of instability in this compound is the hydrazinyl group (-NHNH2). This functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process, known as autoxidation, can be catalyzed by trace metal ions and is often accelerated by exposure to light, elevated temperatures, and non-acidic pH conditions.[1] The pyrimidine ring itself is relatively stable, but oxidation of the hydrazinyl moiety can lead to the formation of various degradation products, resulting in decreased purity, loss of reactivity, and inconsistent experimental outcomes.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides a logical workflow to diagnose and resolve them.

Scenario 1: Inconsistent or Low Yields in Subsequent Reactions

Problem: You are using this compound as a starting material for a synthesis (e.g., formation of a hydrazone or cyclization to a pyrazolopyrimidine), but your reaction yields are unexpectedly low or highly variable between batches.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yields.

Detailed Steps & Explanations:

  • Assess the Purity of the Starting Material:

    • Visual Inspection: Fresh, high-purity this compound should be a white to off-white solid. Any significant deviation, such as a yellow or brownish tint, is a strong indicator of degradation.

    • Analytical Verification: If you have access to analytical instrumentation, obtain a fresh Nuclear Magnetic Resonance (NMR) spectrum or a Liquid Chromatography-Mass Spectrometry (LC-MS) trace of your starting material. Compare this to the certificate of analysis provided by the supplier. The presence of unexpected peaks confirms the presence of impurities, which are likely degradation products.

  • Review Storage and Handling Procedures:

    • Storage Conditions: Confirm that the solid material has been stored at or below -20°C in a tightly sealed container, as recommended by suppliers.[2][3] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice.

    • Handling in the Lab: The hydrazinyl group is prone to oxidation.[1] When weighing and dispensing the compound, work quickly and avoid prolonged exposure to the open air. For sensitive reactions, consider handling the solid in a glovebox or under a stream of inert gas.

Scenario 2: Solubility Issues and Cloudiness in Solution

Problem: You are attempting to dissolve this compound in a solvent for your reaction, but it doesn't fully dissolve, or the solution appears cloudy or hazy.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solubility issues.

Detailed Steps & Explanations:

  • Solvent Selection: this compound is a polar molecule. It has limited solubility in non-polar organic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used solvents for similar heterocyclic compounds.

  • Impact of Degradation on Solubility: The degradation products of this compound may have different solubility profiles than the pure compound. The presence of insoluble degradation products can lead to cloudiness.

  • In-Solution Stability: Hydrazines are known to be more stable under acidic conditions and can degrade in neutral or alkaline solutions, especially if dissolved oxygen is present.[1] If your experimental protocol allows, using a slightly acidic solution may improve stability. However, always consider the compatibility of acidic conditions with your overall reaction scheme. For stock solutions, it is advisable to prepare them fresh and use them immediately. If storage is necessary, flash-freeze aliquots and store them at -80°C under an inert atmosphere.[2]

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored at -20°C or lower in a tightly sealed container to minimize exposure to moisture and air.[2][3] For long-term storage, it is highly recommended to store the material under an inert atmosphere such as nitrogen or argon and to protect it from light.[3]

Q2: How should I prepare and store solutions of this compound?

A2: Solutions are significantly less stable than the solid material. It is strongly recommended to prepare solutions fresh for each experiment. If you must prepare a stock solution, use a dry, high-purity solvent (e.g., anhydrous DMSO). For short-term storage (up to 1 month), store aliquots at -20°C under a nitrogen atmosphere. For longer-term storage (up to 6 months), store aliquots at -80°C, also under nitrogen.[2] Avoid repeated freeze-thaw cycles.

Q3: My vial of this compound has turned slightly yellow. Can I still use it?

A3: A yellowish discoloration is a visual indicator of potential degradation. While the material may still contain a significant amount of the desired compound, the presence of impurities can negatively impact your reaction. It is highly recommended to use a fresh, unopened vial for critical experiments. If you must use the discolored material, its purity should be assessed by an analytical method like LC-MS or NMR before use.

Q4: Is this compound sensitive to moisture?

A4: Yes. As with many reactive chemical intermediates, it is important to protect this compound from moisture. Always store it in a dry environment and ensure containers are tightly sealed. Handling in a controlled-humidity environment or a glovebox is ideal.

IV. Summary of Stability and Storage Parameters

ParameterRecommendationRationale
Storage Temperature (Solid) -20°C or belowMinimizes thermal degradation pathways.[2][3]
Storage Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the hydrazinyl group.[2]
Light Exposure Store in the darkPrevents light-catalyzed degradation.[3]
Moisture Keep tightly sealed and dryPrevents hydrolysis and other moisture-related reactions.
Solution Storage -80°C (long-term), -20°C (short-term)Slows down degradation in solution, which is faster than in solid form.[2]
Recommended Solvents Anhydrous DMSO, Anhydrous DMFGood solvating power for this polar molecule.
pH in Solution Slightly acidic (if compatible)Hydrazines are generally more stable in acidic conditions.[1]

V. References

  • 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | Drug Intermediate | MedChemExpress.

  • Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative | Request PDF - ResearchGate.

  • 6-Hydrazinopyrimidine-2,4(1H,3H)-dione - Fluorochem.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 6-Hydrazinyl-3-Methylpyrimidine-2,4(1H,3H)-Dione - MySkinRecipes.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi.

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - MDPI.

  • 4-Hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | C6H8N6 | CID 219785 - PubChem.

  • Chemical Compatibility Chart - Sterlitech Corporation.

  • Chemical Compatibility Database from Cole-Parmer.

  • Stability Conditions for WHO Member states by region.

  • 1142201-78-2|6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione - BLDpharm.

Sources

Technical Support Center: Synthesis of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione (6-Hydrazinouracil)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, a critical intermediate in pharmaceutical development and chemical research. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during its synthesis. By understanding the causality behind impurity formation, you can optimize your experimental design for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and industrially adaptable method for synthesizing this compound (also known as 6-hydrazinouracil) is through the nucleophilic aromatic substitution (SNAr) of a 6-halouracil, typically 6-chlorouracil, with hydrazine hydrate.[1][2] The reaction is generally performed in an aqueous or alcoholic solvent, where the highly nucleophilic hydrazine displaces the chloride ion at the C6 position of the pyrimidine ring.

The causality for this choice is clear: 6-chlorouracil is a readily available starting material, and hydrazine hydrate is an inexpensive and potent nucleophile. The reaction proceeds under relatively mild conditions, making it scalable and cost-effective.

Synthetic_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start_mats 6-Chlorouracil + Hydrazine Hydrate reaction Nucleophilic Substitution (e.g., in H2O or EtOH, Reflux) start_mats->reaction workup Cooling & Filtration reaction->workup purify Recrystallization (from H2O or aq. EtOH) workup->purify product High-Purity 6-Hydrazinouracil purify->product Impurity_Formation SM 6-Chlorouracil Product 6-Hydrazinouracil (Desired Product) SM->Product Hydrazine (Main Path) Impurity1 Unreacted 6-Chlorouracil SM->Impurity1 Incomplete Reaction Impurity2 6-Hydroxyuracil (Barbituric Acid) SM->Impurity2 Hydrolysis (H2O, Heat) Impurity3 Oxidative Dimer Product->Impurity3 Oxidation (Air, Heat)

Sources

Technical Support Center: 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, a versatile precursor in the synthesis of various heterocyclic compounds with significant biological and pharmaceutical applications. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this reactive molecule. Our focus is on providing practical, experience-driven solutions to common experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and general reactivity of this compound.

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound, also known as 6-hydrazinyluracil, is a key building block in medicinal chemistry. Its primary utility lies in the synthesis of fused heterocyclic systems. The hydrazine moiety is a potent nucleophile, readily reacting with carbonyl compounds and other electrophiles. This reactivity is harnessed to construct various bicyclic and polycyclic structures, most notably pyrazolo[3,4-d]pyrimidines. These scaffolds are of significant interest as they form the core of molecules investigated as kinase inhibitors, anticancer agents, and antiviral compounds.[1][2][3][4] The pyrimidine ring itself is a common motif in bioactive molecules, and the hydrazine group provides a strategic handle for elaboration and cyclization reactions.[5]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the reactivity and purity of this compound. It is recommended to store the compound at -20°C under a nitrogen atmosphere.[6] This is because the hydrazine group can be susceptible to oxidation over time, especially in the presence of air and light. For long-term storage, particularly when dissolved in a solvent, temperatures of -80°C are advisable.[6] Always refer to the supplier's safety data sheet (SDS) for specific handling and storage instructions.[7]

Q3: What are the typical solvents used for reactions involving this compound?

A3: The choice of solvent depends on the specific reaction being performed. For the initial condensation with aldehydes and ketones to form hydrazones, polar protic solvents like ethanol or a mixture of water and alcohol are commonly used.[8][9] For subsequent cyclization reactions, higher boiling point solvents such as dimethylformamide (DMF) or acetic acid may be employed, often with heating.[10] In some cases, microwave-assisted organic synthesis (MAOS) can be utilized to accelerate reactions, often in solvents like acetonitrile.[11][12] The solubility of the starting materials and the desired reaction temperature are the primary factors guiding solvent selection.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[8] A suitable eluent system, typically a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, should be developed to achieve good separation between the starting material, intermediate hydrazone, and the final product. Visualization under UV light is usually effective for these aromatic compounds.[8] For more detailed analysis and confirmation of product formation, techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are indispensable.[8][12][13]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems encountered during reactions with this compound.

A. Hydrazone Formation: The Initial Condensation Step

Q5: My hydrazone formation is sluggish or incomplete. What are the likely causes and how can I improve the yield?

A5: Incomplete hydrazone formation is a common hurdle. Here's a systematic approach to troubleshooting this issue:

  • Causality: The reaction between a hydrazine and a carbonyl compound is a nucleophilic addition-elimination reaction.[14] The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon and the nucleophilicity of the hydrazine nitrogen.

  • Troubleshooting Steps:

    • Catalysis: The reaction is often acid-catalyzed. A few drops of glacial acetic acid can significantly increase the reaction rate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[9] However, excessive acid can protonate the hydrazine, reducing its nucleophilicity. Therefore, careful optimization of the catalyst amount is key.

    • Temperature: Gently heating the reaction mixture can increase the reaction rate.[8] Refluxing in ethanol is a common practice.[9]

    • Reactant Stoichiometry: Ensure you are using an appropriate stoichiometry. A slight excess of the aldehyde or ketone (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.

    • Solvent Choice: Ensure your reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system.

    • Purity of Reactants: Impurities in either the 6-hydrazinyluracil or the carbonyl compound can interfere with the reaction. Verify the purity of your starting materials.

Experimental Protocol: General Procedure for Hydrazone Synthesis

  • Dissolve 1.0 mmol of this compound in a suitable solvent (e.g., 5-10 mL of ethanol or a mixture of ethanol and water).[8]

  • Add 1.0-1.1 mmol of the aldehyde or ketone to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[9]

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates and can be collected by filtration.[8][9]

  • Wash the precipitate with a small amount of cold solvent and dry.

B. Cyclization to Pyrazolo[3,4-d]pyrimidines and Other Fused Systems

Q6: I have successfully formed the hydrazone, but the subsequent cyclization to the desired pyrazolo[3,4-d]pyrimidine is not occurring or is giving low yields. What should I investigate?

A6: The cyclization step, often a cyclocondensation, can be challenging. Here are the key factors to consider:

  • Causality: The cyclization involves an intramolecular nucleophilic attack from a nitrogen atom onto an electrophilic center, followed by elimination of a small molecule (like water or an alcohol). The efficiency of this process depends on the reaction conditions and the nature of the substituents.

  • Troubleshooting Steps:

    • Reaction Conditions: Many cyclizations require more forcing conditions than the initial hydrazone formation. This can include higher temperatures, which can be achieved by using a higher-boiling solvent like DMF or by performing the reaction under microwave irradiation.[11][12]

    • Dehydrating Agents/Catalysts: In cases where the cyclization involves the elimination of water, the presence of a dehydrating agent or a suitable catalyst can be beneficial. For some cyclocondensation reactions, strong acids or bases are employed.[10]

    • Oxidative Cyclization: Some cyclizations to form aromatic heterocyclic systems require an oxidative step. If your desired product is an oxidized analogue of the initial cyclized product, you may need to introduce an oxidizing agent.

    • Alternative Synthetic Routes: If direct cyclization of the hydrazone is problematic, consider alternative strategies. For example, some syntheses of pyrazolo[3,4-d]pyrimidines start from a pyrazole ring which is then used to construct the pyrimidine ring.[11][13]

Workflow for Troubleshooting Cyclization Reactions

G start Low Yield of Cyclized Product cond1 Increase Reaction Temperature? start->cond1 step1 Switch to higher boiling solvent (e.g., DMF, Acetic Acid) or use microwave irradiation. cond1->step1 Yes cond2 Add a Catalyst/Dehydrating Agent? cond1->cond2 No step1->cond2 step2 Introduce an acid or base catalyst, or a dehydrating agent. cond2->step2 Yes cond3 Consider an Oxidative Step? cond2->cond3 No step2->cond3 step3 Add a suitable oxidizing agent if the product is aromatic. cond3->step3 Yes end Improved Yield cond3->end No step3->end

Caption: A decision-making workflow for troubleshooting low-yielding cyclization reactions.

C. Product Purification and Side Reactions

Q7: I am having difficulty purifying my final product. What are common impurities and effective purification techniques?

A7: Purification can be challenging due to the similar polarities of the starting materials, intermediates, and byproducts.

  • Common Impurities:

    • Unreacted 6-hydrazinyluracil or carbonyl compound.

    • The intermediate hydrazone.

    • Side products from self-condensation of the carbonyl compound.

    • Over-alkylated or other side-reaction products if additional reagents are used.[13]

  • Purification Strategies:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for obtaining highly pure material.[9][13] Experiment with different solvents or solvent mixtures to find the optimal conditions.

    • Column Chromatography: For products that are difficult to crystallize or are oils, column chromatography on silica gel is a standard technique.[9][15] A gradient elution system may be necessary to achieve good separation.

    • Washing: Sometimes, washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.[8]

Q8: I am observing an unexpected side product. What are some common side reactions of 6-hydrazinyluracil?

A8: The reactivity of the hydrazine group can lead to several side reactions.

  • Dimerization/Oligomerization: Under certain conditions, 6-hydrazinyluracil could potentially react with itself, although this is less common in the presence of a more reactive electrophile.

  • Formation of Azines: If the aldehyde is in excess and the conditions are suitable, the initially formed hydrazone can react with another molecule of the aldehyde to form an azine.

  • Alternative Cyclization Pathways: Depending on the structure of the reaction partner, cyclization may occur at different positions, leading to isomeric products. For example, reaction with certain reagents can lead to the formation of pyrimido[5,4-e][1][8][10]triazines instead of pyrazolo[3,4-d]pyrimidines.[10] Careful characterization of the product is essential to confirm the desired regiochemistry.

Visualization of Potential Reaction Pathways

G A 6-Hydrazinyluracil + Aldehyde/Ketone B Hydrazone Intermediate A->B Condensation C Pyrazolo[3,4-d]pyrimidine (Desired Product) B->C Intramolecular Cyclization D Pyrimido[5,4-e][1,2,4]triazine (Side Product) B->D Alternative Cyclization E Azine (Side Product) B->E Reaction with excess Aldehyde

Caption: Potential reaction pathways starting from 6-hydrazinyluracil and a carbonyl compound.

III. Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of hydrazones from 1,3-dimethyl-6-hydrazinyluracil, a derivative of the topic compound.

Aldehyde ReactantSolvent SystemReaction TimeYield (%)Reference
BenzaldehydeWater/Alcohol1-2 minutes (heated)85[8]
4-(Dimethylamino)benzaldehydeWater/Alcohol1-2 minutes (heated)80[8]
4-NitrobenzaldehydeWater/Alcohol1-2 minutes (heated)85[8]

IV. Concluding Remarks

The synthesis of heterocyclic compounds from this compound is a well-established but nuanced field of organic chemistry. Successful outcomes depend on a careful consideration of reaction conditions, diligent monitoring of reaction progress, and a systematic approach to troubleshooting. This guide provides a foundation for addressing common challenges, but it is important to remember that each specific reaction will have its own unique set of optimal conditions. We encourage researchers to consult the primary literature and adapt these general principles to their specific synthetic targets.

V. References

  • New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. (2021). Chimica Techno Acta, 8(2).

  • Reaction of 6-hydrazinyluracil with different aromatic aldehydes and... - ResearchGate. (n.d.).

  • 6-Hydrazinyl-3-methylpyrimidine-2,4(1H,3H)-dione | Drug Intermediate | MedChemExpress. (n.d.).

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.).

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts.

  • Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. (2025). National Institutes of Health.

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI.

  • Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. (2017). Scientific Research Publishing.

  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. (2009). PubMed.

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.).

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications.

  • Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. (2020). YouTube.

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025). Oriental Journal of Chemistry.

  • 6-Hydrazinopyrimidine-2,4(1H,3H)-dione - Fluorochem. (n.d.).

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health.

  • 6-Hydrazinyl-3-Methylpyrimidine-2,4(1H,3H)-Dione - MySkinRecipes. (n.d.).

Sources

Technical Support Center: Synthesis of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, commonly known as 6-hydrazinouracil. This molecule is a critical intermediate in pharmaceutical development, particularly for antiviral and anticancer agents, due to its versatile hydrazine moiety which allows for further derivatization.[1] The most prevalent synthetic route involves the nucleophilic substitution of a halogen at the C6 position of a uracil precursor with hydrazine. While straightforward in principle, this synthesis is often plagued by specific side reactions that can impact yield, purity, and reproducibility.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into identifying, troubleshooting, and preventing these common issues. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Part 1: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis and purification of 6-hydrazinouracil.

Q1: My reaction mixture turned dark brown or black upon heating. Is this normal, and what is causing it?

A1: This is a frequent observation but indicates undesirable side reactions. The primary causes are oxidation and thermal degradation.

  • Causality (The "Why"): The hydrazinyl group (–NHNH₂) is a strong reducing agent and is highly susceptible to air oxidation, especially at elevated temperatures. This oxidation can lead to the formation of diimide (HN=NH) and corresponding azo compounds (R-N=N-R), which are often intensely colored. Furthermore, prolonged heating can cause the pyrimidine ring itself to degrade, producing a complex mixture of polymeric, dark-colored byproducts.[2][3]

  • Troubleshooting Steps:

    • Inert Atmosphere: Perform the reaction under a blanket of inert gas like nitrogen or argon. This requires degassing your solvent (e.g., by sparging with N₂) before adding reagents.

    • Temperature Control: Avoid excessive temperatures. The reaction is typically run at reflux in water or an alcohol/water mixture. Do not exceed the recommended temperature for your specific protocol. Monitor the reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long heating times.

    • Antioxidant Addition (for Purification): If colored impurities persist in the final product, they can often be removed by recrystallization in the presence of a mild reducing agent. Crystallization from hot water containing a small amount of sodium dithionite (Na₂S₂O₄) is a highly effective method for decolorizing the product by reducing residual azo impurities back to the desired hydrazine.[4]

Q2: My final yield is significantly lower than expected. What are the most likely points of product loss?

A2: Low yield can stem from incomplete reactions, competing side reactions, or mechanical losses during workup and purification.

  • Causality (The "Why"):

    • Incomplete Reaction: Insufficient reaction time or temperature can leave unreacted 6-chlorouracil.

    • Dimer Formation: Hydrazine is a bidentate nucleophile. The newly installed hydrazinyl group on one molecule can act as a nucleophile towards another molecule of 6-chlorouracil, forming a stable, high-molecular-weight 1,2-bis(uracil-6-yl)hydrazine dimer. This is a primary yield-reducing side reaction.

    • Workup Losses: 6-hydrazinouracil has some solubility in water. Product precipitation is typically achieved by cooling and acidifying the reaction mixture. If the pH is not optimal or if the solution is not sufficiently cooled, a significant amount of product can remain in the mother liquor.

  • Troubleshooting Steps:

    • Optimize Stoichiometry: Use a significant excess of hydrazine hydrate (typically 3-5 equivalents). This ensures that a 6-chlorouracil molecule is statistically more likely to react with a fresh hydrazine molecule rather than the product, suppressing dimer formation.

    • Control Reagent Addition: For larger-scale reactions, consider adding the 6-chlorouracil solution portion-wise or via an addition funnel to the heated hydrazine solution. This keeps the instantaneous concentration of the electrophile low, further minimizing dimerization.

    • Monitor pH During Precipitation: After the reaction is complete, cool the mixture thoroughly on an ice bath before acidification. Add acetic acid or dilute HCl dropwise to adjust the pH to ~5-6 for maximal precipitation. Check the pH with indicator paper.

    • Analyze the Mother Liquor: If yields are persistently low, take a sample of the mother liquor and analyze it by TLC or LC-MS to confirm if a significant amount of product remains dissolved.

Q3: I have an impurity with a mass of approximately 282 g/mol that is difficult to remove. What is it and how do I prevent it?

A3: This impurity is almost certainly the 1,2-bis(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)hydrazine dimer discussed in the previous question. Its structure is very similar to the product, making it difficult to separate by simple crystallization.

  • Causality (The "Why"): This side reaction is a classic example of the product competing with the reagent. The product, 6-hydrazinouracil (MW ~142 g/mol ), reacts with the starting material, 6-chlorouracil (MW ~146.5 g/mol ), to form the dimer (MW ~282 g/mol ).

  • Prevention is Key:

    • The most effective prevention is using a sufficient excess of hydrazine hydrate, as detailed in A2.

    • Maintaining a moderate reaction temperature helps to control the reaction rate and can favor the primary reaction over the secondary dimerization.

dot

Caption: Key reaction pathways in 6-hydrazinouracil synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable, standard protocol for the synthesis of 6-hydrazinouracil?

A1: The following protocol is a robust starting point for laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-chlorouracil (1.0 eq). Add deionized water (approx. 15-20 mL per gram of 6-chlorouracil).

  • Reagent Addition: While stirring, add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring. The suspension should gradually dissolve to form a clear, pale-yellow solution. Monitor the reaction by TLC (e.g., using 10% MeOH in DCM) until the starting material spot is consumed (typically 2-4 hours).

  • Precipitation: Remove the flask from the heat source and cool it in an ice-water bath for at least 30 minutes. A white precipitate should form.

  • Isolation: To ensure complete precipitation, slowly add glacial acetic acid dropwise to the cold suspension until the pH is approximately 5-6.

  • Filtration: Collect the white solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2x) and cold ethanol (1x) to remove excess hydrazine and other water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically 75-85%.

Q2: How do reaction parameters influence the synthesis?

A2: Temperature, time, and stoichiometry are critical variables that must be balanced for optimal results.

ParameterRecommendationRationale (The "Why")
Stoichiometry 3-5 equivalents of N₂H₄·H₂OSuppresses the formation of the dimer impurity by ensuring a high concentration of the primary nucleophile.
Temperature 100-105 °C (Reflux in H₂O)Provides sufficient activation energy for the nucleophilic substitution. Higher temperatures significantly increase degradation and oxidation.
Reaction Time 2-4 hoursTypically sufficient for complete conversion. Should be monitored by TLC/LC-MS to avoid prolonged heating which leads to byproduct formation.
Solvent Water or Water/EthanolWater is an effective and safe solvent. The addition of ethanol can sometimes improve the solubility of the starting material.

Q3: What are the essential safety precautions when handling hydrazine?

A3: Hydrazine is an acutely toxic, corrosive, and suspected carcinogen. All work must be conducted with strict adherence to safety protocols.

  • Engineering Controls: Always handle hydrazine hydrate in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or laminate films are recommended), a lab coat, and splash-proof chemical goggles at all times.

  • Spill & Waste: Have a hydrazine spill kit available. Quench any excess hydrazine and contaminated materials with an oxidizing agent like a dilute solution of sodium hypochlorite (bleach) before disposal according to your institution's hazardous waste guidelines.

Q4: My product appears stable initially but discolors over time. What are the best storage conditions?

A4: The product's long-term stability is limited by its sensitivity to air and light.

  • Causality (The "Why"): Similar to the issues during synthesis, the hydrazinyl group can slowly oxidize upon exposure to atmospheric oxygen, leading to colored azo impurities.

  • Recommended Storage: For long-term stability, store the solid product in an amber vial, purge the headspace with an inert gas (argon or nitrogen), and store it in a freezer at -20°C.[5][6] Under these conditions, the material should remain stable for months to years.

dot

Troubleshooting_Tree Start Problem Observed LowYield Low Yield Start->LowYield BadColor Off-Color Product (Brown/Yellow) Start->BadColor Impurity Persistent Impurity (e.g., at MW ~282) Start->Impurity Cause_Dimer Cause: Dimerization LowYield->Cause_Dimer Cause_Loss Cause: Workup Loss LowYield->Cause_Loss Cause_Oxidation Cause: Oxidation BadColor->Cause_Oxidation Cause_Degrade Cause: Degradation BadColor->Cause_Degrade Impurity->Cause_Dimer Solution_Stoich Solution: Increase Hydrazine Excess Cause_Dimer->Solution_Stoich Solution_pH Solution: Optimize Precipitation pH (~5-6) Cause_Loss->Solution_pH Solution_Inert Solution: Use Inert Atmosphere (N2/Ar) Cause_Oxidation->Solution_Inert Solution_Dithionite Solution: Recrystallize with Na2S2O4 Cause_Oxidation->Solution_Dithionite Cause_Degrade->Solution_Inert Solution_Temp Solution: Reduce Temp / Time Cause_Degrade->Solution_Temp

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How to improve the solubility of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. As a key intermediate in the synthesis of various bioactive molecules, achieving consistent and adequate solubilization is critical for reaction success, biological screening, and formulation development.[1][2] This guide provides in-depth, experience-driven troubleshooting advice and validated protocols in a direct question-and-answer format.

Part 1: Foundational Knowledge & Initial Troubleshooting
FAQ 1: What is this compound, and why is its solubility often a challenge?

This compound (CAS: 893631-08-8) is a heterocyclic compound featuring a uracil core structure substituted with a hydrazinyl group.[3] Its utility as a building block in medicinal chemistry is significant.[1][2]

The solubility challenge arises from its molecular structure. The planar pyrimidine ring, combined with multiple hydrogen bond donors (-NH, -NH2) and acceptors (C=O), promotes strong intermolecular interactions. This leads to high crystal lattice energy, meaning a significant amount of energy is required to break apart the solid crystal and allow it to be solvated by a solvent. While the polar groups suggest some affinity for polar solvents, the strong self-association often results in poor aqueous solubility.

Property Value Source
IUPAC Name 6-hydrazinyl-1H-pyrimidine-2,4-dione[3]
Molecular Formula C₄H₆N₄O₂[3]
Molecular Weight 142.118 g/mol [3]
Appearance Solid[3]
Primary Use Pharmaceutical intermediate[1][2]
FAQ 2: I've added the compound to my buffer and it won't dissolve. What are the first steps?

Before employing more complex methods, always start with basic physical agitation techniques. Often, these simple mechanical methods can overcome minor kinetic barriers to dissolution, especially for preparing solutions that are not highly concentrated.

  • Vortexing: Vigorously mix the sample for 1-2 minutes. This increases the surface area of the solid exposed to the solvent.

  • Sonication: Place the sample in a bath sonicator for 5-15 minutes. The high-frequency sound waves create micro-cavitations that break apart solid aggregates and enhance solvent penetration.

  • Gentle Warming: Briefly warm the solution to 30-40°C. For many compounds, solubility increases with temperature.[4][5][6] However, be cautious, as prolonged heating can cause degradation. Always check if the compound remains in solution after cooling back to room temperature. If it precipitates, the solution was supersaturated.

Part 2: Systematic Approaches to Solubility Enhancement

If basic methods fail, a systematic approach is necessary. The following strategies are presented in order of increasing complexity and are designed to address the specific chemical nature of this compound.

Strategy 1: pH Modification

Causality: The solubility of ionizable compounds is often highly dependent on pH.[7] Your compound has both acidic and basic centers:

  • Basic Center: The hydrazinyl group (-NHNH₂) can be protonated under acidic conditions (pH < pKa) to form a more soluble cationic salt.

  • Acidic Centers: The N-H protons on the pyrimidine ring (amide-like) can be deprotonated under basic conditions (pH > pKa) to form a more soluble anionic salt.

Therefore, moving the pH away from the isoelectric point (where the molecule has a net neutral charge) should dramatically increase solubility.

Caption: pH-dependent ionization of this compound.

FAQ 3: How do I perform a pH-solubility screen?

This protocol will help you determine the optimal pH for solubilizing your compound.

Protocol: Small-Scale pH-Solubility Screening

  • Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). Use buffers with consistent ionic strength (e.g., 50 mM phosphate or citrate).

  • Sample Preparation: Add an excess amount of solid this compound to a microfuge tube (e.g., 1-2 mg). Ensure undissolved solid is clearly visible.

  • Add Buffer: Add a fixed volume of each buffer to a separate tube (e.g., 500 µL).

  • Equilibration: Seal the tubes and shake them at a constant temperature (e.g., 25°C) for 24 hours. This allows the solution to reach thermodynamic equilibrium. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant. Dilute it with a suitable mobile phase or solvent and analyze the concentration using a validated method like HPLC-UV or UV-Vis spectroscopy.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH ranges where solubility is highest.

Strategy 2: Co-solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This makes the environment more favorable for dissolving compounds that have both polar and non-polar characteristics, effectively reducing the "squeezing out" of the non-polar parts of the molecule from the aqueous environment.[9]

FAQ 4: Which co-solvents are recommended, and how do I choose one?

For initial screening, common pharmaceutical-grade co-solvents are the best choice. Your selection may depend on the downstream application (e.g., chemical reaction vs. cell-based assay). Studies on pyrimidine derivatives have successfully used solvents like DMF, methanol, and others.[6][10]

Co-solvent Properties & Use Cases Typical Starting % (v/v)
DMSO Strong aprotic solvent. Excellent solubilizing power. Can be cytotoxic in assays (>0.5%).1-10%
DMF Similar to DMSO, strong polar aprotic solvent. Often used in organic synthesis.5-20%
Ethanol Less toxic polar protic solvent. Good for in-vitro work.5-30%
PEG 400 Low-toxicity polymer. Often used in formulations. Can increase viscosity.10-40%
Propylene Glycol Common vehicle in pharmaceutical formulations. Good safety profile.10-40%

Workflow: Co-solvent Screening dot graph "CoSolvent_Screening_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

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// Graph structure start [label="Prepare 10-20 mg/mL stock\nin 100% DMSO", class="node_start"]; prep_blends [label="Prepare aqueous buffer/\nco-solvent blends\n(e.g., 5%, 10%, 20% co-solvent)", class="node_process"]; add_stock [label="Add stock to blends to reach\nfinal desired concentration", class="node_process"]; observe [label="Observe for precipitation\n(Visual, Nephelometry)", class="node_process"]; precipitate [label="Precipitate?", class="node_decision"]; increase_percent [label="Increase % co-solvent\nor try new co-solvent", class="node_process"]; success [label="Solution is stable.\nProceed with experiment.", class="node_end"]; report [label="Report final solvent composition\n(e.g., 90:10 PBS:DMSO)", class="node_output"];

// Connections start -> prep_blends; prep_blends -> add_stock; add_stock -> observe; observe -> precipitate; precipitate -> increase_percent [label="Yes"]; precipitate -> success [label="No"]; increase_percent -> add_stock; success -> report; }

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Technical Support Center: 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the integrity of their experiments involving this versatile synthetic intermediate.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on the inherent chemical properties of the molecule and established principles of organic chemistry.

Introduction to the Stability of this compound

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various bioactive heterocyclic compounds.[2][3] Its utility stems from the reactive hydrazine moiety attached to the pyrimidine ring. However, this reactivity also makes the compound susceptible to degradation under certain experimental conditions. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible results. This guide will focus on two primary modes of degradation: hydrolysis and oxidation .

Frequently Asked Questions (FAQs)

Q1: I am observing a gradual loss of my starting material, this compound, in aqueous buffer even without any other reagents. What could be happening?

This is a common observation and is likely due to the hydrolytic instability of the hydrazine group. Hydrazones, which are derivatives of hydrazines, are known to be labile to hydrolysis, and the stability is often pH-dependent.[4] Although this compound is not a hydrazone, the C-N bond of the hydrazine substituent on the electron-deficient pyrimidine ring can be susceptible to nucleophilic attack by water.

Q2: My reaction mixture is turning yellow/brown, and I see multiple spots on my TLC analysis that I cannot identify. What are the likely side products?

The appearance of color and multiple unidentified spots often suggests oxidative degradation. Hydrazine moieties are known to be susceptible to oxidation, which can be initiated by atmospheric oxygen, especially under neutral or alkaline conditions.[5] This can lead to a complex mixture of byproducts.

Q3: I am trying to perform a reaction with an aldehyde to form a hydrazone, but the yield is very low, and I recover a lot of what appears to be a degradation product of my starting material. How can I improve this?

Low yields in hydrazone formation can be a consequence of competing degradation of the this compound starting material. The reaction conditions, particularly pH, are critical. While acidic conditions can catalyze hydrazone formation, excessively strong acid or prolonged reaction times at elevated temperatures can promote hydrolysis of the starting material.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to the degradation of this compound.

Issue 1: Suspected Hydrolytic Degradation
  • Symptoms:

    • Gradual disappearance of starting material in aqueous solutions over time, as monitored by HPLC or TLC.

    • Appearance of a more polar baseline product on TLC.

    • Inconsistent kinetic data in biological assays.

  • Causality: The C4 position of the pyrimidine ring is electrophilic, making the C-N bond of the hydrazine group susceptible to nucleophilic attack by water, leading to the formation of 6-hydroxypyrimidine-2,4(1H,3H)-dione (uracil-6-sulfenic acid) and hydrazine. This process is often catalyzed by acidic or basic conditions.

  • Proposed Degradation Pathway: Hydrolysis

    hydrolysis_pathway A This compound B 6-Hydroxypyrimidine-2,4(1H,3H)-dione (Uracil-6-sulfenic acid) A->B H₂O (Acid/Base Catalyzed) C Hydrazine A->C H₂O (Acid/Base Catalyzed)

  • Experimental Protocol for Investigation:

    • pH Stability Study:

      • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

      • Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).

      • Spike the stock solution into each buffer to a final concentration of 10-50 µM.

      • Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

      • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and quench any further degradation by freezing or immediate analysis.

      • Analyze the samples by HPLC-UV, monitoring the disappearance of the parent peak and the appearance of any new peaks.

  • Solutions:

    • Work at Lower Temperatures: If experimentally feasible, perform reactions and store solutions at lower temperatures to slow down the rate of hydrolysis.

    • Optimize pH: Based on the stability study, choose a pH at which the compound shows maximum stability. Hydrazines are generally more stable under acidic conditions. [5] * Use Anhydrous Solvents: For non-aqueous reactions, ensure the use of dry solvents to minimize water-mediated degradation.

    • Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use.

Issue 2: Suspected Oxidative Degradation
  • Symptoms:

    • Development of a yellow or brown color in the solid compound upon storage or in solution.

    • Formation of multiple, often colored, byproducts observed by TLC or HPLC.

    • Inconsistent reaction outcomes, particularly when reactions are run open to the atmosphere.

  • Causality: The hydrazine moiety is a reducing agent and is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of a diimide intermediate, which can then undergo further reactions, including dimerization or decomposition to release nitrogen gas and form the corresponding pyrimidine.

  • Proposed Degradation Pathway: Oxidation

    oxidation_pathway A This compound B Diimide Intermediate A->B [O] (e.g., O₂, metal ions) C Pyrimidine-2,4(1H,3H)-dione (Uracil) B->C - N₂ D Dimerization Products B->D Dimerization

    Caption: Potential oxidative degradation pathways for this compound.

  • Experimental Protocol for Investigation:

    • Atmospheric Exposure Study:

      • Prepare two identical solutions of the compound in a suitable solvent.

      • Keep one solution open to the air and the other under an inert atmosphere (e.g., nitrogen or argon).

      • Monitor both solutions over time for color change and by HPLC or TLC for the appearance of degradation products.

    • Effect of Antioxidants:

      • Prepare a solution of the compound and divide it into two portions.

      • To one portion, add a small amount of an antioxidant (e.g., BHT or ascorbic acid).

      • Monitor both solutions for signs of degradation.

  • Solutions:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere and in the dark. For reactions, use degassed solvents and maintain an inert atmosphere over the reaction mixture.

    • Avoid Trace Metals: Trace metal ions can catalyze oxidation. Use high-purity solvents and reagents, and consider the use of a chelating agent like EDTA if metal contamination is suspected.

    • Antioxidants: For formulation or long-term storage in solution, the addition of a suitable antioxidant may be beneficial, though compatibility should be verified. [6]

Summary of Stability and Handling Recommendations

Parameter Potential Issue Recommendation
pH Hydrolysis is catalyzed by both acid and base.Determine the optimal pH for stability and conduct experiments within that range. Generally, mildly acidic conditions may be preferable.
Oxygen The hydrazine group is susceptible to oxidation.Store solid and solutions under an inert atmosphere (N₂ or Ar). Use degassed solvents for reactions.
Light Pyrimidine derivatives can be susceptible to photodegradation.Store the compound in amber vials or protected from light.
Temperature Higher temperatures accelerate both hydrolysis and oxidation.Store at low temperatures (-20°C for long-term storage) and conduct reactions at the lowest feasible temperature. [1]
Solvent Protic solvents (especially water) can lead to hydrolysis.Use anhydrous solvents when possible. Prepare aqueous solutions fresh before use.

References

  • Belskaya, N. P., et al. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chimica Techno Acta, 8(2).
  • MySkinRecipes. (n.d.). 6-Hydrazinyl-3-Methylpyrimidine-2,4(1H,3H)-Dione. Retrieved from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 123-140.
  • Li, W., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. Journal of Pharmaceutical Sciences, 107(6), 1633-1641.
  • Glushkov, V. A., et al. (2022).
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Reyes-López, P. F., et al. (2023).
  • Kumar, A., et al. (2022). Optimization and Degradation Studies on Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX) with Selected Indigenous Microbes under Aerobic Conditions. Molecules, 27(19), 6245.
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6497.
  • Lányi, K., & Dinya, Z. (2006). Photodegradation study of some triazine-type herbicides. Journal of Biochemical and Biophysical Methods, 69(1-2), 113-123.
  • Murafuji, T., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. European Journal of Medicinal Chemistry, 258, 115582.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
  • Sharma, R., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 371-383.
  • Sławiński, J., et al. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Molecules, 28(15), 5769.
  • Al-Warhi, T., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(11), 3505.

Sources

Technical Support Center: Synthesis of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-HP-240126

Version: 1.0

Introduction

This document provides a comprehensive technical guide for the synthesis, troubleshooting, and scale-up of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, also known as 6-hydrazinouracil. This compound is a critical intermediate in the development of various pharmacologically active molecules, including D-amino acid oxidase (DAAO) inhibitors and other fused heterocyclic systems.[1][2][3] Given its importance, a robust and scalable synthetic protocol is essential for researchers in medicinal chemistry and drug development.

This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles, field-proven troubleshooting advice, and critical considerations for scaling the synthesis from the lab bench to pilot plant production.

Synthesis Overview & Mechanism

The most common and reliable route to 6-hydrazinouracil involves a two-step process starting from barbituric acid. The overall transformation relies on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry.[4][5]

  • Chlorination: Barbituric acid is first converted to an activated intermediate, 6-chlorouracil. This step replaces a hydroxyl group with a good leaving group (chloride), making the C6 position susceptible to nucleophilic attack.

  • Hydrazinolysis: The intermediate, 6-chlorouracil, is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride ion to yield the final product.[2]

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The carbonyl groups at the C2 and C4 positions act as strong electron-withdrawing groups, stabilizing the negative charge developed in the intermediate Meisenheimer complex through resonance.[4][6]

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrazinolysis (SNAr) A Barbituric Acid B 6-Chlorouracil (Intermediate) A->B  POCl3 or  SOCl2/DMF   D This compound (Final Product) B->D  Nucleophilic  Substitution   C Hydrazine Hydrate (N2H4·H2O) Troubleshooting_Tree Start Problem: Low or No Product Yield in Step B Q1 Was the starting 6-chlorouracil pure? Start->Q1 Q2 Was the hydrazine hydrate fresh/active? Q1->Q2 Yes Sol1 Solution: - Re-purify 6-chlorouracil. - Ensure it is fully dry (no residual POCl3 or HCl). Q1->Sol1 No Q3 Was the reaction heated to reflux? Q2->Q3 Yes Sol2 Solution: - Use a new, unopened bottle of hydrazine hydrate. - Titrate to confirm concentration if in doubt. Q2->Sol2 No Q4 Was an excess of hydrazine used? Q3->Q4 Yes Sol3 Solution: - Confirm reflux temperature (~80°C for EtOH). - Extend reaction time and monitor by TLC/HPLC. Q3->Sol3 No Sol4 Solution: - Use at least 2.5-3 equivalents of hydrazine. - This drives equilibrium and neutralizes HCl byproduct. Q4->Sol4 No

Caption: Decision tree for troubleshooting low yield in the hydrazinolysis step.

Question 1: My final product is a dark, tarry substance instead of a pale-yellow solid. What happened?

  • Answer: Dark coloration often indicates decomposition or side reactions.

    • Potential Cause 1: Reaction Temperature Too High. Overheating during the hydrazinolysis step can cause decomposition of both the starting material and the product. Hydrazine itself can decompose at elevated temperatures.

    • Corrective Action: Ensure the reflux temperature does not significantly exceed the boiling point of your solvent (e.g., ~80°C for ethanol). Use a temperature-controlled heating mantle and monitor the internal reaction temperature.

    • Potential Cause 2: Impure 6-Chlorouracil. Residual acidic impurities (HCl, POCl₃) from Step A can catalyze side reactions.

    • Corrective Action: Ensure the 6-chlorouracil intermediate is washed with water until the filtrate is neutral and is thoroughly dried before use.

Question 2: The yield of 6-chlorouracil in Step A is very low, and the work-up was difficult.

  • Answer: This issue typically points to incomplete reaction or problems during the quench.

    • Potential Cause 1: Insufficient Reflux Time/Temperature. The conversion of barbituric acid to 6-chlorouracil can be sluggish.

    • Corrective Action: Ensure a consistent reflux is maintained for at least 4 hours. Monitor the reaction using an appropriate analytical method (e.g., HPLC or TLC, dissolving a quenched sample in a suitable solvent) to confirm the disappearance of the starting material.

    • Potential Cause 2: Ineffective Quenching. Quenching POCl₃ is extremely vigorous. If done too quickly or with insufficient ice, localized heating can lead to product degradation.

    • Corrective Action: Add the reaction mixture to a large excess of crushed ice very slowly with highly efficient stirring. The goal is to keep the bulk temperature of the quench mixture below 10 °C.

Question 3: My final product shows an extra peak in the HPLC/NMR analysis. What could this impurity be?

  • Answer: The most likely process-related impurity is a di-substituted or ring-opened product.

    • Potential Impurity 1: Dimer Formation. A small amount of the product, 6-hydrazinouracil, can potentially react with unreacted 6-chlorouracil, forming a dimer.

    • Mitigation: This is minimized by the slow addition of hydrazine to the 6-chlorouracil solution and using a sufficient excess of hydrazine to ensure the chloro-intermediate is consumed rapidly.

    • Potential Impurity 2: Unreacted 6-Chlorouracil. An incomplete reaction will leave starting material in your final product.

    • Mitigation: Confirm reaction completion via TLC/HPLC before proceeding to work-up. If needed, extend the reflux time or add a small additional charge of hydrazine hydrate.

    • Purification: Most impurities can be removed by recrystallization from a suitable solvent like ethanol/water.

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent for the hydrazinolysis step? A: Yes, other polar protic solvents like n-butanol or isopropanol can be used. Water can also be used as a solvent, which can be beneficial for scale-up due to cost and safety, though solubility and work-up procedures will need to be re-optimized. Aprotic polar solvents like NMP or DMSO are also effective but can make product isolation more difficult. [7] Q: Is it necessary to use a full 3 equivalents of hydrazine hydrate? A: While the stoichiometry is 1:1, using an excess is highly recommended. One equivalent is consumed in the substitution, and a second equivalent is consumed by neutralizing the HCl generated. A further excess (0.5-1.0 eq) helps to ensure the reaction proceeds to completion at a reasonable rate.

Q: How do I properly handle and dispose of hydrazine hydrate? A: Hydrazine hydrate is toxic, a suspected carcinogen, and corrosive. [8][9]Always handle it in a chemical fume hood while wearing appropriate PPE, including gloves, a lab coat, and chemical splash goggles. [10]For disposal, spills and waste streams should be quenched by slowly adding them to a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide, which oxidizes the hydrazine to nitrogen gas and water. [11] Q: What are the key safety considerations when scaling up this synthesis? A: The two primary concerns for scale-up are:

  • The POCl₃ Quench (Step A): This is extremely exothermic and releases large volumes of HCl gas. On a larger scale, this must be done in a reactor with excellent cooling capacity and an attached scrubber system to neutralize the off-gas. Reverse addition (adding water/ice slowly to the POCl₃) is extremely dangerous and should never be attempted.

  • Hydrazine Handling (Step B): Hydrazine reactions can have a significant heat of reaction. A process safety evaluation, including reaction calorimetry, is essential to understand the thermal profile and potential for thermal runaway. [12]The addition of hydrazine at a larger scale should be done slowly and with adequate cooling to maintain control of the internal temperature.

Scale-Up Considerations

Scaling this synthesis requires a shift in focus from yield optimization to process safety, control, and robustness.

  • Thermal Hazard Assessment: As highlighted, both steps have significant thermal hazards. Reaction calorimetry (DSC, TSu, etc.) should be performed on both the POCl₃ quench and the hydrazinolysis reaction to determine the heat of reaction (ΔHrxn), maximum temperature of the synthesis reaction (MTSR), and any potential decomposition onsets. [12]The thermal stability of hydrazine can be reduced by the presence of acids like HCl, which is a byproduct of the reaction. [12]* Reagent Addition Control: At scale, all additions (POCl₃ quench, hydrazine addition) must be controlled via addition pumps over a calculated period to allow the reactor's cooling system to remove the generated heat. Batch-dumping reagents is not a safe or viable option.

  • Material Handling & Engineering Controls: Handling large quantities of POCl₃ and hydrazine hydrate requires closed-system transfers to minimize operator exposure. Reactors should be equipped with emergency venting and be located in a well-ventilated area.

  • Crystallization and Isolation: At a larger scale, controlling the cooling profile during crystallization is critical for achieving a consistent particle size distribution, which impacts filtration and drying times. The choice of filtration equipment (e.g., Nutsche filter dryer) becomes important for safe and efficient handling of the wet cake.

  • Solvent Selection: While ethanol is effective, its flammability is a concern at scale. Exploring higher boiling point solvents or aqueous systems may be beneficial from a safety and environmental perspective.

References

  • CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents. (n.d.).
  • New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. (2021). Chimica Techno Acta, 8(2).
  • Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. (2017). ResearchGate. Retrieved from [Link]

  • Gemo, N., et al. (2020). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development, 24(10), 2296–2302. [Link]

  • Al-Soud, Y. A., et al. (2016). A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. Molecules, 21(11), 1547. [Link]

  • Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). (2021). ACS Omega. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Safety and Handling of Hydrazine. (1950). Defense Technical Information Center. Retrieved from [Link]

  • Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. (2000). ChemInform. Retrieved from [Link]

  • US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents. (n.d.).
  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. (2020). ResearchGate. Retrieved from [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 25(53), 12241-12255. [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (2009). CONICET. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2022). Molecules. [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (2011). New Jersey Department of Health. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico, Environmental Health & Safety. Retrieved from [Link]

  • A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. (2019). Scientific Reports. [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.). Retrieved January 26, 2024, from [Link]

  • Scheme 30. Selective nucleophilic aromatic substitution to furnish... (2013). ResearchGate. Retrieved from [Link]

  • Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. (2022). Toxins. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2021). Organic Process Research & Development. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, also known as 6-hydrazinouracil, stands out as a critical intermediate. Its reactive hydrazine moiety serves as a versatile handle for the construction of more complex heterocyclic systems, including pyrazolopyrimidines, which are investigated for their potential as antiviral and anticancer agents.

This guide provides an in-depth comparison of the primary synthetic routes to 6-hydrazinouracil. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind each method, offering field-proven insights to inform your synthetic strategy. We will critically evaluate the common methods, presenting supporting data and detailed experimental procedures to ensure scientific integrity and reproducibility.

I. The Predominant Synthetic Route: Nucleophilic Substitution of 6-Chlorouracil

The most widely adopted and reliable method for the synthesis of 6-hydrazinouracil is the nucleophilic aromatic substitution (SNAr) of a 6-halouracil, predominantly 6-chlorouracil, with hydrazine. This approach is favored for its straightforward execution and generally good yields.

A. Mechanistic Rationale

The pyrimidine ring is electron-deficient, a characteristic that is amplified by the presence of two electron-withdrawing carbonyl groups. This electronic feature makes the C6 position, which is further activated by the chloro leaving group, highly susceptible to nucleophilic attack. Hydrazine, a potent nucleophile, readily attacks this electrophilic center, leading to the displacement of the chloride ion and the formation of the desired product. The reaction is typically carried out in a protic solvent, such as ethanol or water, which facilitates the departure of the leaving group and the subsequent proton transfers.

B. Synthesis of the Precursor: 6-Chlorouracil

A comprehensive evaluation of the synthesis of 6-hydrazinouracil necessitates an examination of the preparation of its key precursor, 6-chlorouracil. The accessibility and purity of this starting material directly impact the efficiency and cost-effectiveness of the overall synthetic sequence. Two primary methods for the synthesis of 6-chlorouracil are prevalent.

A common laboratory-scale preparation involves the chlorination of barbituric acid using a strong chlorinating agent like phosphorus oxychloride (POCl3).

  • Experimental Protocol:

    • To a flask equipped with a reflux condenser and a stirring mechanism, add barbituric acid and an excess of phosphorus oxychloride.

    • Heat the mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

    • The residue is then cautiously quenched by pouring it onto crushed ice.

    • The resulting precipitate, crude 6-chlorouracil, is collected by filtration, washed with cold water, and dried.

    • Recrystallization from a suitable solvent, such as ethanol or water, can be performed to obtain a product of higher purity.

An alternative, high-yielding synthesis starts from the more activated 2,4,6-trichloropyrimidine through selective hydrolysis.[1][2]

  • Experimental Protocol:

    • Dissolve 2,4,6-trichloropyrimidine in an aqueous solution of sodium hydroxide.[2]

    • Stir the mixture under reflux for approximately 1 hour.[2]

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3.[2]

    • The precipitate of 6-chlorouracil is collected by filtration, washed with cold water, and dried. This method often provides a high yield of the desired product.[2]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Overall synthetic pathways to 6-hydrazinouracil.

C. Synthesis of 6-Hydrazinouracil from 6-Chlorouracil

With the precursor in hand, the final step is the hydrazinolysis. While a specific protocol for the unsubstituted 6-hydrazinouracil is sparsely detailed with precise yields in readily available literature, the procedure for its N-alkylated analogs is well-documented and serves as a reliable template.[1]

  • Experimental Protocol (Adapted from N-alkylated analogs):

    • Suspend 6-chlorouracil in a suitable solvent, such as ethanol.

    • Add an excess of hydrazine hydrate to the suspension.

    • The reaction mixture is typically stirred at room temperature or gently heated under reflux to drive the reaction to completion. Reaction times can vary from a few hours to overnight.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The solid is washed with a small amount of cold solvent to remove any unreacted starting materials and byproducts.

    • The final product, this compound, is dried under vacuum. The expected yield is generally good, often exceeding 80% based on analogous reactions.[1]

II. The Alternative Route: Challenges with 6-Aminouracil

A logical, alternative approach would be to start from the readily available 6-aminouracil. However, the direct conversion of 6-aminouracil to 6-hydrazinouracil is not a commonly employed synthetic strategy due to competing reactions and the electronic nature of the starting material.

A. Mechanistic Considerations and Limitations

While it might be theorized that the amino group could be diazotized and subsequently displaced by hydrazine, this is not a straightforward process for 6-aminouracil. The C5 position of 6-aminouracil is highly nucleophilic and prone to electrophilic attack, such as nitrosation, which can lead to the formation of 5-nitroso derivatives rather than the desired diazonium salt at the C6-amino group.[3] Furthermore, attempts at diazotization can lead to complex reaction mixtures.[3]

A direct nucleophilic substitution of the amino group by hydrazine is also not feasible as the amino group is a poor leaving group. For these reasons, 6-aminouracil is more commonly utilized as a precursor for the synthesis of fused heterocyclic systems through reactions that involve its nucleophilic C5 position or condensation reactions with its amino group.[4][5][6]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335", style=dashed];

} caption: Reactivity of 6-aminouracil, highlighting challenges for direct conversion to 6-hydrazinouracil.

III. Comparative Analysis

ParameterMethod 1: From 6-ChlorouracilMethod 2: From 6-Aminouracil
Feasibility & Reliability High. Well-established and predictable SNAr reaction.Low. Direct conversion is not well-documented and mechanistically challenging.
Precursor Synthesis Requires a separate synthesis of 6-chlorouracil, which can be high-yielding.6-Aminouracil is commercially available or can be synthesized.
Reaction Conditions Generally mild to moderate (room temperature to reflux).Hypothetical routes would likely involve harsh conditions with poor selectivity.
Yield Good to excellent yields are typically reported for analogous reactions.Expected to be very low to negligible for the direct conversion.
Scalability Readily scalable for laboratory and potential industrial production.Not a viable route for scalable synthesis.
Safety Considerations Use of phosphorus oxychloride for precursor synthesis requires caution. Hydrazine is toxic and should be handled with appropriate personal protective equipment.Nitrosating agents are hazardous.

IV. Conclusion and Recommendations

Based on a thorough review of synthetic methodologies, the nucleophilic substitution of 6-chlorouracil with hydrazine hydrate is the unequivocally superior and recommended method for the preparation of this compound. This route is characterized by its reliability, good yields, and straightforward execution. The choice of starting material for the synthesis of 6-chlorouracil, either barbituric acid or 2,4,6-trichloropyrimidine, will depend on the availability, cost, and scale of the intended synthesis.

While the use of 6-aminouracil as a starting material is appealing due to its accessibility, its chemical reactivity profile makes it unsuitable for the direct and efficient synthesis of 6-hydrazinouracil. Researchers should be aware of the propensity for reactions to occur at the C5 position, which makes 6-aminouracil a valuable precursor for other classes of heterocyclic compounds but not a practical starting point for the title compound.

For drug development professionals, a solid understanding of these synthetic pathways and their underlying principles is crucial for the efficient and strategic design of novel therapeutic agents derived from the versatile 6-hydrazinouracil scaffold.

V. References

  • Mousa, B., Bayoumi, A., Korraa, M., Assy, M., & El-Kalyoubi, S. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47. [Link]

  • Preparation method of 6-chloro-3-methyl uracil. (2018). CN108586360B.

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2016). A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. Molecules, 21(7), 895. [Link]

  • Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic. Journal of Chemical Research, 2004(5), 341-343. [Link]

  • Bardagı, A. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 370-390. [Link]

  • Novikov, M. S., & Geisman, A. N. (2014). Methods of Synthesis of 6-Substituted Uracil Derivatives – The Structural Base of Antiviral Agents (Review). Chemistry of Heterocyclic Compounds, 49(10), 1427-1455. [Link]

  • 6-Chlorouracil. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • El-Baih, F. E. M., Al-Hazmi, L. A., & Al-Ghamdi, A. M. (2020). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 10(52), 31235-31261. [Link]

  • Mohammadizadeh, M. R., Zarei, M., & Shirvani, H. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Canadian Journal of Chemistry, 86(9), 925-928. [Link]

  • Process for the preparation of 2,4,6-trichloropyrimidine. (1999). US5898073A.

  • Bonacorso, H. G., Paim, G. R., Porte, L. M. F., Pittaluga, E. P., Martins, M. A. P., & Zanatta, N. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. Arkivoc, 2012(8), 214-225. [Link]

  • Mayr, H., Breugst, M., & Ofial, A. R. (2011). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 76(18), 7487-7501. [Link]

  • Karalkar, N. B., & Seela, F. (2017). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. The Journal of Organic Chemistry, 82(17), 9190-9200. [Link]

  • Es-Seddiki, S., El-Messaoudi, M., & Lazrek, H. B. (2017). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Advances, 7(82), 52145-52161. [Link]

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Navigating the In Vivo Landscape: A Comparative Guide to the Efficacy of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a hydrazinyl moiety at the 6-position of the pyrimidine-2,4(1H,3H)-dione core unlocks a versatile platform for the synthesis of a diverse array of derivatives with significant biological potential. While extensive in vitro studies have highlighted the promise of these compounds, particularly in the realms of oncology and infectious diseases, a comprehensive understanding of their in vivo efficacy is paramount for their translation into clinical candidates.

This guide provides a comparative analysis of the in vivo performance of pyrimidine-hydrazone derivatives, with a focus on anticancer and antifungal applications. Due to a notable gap in the published literature regarding in vivo studies specifically on derivatives of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, this guide will draw upon data from closely related pyrimidine-hydrazone analogs to provide a predictive and comparative framework. We will delve into the experimental data, compare performance against established alternatives, and provide detailed protocols to empower researchers in this promising field.

The Therapeutic Potential: Anticancer and Antifungal Activity

The inherent structural features of this compound derivatives make them attractive candidates for targeting various pathological processes. The pyrimidine ring is a key constituent of nucleobases, allowing for potential interactions with DNA and RNA synthesis pathways. The hydrazone linkage (-NH-N=CH-) offers a flexible scaffold for introducing diverse aromatic and heterocyclic moieties, enabling the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

Anticancer Prowess: Targeting Uncontrolled Cell Proliferation

Numerous in vitro studies have demonstrated the antiproliferative activity of pyrimidine-hydrazone derivatives against a range of cancer cell lines. For instance, a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives exhibited potent antiproliferative activity against H460, HT-29, and MDA-MB-231 cancer cell lines, with some compounds showing IC50 values in the nanomolar range.[2] While direct in vivo data for this specific scaffold is scarce, studies on structurally similar pyrazolo[3,4-d]pyrimidine derivatives offer valuable insights.

One such study investigated the in vivo efficacy of a pyrazolo[3,4-d]pyrimidine derivative, Si306, in a neuroblastoma model.[3] Si306, which acts as a c-Src tyrosine kinase inhibitor, demonstrated a favorable in vivo activity profile. To overcome its suboptimal aqueous solubility, the compound was encapsulated in pegylated stealth liposomes, both undecorated and decorated with an anti-GD2 antibody for targeted delivery to neuroblastoma cells. The targeted liposomal formulation significantly increased the survival of mice in an orthotopic animal model of neuroblastoma, highlighting the therapeutic potential of this class of compounds when appropriately formulated.[3]

Another study on pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors identified compounds that significantly reduced tumor growth in mouse PC3 xenograft models.[4] These findings underscore the potential of the broader pyrimidine-hydrazone class in oncology.

Comparative In Vivo Anticancer Efficacy Data (Representative Pyrimidine Derivatives)

Compound ClassAnimal ModelCancer TypeEfficacy MetricComparator DrugOutcomeReference
Pyrazolo[3,4-d]pyrimidine-6-amineMouse PC3 XenograftProstate CancerTumor Growth Reduction-Significant reduction in tumor growth.[4]
Thieno[2,3-d]pyrimidin-4-oneBreast Cancer Mouse XenograftBreast CancerTumor Growth InhibitionControlSignificant reduction in tumor growth.[5]
2-Aminopyrido[2,3-d]pyrimidin-7(8H)-oneSK-OV-3 Ovarian XenograftOvarian CancerTumor Growth Delay-10.6-day tumor growth delay.[6]
Antifungal Efficacy: Combating Opportunistic Infections

Invasive fungal infections, particularly those caused by Candida species, pose a significant threat to immunocompromised individuals. The development of novel antifungal agents with improved efficacy and reduced toxicity is a critical unmet need. Pyrimidine-hydrazone derivatives have emerged as a promising class of antifungal agents.

Comparative In Vivo Antifungal Efficacy Data (Representative Pyrimidine Derivatives)

Compound ClassAnimal ModelFungal PathogenEfficacy MetricComparator DrugOutcomeReference
Pyrimidine DerivativeFemale Albino MiceCandida albicansFungal load reduction in brain and kidneyDiflucanComparable effect to Diflucan at a high dose.[8]
Triazole with Phenylethynyl PyrazoleICR MiceCandida albicansIncreased survival rateFluconazoleEffective protection from fungal infection.[2]

Experimental Protocols: A Guide for In Vivo Evaluation

To facilitate further research into the in vivo efficacy of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vivo experiments based on established protocols for related compounds.

In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the antitumor activity of a test compound in a subcutaneous xenograft model.

Workflow for In Vivo Anticancer Efficacy Testing

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Data Collection & Analysis A 1. Propagate human cancer cells (e.g., MCF-7, A549) in appropriate culture medium. B 2. Harvest and resuspend cells in a suitable matrix (e.g., Matrigel). A->B C 3. Subcutaneously inject cells into the flank of immunocompromised mice (e.g., nude mice). B->C D 4. Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³). C->D E 5. Randomize mice into treatment and control groups. D->E F 6. Administer test compound and vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection). E->F G 7. Measure tumor volume and body weight regularly (e.g., twice weekly). F->G H 8. At the end of the study, euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis). G->H I 9. Analyze data to determine tumor growth inhibition (TGI) or tumor growth delay (TGD). H->I

Caption: Workflow for evaluating in vivo anticancer efficacy in a xenograft mouse model.

Detailed Steps:

  • Cell Culture and Implantation:

    • Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under sterile conditions using the recommended growth medium and supplements.

    • Harvest the cells during the logarithmic growth phase and perform a cell count to determine viability (typically >95% is required).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

    • Subcutaneously inject the cell suspension into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using a digital caliper at least twice a week.

    • Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into different treatment groups (e.g., vehicle control, positive control drug, and different doses of the test compound).

  • Drug Administration and Monitoring:

    • Prepare the test compound and vehicle control solutions. The formulation will depend on the compound's solubility and route of administration.

    • Administer the treatments according to the predetermined schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection).

    • Continue to monitor tumor volume and body weight throughout the study. Significant body weight loss (>15-20%) can be an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.

    • At the end of the study, euthanize the mice, and carefully excise and weigh the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

In Vivo Antifungal Efficacy in a Murine Model of Systemic Candidiasis

This protocol describes a common method for evaluating the efficacy of antifungal compounds in a mouse model of disseminated Candida albicans infection.

Workflow for In Vivo Antifungal Efficacy Testing

G cluster_0 Infection cluster_1 Treatment cluster_2 Evaluation A 1. Culture Candida albicans on a suitable agar medium. B 2. Prepare a standardized inoculum of C. albicans in sterile saline. A->B C 3. Induce systemic infection in mice (e.g., BALB/c) via intravenous injection of the inoculum. B->C D 4. Randomize infected mice into treatment and control groups. C->D E 5. Administer the test compound and vehicle control at specified time points post-infection. D->E F 6. Monitor mice for survival and clinical signs of illness. E->F G 7. At a predetermined endpoint, euthanize a subset of mice and harvest organs (e.g., kidneys, brain). E->G I 9. Analyze survival data and compare fungal loads between groups. F->I H 8. Determine the fungal burden in the organs by plating serial dilutions of tissue homogenates. G->H H->I

Caption: Workflow for evaluating in vivo antifungal efficacy in a murine model of systemic candidiasis.

Detailed Steps:

  • Preparation of Inoculum:

    • Streak Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar (SDA) and incubate at 30°C for 24-48 hours.

    • Harvest the yeast cells and wash them with sterile phosphate-buffered saline (PBS).

    • Adjust the cell suspension to the desired concentration (e.g., 1 x 10^6 CFU/mL) using a hemocytometer or spectrophotometer.

  • Infection of Mice:

    • Use 6-8 week old female BALB/c mice.

    • Inject 100 µL of the prepared C. albicans suspension intravenously via the lateral tail vein.

  • Treatment Administration:

    • Randomize the infected mice into treatment and control groups.

    • Begin treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the test compound, a positive control (e.g., fluconazole), and the vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) and at the predetermined dosage and frequency.

  • Evaluation of Efficacy:

    • Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality. Plot Kaplan-Meier survival curves and analyze for statistical significance.

    • Fungal Burden Study: At a specific time point post-infection (e.g., 48 or 72 hours), euthanize a subset of mice from each group.

    • Aseptically remove organs such as the kidneys and brain.

    • Homogenize the organs in sterile PBS.

    • Plate serial dilutions of the homogenates onto SDA plates.

    • Incubate the plates at 30°C for 24-48 hours and count the number of colony-forming units (CFUs).

    • Express the fungal burden as log10 CFU per gram of tissue.

Future Directions and Conclusion

The landscape of this compound derivatives and their analogs is ripe with opportunity for the development of novel therapeutics. The existing in vitro data strongly suggests potent anticancer and antifungal activities. However, the critical next step is to bridge the gap between cell-based assays and robust in vivo studies.

Researchers are encouraged to utilize the established animal models and protocols detailed in this guide to evaluate the efficacy, pharmacokinetics, and toxicity of their novel this compound derivatives. A systematic approach to structure-activity relationship (SAR) and structure-property relationship (SPR) studies will be crucial in optimizing lead compounds for improved in vivo performance.

While direct comparative data for the titular compound class is currently limited, the promising results from closely related pyrimidine-hydrazone scaffolds provide a strong impetus for further investigation. The insights and methodologies presented herein are intended to serve as a valuable resource for scientists dedicated to advancing these promising molecules from the laboratory to the clinic.

References

  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. (2019). PMC. [Link]

  • Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. (2014). PubMed. [Link]

  • Antimicrobial activity and acetylcholinestrase inhibition of novel synthesized pyrimidine derivatives versus Candida albicans trafficking to brain and kidney. (2019). PMC. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2021). PMC. [Link]

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A Researcher's Guide to Characterizing the Selectivity of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, giving rise to a multitude of clinically impactful therapeutics.[1][2] 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione emerges as a critical intermediate in the synthesis of novel antiviral and anticancer agents.[3][4] Its reactive hydrazine group serves as a versatile handle for chemical elaboration, enabling the generation of diverse compound libraries.[4] However, this reactivity, coupled with the inherent ability of the pyrimidine core to interact with a wide range of biological targets, necessitates a rigorous evaluation of the cross-reactivity of its derivatives to ensure the development of safe and effective medicines.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of compounds derived from this compound. We will delve into the rationale behind key experimental choices and provide detailed, self-validating protocols for robust cross-reactivity profiling.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity—its ability to interact with the intended target while minimizing engagement with other biomolecules. Off-target interactions can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity.[6] For pyrimidine-based compounds, which are often designed as kinase inhibitors, the potential for cross-reactivity is particularly high due to the conserved nature of the ATP-binding pocket across the human kinome.[7][8] Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.

Experimental Strategies for Assessing Cross-Reactivity

A multi-pronged approach is essential for a comprehensive assessment of selectivity. Here, we detail two widely adopted and complementary techniques: broad-panel kinase screening and cellular target engagement assays.

In Vitro Kinase Panel Screening: A Broad View of the Kinome

The initial step in characterizing the selectivity of a novel pyrimidine derivative is often a broad-panel kinase screen. This provides a global view of the compound's interaction with a large number of purified kinases, allowing for the identification of both primary targets and potential off-targets.

This high-throughput screening approach allows for the rapid assessment of a compound's inhibitory activity against hundreds of kinases in a single experiment.[9] The resulting data, typically expressed as percent inhibition at a fixed compound concentration or as IC50 values (the concentration required for 50% inhibition), provides a quantitative measure of selectivity.[9] Visualizing this data, for instance through waterfall plots, can offer an intuitive representation of the compound's selectivity profile.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., a derivative of this compound) in a suitable solvent, typically DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add the test compound at various concentrations to the assay wells. Include appropriate controls (e.g., a known inhibitor as a positive control and DMSO as a negative control).

  • Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include radiometric assays, fluorescence-based assays, or luminescence-based assays.[9]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase.

The results of a kinase panel screen are often presented in a table comparing the IC50 values for the primary target against a panel of off-target kinases.

Table 1: Hypothetical Kinase Selectivity Profile of Compound X (a derivative of this compound)

Kinase TargetIC50 (nM)
Primary Target (e.g., EGFR) 15
Off-Target 1 (e.g., VEGFR2)250
Off-Target 2 (e.g., SRC)>10,000
Off-Target 3 (e.g., ABL1)8,500
Off-Target 4 (e.g., CDK2)>10,000
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex environment of a living cell.[10] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm that a compound binds to its intended target within intact cells.[11][12]

CETSA® is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[12] By heating cell lysates or intact cells to various temperatures, researchers can determine the melting temperature (Tm) of a target protein. In the presence of a binding compound, the Tm of the target protein will increase. This shift in thermal stability provides direct evidence of target engagement in a cellular context.[10]

CETSA_Workflow cluster_preparation Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection cluster_analysis Data Analysis start Culture Cells treat Treat with Compound or Vehicle start->treat heat Heat Cells at a Range of Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse->centrifuge detect Analyze Soluble Fraction by Western Blot or Mass Spectrometry centrifuge->detect analyze Generate Melting Curves and Determine Tm Shift detect->analyze

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or a vehicle control for a specified period.[13]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[14]

  • Cell Lysis: Lyse the cells to release the proteins. This can be done through methods like freeze-thaw cycles or the addition of a lysis buffer.[14]

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[14]

  • Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. Compare the melting curves of the vehicle-treated and compound-treated samples to determine the thermal shift.

CETSA® data is typically visualized as melting curves, and the key quantitative output is the change in melting temperature (ΔTm).

Table 2: Hypothetical CETSA® Results for Compound X

Target ProteinTreatmentMelting Temperature (Tm)ΔTm (°C)
Primary Target (EGFR) Vehicle48.5°C-
Compound X (10 µM)54.2°C+5.7
Off-Target 1 (VEGFR2) Vehicle51.2°C-
Compound X (10 µM)51.5°C+0.3
Competitive Binding Assays: Quantifying Affinity

To further quantify the binding affinity of a compound to its target and potential off-targets, competitive binding assays are employed.[15][16] These assays measure the ability of a test compound to displace a known, often fluorescently labeled, ligand from the target protein.[15]

This method provides a direct measure of the test compound's binding affinity, typically expressed as an inhibition constant (Ki) or an IC50 value.[16] It is a valuable tool for validating hits from primary screens and for rank-ordering compounds based on their potency.

Competitive_Binding_Assay cluster_setup Assay Setup cluster_incubation Equilibration cluster_detection Signal Detection cluster_analysis Data Analysis start Prepare Target Protein and Labeled Ligand mix Mix Target, Labeled Ligand, and Test Compound start->mix incubate Incubate to Reach Binding Equilibrium mix->incubate detect Measure Signal from Bound Labeled Ligand incubate->detect analyze Plot Signal vs. Compound Concentration and Determine IC50/Ki detect->analyze

Caption: A generalized workflow for a competitive binding assay.

  • Reagent Preparation: Prepare solutions of the target protein, a high-affinity labeled ligand (e.g., fluorescently tagged), and the unlabeled test compound.

  • Assay Incubation: In a multi-well plate, combine the target protein and the labeled ligand. Then, add the test compound at a range of concentrations.

  • Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection: Measure the signal from the bound labeled ligand. The specific detection method will depend on the label used (e.g., fluorescence polarization, FRET, or radioactivity).

  • Data Analysis: Plot the signal as a function of the test compound concentration to generate a competition curve. From this curve, determine the IC50 value, which can then be converted to a Ki value.

Conclusion

The journey of a drug candidate from a synthetic intermediate like this compound to a clinical therapeutic is a long and arduous one. A cornerstone of this process is the meticulous characterization of its selectivity profile. By employing a combination of in vitro panel screening, cellular target engagement assays, and competitive binding studies, researchers can gain a comprehensive understanding of a compound's interactions within the complex biological milieu. This knowledge is paramount for optimizing lead compounds, mitigating potential off-target toxicities, and ultimately, developing safer and more effective medicines. The methodologies outlined in this guide provide a robust framework for conducting these critical cross-reactivity studies, ensuring the scientific integrity and translational potential of novel pyrimidine-based drug candidates.

References

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A Researcher's Guide to Reproducible Syntheses: 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione and its Alternatives in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is paramount. This guide provides an in-depth analysis of the experimental nuances surrounding the use of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, a key intermediate in the synthesis of bioactive molecules. We will explore the factors influencing the reproducibility of its synthesis and application, and compare its performance with alternative precursors for the construction of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant therapeutic potential.

Introduction: The Versatile Hydrazinylpyrimidine Scaffold

This compound, also known as 6-hydrazinyluracil, is a valuable building block in medicinal chemistry. Its pyrimidine core is a fundamental component of nucleobases, and the reactive hydrazine moiety allows for the construction of a variety of fused heterocyclic systems. This makes it a crucial intermediate in the synthesis of compounds with potential antiviral and anticancer activities. The hydrazine functionality is particularly useful for derivatization into hydrazones and for the construction of fused ring systems like pyrazoles.

However, the successful and reproducible use of this reagent is not without its challenges. Factors such as the purity of the starting materials, precise control of reaction conditions, and appropriate purification and handling of the often-sensitive hydrazine derivatives are critical for obtaining consistent results. This guide will dissect these challenges and provide actionable protocols and insights to enhance experimental reproducibility.

The Synthesis of this compound: A Pathway to Reproducibility

The most common and established method for the synthesis of this compound involves a two-step process starting from the readily available 2,4,6-trichloropyrimidine.

A 2,4,6-Trichloropyrimidine B 6-Chloropyrimidine-2,4(1H,3H)-dione (6-Chlorouracil) A->B Alkaline Hydrolysis C This compound B->C Hydrazinolysis

Diagram 1: Synthetic pathway to this compound.
Step 1: Synthesis of 6-Chloropyrimidine-2,4(1H,3H)-dione (6-Chlorouracil)

The initial step involves the selective hydrolysis of 2,4,6-trichloropyrimidine. The reproducibility of this step is highly dependent on the careful control of reaction conditions to favor the formation of the desired monochloro derivative.

Factors Influencing Reproducibility:

  • Stoichiometry of the Base: The molar ratio of the base (e.g., NaOH) to the starting trichloropyrimidine is critical. An excess of base can lead to the formation of di- and tri-hydroxy pyrimidines, reducing the yield of the desired product.

  • Reaction Temperature and Time: The hydrolysis should be performed under controlled temperature and for a specific duration to ensure complete conversion of the starting material while minimizing the formation of byproducts.

  • pH Control during Workup: Acidification of the reaction mixture to precipitate the product must be done carefully to a specific pH range (typically 2-3) to ensure complete precipitation without redissolving the product.

Detailed Protocol for 6-Chlorouracil Synthesis:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichloropyrimidine in an aqueous solution of sodium hydroxide (2.2 equivalents).

  • Heat the mixture to reflux and maintain for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully adjust the pH to 2-3 with concentrated hydrochloric acid.

  • Cool the mixture in an ice bath to facilitate complete precipitation of the product.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-chlorouracil.

Step 2: Synthesis of this compound

The second step is the nucleophilic substitution of the chlorine atom with hydrazine. The success of this hydrazinolysis reaction hinges on several factors that can significantly impact the yield and purity of the final product.

Factors Influencing Reproducibility:

  • Quality of Hydrazine Hydrate: Use of high-purity hydrazine hydrate is essential. Impurities can lead to side reactions and discoloration of the product.

  • Reaction Temperature: The reaction is typically carried out at room temperature or with gentle heating. Excessive heat can lead to the formation of undesired byproducts.

  • Solvent System: The choice of solvent (e.g., ethanol, water) can influence the reaction rate and the solubility of the product.

  • Purification of the Product: The crude product may contain unreacted starting material or side products. Proper washing and drying are crucial for obtaining a pure product.

Detailed Protocol for this compound Synthesis:

  • Suspend 6-chlorouracil in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (excess, typically 3-5 equivalents) to the suspension at room temperature with stirring.

  • Continue stirring at room temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with ethanol and then with diethyl ether to remove any unreacted hydrazine and other impurities.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Characterization and Quality Control:

To ensure the reproducibility of subsequent experiments, it is crucial to thoroughly characterize the synthesized this compound. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and assessing the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and to detect any minor impurities that may not be visible by NMR.

A Comparative Analysis: Alternatives to this compound for Pyrazolo[3,4-d]pyrimidine Synthesis

While this compound is a common precursor for pyrazolo[3,4-d]pyrimidines, several alternative synthetic routes exist. These alternatives often start from different pyrazole-based precursors and offer varying advantages in terms of yield, reaction conditions, and substrate scope.

cluster_0 Route 1: From Hydrazinylpyrimidine cluster_1 Route 2: From Aminopyrazole Carbonitrile cluster_2 Route 3: From Aminopyrazole Carboxamide A This compound C Pyrazolo[3,4-d]pyrimidine A->C B β-Ketoester or β-Ketonitrile B->C D 5-Aminopyrazole-4-carbonitrile F Pyrazolo[3,4-d]pyrimidine D->F E Formamide or Orthoformate E->F G 5-Aminopyrazole-4-carboxamide I Pyrazolo[3,4-d]pyrimidine G->I H Formamide or Orthoformate H->I

Diagram 2: Comparative synthetic routes to Pyrazolo[3,4-d]pyrimidines.
Alternative 1: From 5-Aminopyrazole-4-carbonitrile

This is a widely used and versatile method for the synthesis of pyrazolo[3,4-d]pyrimidines.

Advantages:

  • High Yields: This route often provides excellent yields of the desired products.

  • Readily Available Starting Materials: A wide variety of substituted 5-aminopyrazole-4-carbonitriles are commercially available or can be easily synthesized.

  • One-Pot Procedures: Several one-pot procedures have been developed, which simplifies the experimental setup and reduces reaction time.

Protocol for Pyrazolo[3,4-d]pyrimidine Synthesis from 5-Aminopyrazole-4-carbonitrile:

  • A mixture of the 5-aminopyrazole-4-carbonitrile and an excess of triethyl orthoformate is heated at reflux for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

Alternative 2: From 5-Aminopyrazole-4-carboxamide

Similar to the carbonitrile route, this method also provides a reliable pathway to pyrazolo[3,4-d]pyrimidines.

Advantages:

  • Good to Excellent Yields: This method generally affords good yields of the target compounds.

  • Alternative Substrate Scope: It provides an alternative for substrates where the carbonitrile precursor may be difficult to synthesize or handle.

Protocol for Pyrazolo[3,4-d]pyrimidine Synthesis from 5-Aminopyrazole-4-carboxamide:

  • A mixture of the 5-aminopyrazole-4-carboxamide and formamide is heated at a high temperature (typically 180-200 °C) for several hours.

  • The reaction is monitored by TLC.

  • After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

  • The product is then washed with water and dried.

Performance Comparison

PrecursorTypical Yield of Pyrazolo[3,4-d]pyrimidineReaction ConditionsKey AdvantagesPotential Challenges
This compound Moderate to GoodOften requires a two-step synthesis of the precursor.Utilizes a readily available pyrimidine core.Reproducibility can be sensitive to reaction conditions and purity of the hydrazine.
5-Aminopyrazole-4-carbonitrile Good to ExcellentOften one-pot, with milder conditions possible.High yields, wide substrate scope, and one-pot procedures available.Synthesis of some substituted pyrazole precursors can be challenging.
5-Aminopyrazole-4-carboxamide GoodHigh temperatures are often required.Good yields and an alternative to the carbonitrile route.Requires high reaction temperatures, which may not be suitable for all substrates.

Conclusion and Recommendations

For researchers embarking on the synthesis of pyrazolo[3,4-d]pyrimidines, the choice of starting material is a critical decision that will impact the overall efficiency and reproducibility of the synthetic route.

  • This compound remains a viable and important precursor, particularly when leveraging the inherent pyrimidine scaffold is desirable. However, meticulous attention to the synthesis and purification of this intermediate is essential to ensure reproducible outcomes in subsequent reactions. The protocols and insights provided in this guide aim to equip researchers with the knowledge to navigate these challenges successfully.

  • For projects where high yields and a broad substrate scope are paramount, the 5-aminopyrazole-4-carbonitrile route is highly recommended. The availability of one-pot procedures further enhances its appeal for rapid library synthesis and lead optimization.

  • The 5-aminopyrazole-4-carboxamide route offers a solid alternative, especially when the corresponding carbonitrile is not readily accessible.

Ultimately, the optimal choice will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the nuances of each approach and implementing robust experimental practices, researchers can significantly enhance the reproducibility and success of their synthetic endeavors in this important area of medicinal chemistry.

References

  • Nasr, M. N., & Gineinah, M. M. (2002). Pyrido[2,3-d]pyrimidines and Pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines as New Antiviral Agents: Synthesis and Biological Activity. Archiv der Pharmazie, 335(6), 289-295. [Link]

  • El-Kashef, H. S., El-Emary, T. I., & El-Shafiy, H. F. (2003). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(3), 289-297. [Link]

  • Hassan, A. A., & Shawky, A. M. (2011). Synthesis and biological evaluation of some new pyrazolo[3,4-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 46(12), 5845-5852. [Link]

  • Dawood, K. M., Farag, A. M., & Kandeel, Z. E. (2005). Synthesis and antimicrobial evaluation of some new pyrazolo[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(10), 3467-3474. [Link]

  • Gomha, S. M., & Riyadh, S. M. (2011). Synthesis of triazolo[4,3-a]pyrimidines and pyrazolo[3,4-d]pyrimidines using 5-amino-4-cyanopyrazole as a starting material. Molecules, 16(8), 6549-6560. [Link]

  • Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & Dawood, K. M. (2010). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(6), 2427-2432. [Link]

Safety Operating Guide

Navigating the Safe Handling of 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. Among the vast array of chemical intermediates, 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, also known as 6-hydrazinouracil, serves as a valuable building block, particularly in the development of pyrimidine-based heterocyclic compounds with potential therapeutic applications.[1] However, its hydrazine functional group necessitates a meticulous approach to handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols and the inherent chemical properties of the compound.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as a harmful and irritant substance.[2] The primary hazards associated with this solid compound include skin irritation.[2] As with all hydrazine derivatives, there is a potential for more severe toxic effects on multiple organ systems, including the neurological, hematological, pulmonary, dermatologic, and hepatic systems.[3] Therefore, a comprehensive understanding of these risks is the first line of defense in mitigating exposure.

Key Hazard Information:

Hazard ClassificationDescriptionSource
GHS PictogramGHS07: Harmful/Irritant[2]
Signal WordWarning[2]
Hazard StatementsH315: Causes skin irritation[2]
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P302+P352: IF ON SKIN: Wash with plenty of water and soap. P308+P313: IF exposed or concerned: Get medical advice/attention.[2]

Engineering Controls and Personal Protective Equipment (PPE): Your Essential Safeguards

A multi-layered approach to safety, combining engineering controls and appropriate personal protective equipment, is paramount when handling this compound.

Engineering Controls: The First Line of Defense

All handling of this compound solid and its solutions should be conducted within a certified chemical fume hood.[4] This engineering control is critical for preventing the inhalation of any dust or aerosols that may be generated. The fume hood should have a continuous airflow away from the user to minimize exposure.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is mandatory when handling this compound.[4][5]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable option; however, it is always best practice to consult the glove manufacturer's compatibility chart for the specific chemical being handled.[4][6] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.[7]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles and a face shield should be worn.[4][6]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin from potential contact.[6]

  • Respiratory Protection: When engineering controls such as a fume hood are not feasible or in the event of a significant spill, a self-contained breathing apparatus (SCBA) is necessary.[8] Standard cartridge respirators are not suitable for hydrazine compounds.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures the experiment is conducted efficiently and safely.

Preparation and Weighing
  • Don Appropriate PPE: Before handling the compound, ensure all required PPE is correctly worn.[4]

  • Work in a Fume Hood: All manipulations of the solid compound must be performed inside a certified chemical fume hood.[4]

  • Minimize Dust Generation: When weighing the solid, use a spatula and handle the material gently to avoid creating airborne dust.

  • Use a Closed System for Transfers: Whenever possible, utilize a closed system for transferring the solid to a reaction vessel to further minimize the risk of exposure.[8]

Dissolution and Reaction
  • Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.

  • Maintain Inert Atmosphere (if required): For reactions sensitive to air, maintain a nitrogen or argon atmosphere to prevent oxidation of the hydrazine moiety.[8]

  • Monitor the Reaction: Continuously monitor the reaction for any unexpected changes in temperature or pressure.

Post-Reaction Work-up and Decontamination
  • Quenching: If necessary, quench the reaction carefully according to the specific protocol.

  • Decontaminate Glassware: All glassware that has come into contact with this compound should be decontaminated. A thorough rinse with a suitable solvent, followed by washing with soap and water, is recommended.

  • Clean Work Area: Wipe down the work surface in the fume hood with a suitable decontaminating solution.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Unused this compound and any grossly contaminated items (e.g., weighing paper, gloves) should be collected in a designated, labeled hazardous waste container.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[10]

  • Sharps Waste: Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container.

Waste Treatment and Disposal

All waste containing this compound must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[9][11] Do not pour any solutions down the drain.[7][12] Your EHS office will provide specific guidance on the appropriate waste containers and labeling requirements.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][11]

  • Remove any contaminated clothing.

  • Seek immediate medical attention.[2]

Eye Contact
  • Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9][11]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[11]

Inhalation
  • Move the individual to fresh air immediately.[11]

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

Spill Response
  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn, including respiratory protection if necessary.

    • Contain the spill using a spill kit with appropriate absorbent materials.

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS office immediately.[4]

    • Do not attempt to clean up a large spill without proper training and equipment.

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Work in Fume Hood prep_ppe->prep_hood prep_weigh 3. Weigh Solid Carefully prep_hood->prep_weigh handle_dissolve 4. Dissolve in Solvent prep_weigh->handle_dissolve handle_react 5. Conduct Reaction handle_dissolve->handle_react cleanup_decon 6. Decontaminate Glassware handle_react->cleanup_decon emergency_spill Spill handle_react->emergency_spill Potential Event emergency_exposure Exposure handle_react->emergency_exposure Potential Event cleanup_area 7. Clean Work Area cleanup_decon->cleanup_area disp_solid 8. Collect Solid Waste cleanup_area->disp_solid disp_liquid 9. Collect Liquid Waste cleanup_area->disp_liquid disp_ehs 10. Dispose via EHS disp_solid->disp_ehs disp_liquid->disp_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

  • Hydrazine Toxicology. National Center for Biotechnology Information. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

  • 3-Methylpyrimidine-2,4(1H,3H)-dione Safety Data Sheet. Angene Chemical. [Link]

  • Hydrazine Standard Operating Procedure Template. University of New Mexico. [Link]

  • How to Dispose of High Level Disinfectants Safely. CIVCO Medical Solutions. [Link]

  • Hydrazine - Risk Management and Safety. University of California, Berkeley. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Studies on the Reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)hydrazine Towards Some Reagents for Biological Evaluation. ResearchGate. [Link]

  • 6-Hydrazinyl-3-Methylpyrimidine-2,4(1H,3H)-Dione. MySkinRecipes. [Link]

  • Hydrazine. Wikipedia. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.